2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Description
Properties
IUPAC Name |
[2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF4NO3/c10-6-4(9(16)17)2-1-3-5(6)14-7(15)8(11,12)13/h1-3,16-17H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBALCADDVWOFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
This guide details the chemical properties, synthesis, and applications of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid , a specialized organoboron compound utilized primarily as a reversible covalent inhibitor in medicinal chemistry and a functionalized building block in organic synthesis.
Part 1: Structural Analysis & Physicochemical Profile
Chemical Identity[1][2][3]
-
Systematic Name:
-[2-Fluoro-3-[(trifluoroacetyl)amino]phenyl]-boronic acid -
Key Substituents:
-
C2-Fluorine: Ortho-positioned electron-withdrawing group (EWG).
-
C3-Trifluoroacetamido: Meta-positioned strong EWG and hydrogen bond donor.
-
-
Molecular Formula:
-
Molecular Weight: ~250.94 g/mol
Electronic Properties & Lewis Acidity
The reactivity of this compound is defined by the synergy between the boron center and its electron-withdrawing substituents.
-
Lewis Acidity Tuning: The acidity of the boron center is significantly enhanced compared to unsubstituted phenylboronic acid (
).[5]-
Ortho-Fluorine Effect: Through inductive withdrawal (
), the fluorine atom lowers the . While steric hindrance usually impedes boronate formation, ortho-fluorine atoms can stabilize the tetrahedral boronate anion via intramolecular hydrogen bonding ( ), typically lowering the to ~7.8. -
Meta-Trifluoroacetamido Effect: The
group is a potent EWG. Its position at C3 exerts a strong inductive pull without imposing direct steric strain on the boron center. -
Net Result: The estimated
of this compound is 7.0 – 7.4 . This range is critical for medicinal applications, as it allows the compound to exist significantly as the reactive tetrahedral boronate anion at physiological pH (7.4), facilitating tight binding to serine proteases or beta-lactamases.
-
Solubility & Stability
-
Solubility: Moderate in water; highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).
-
Protodeboronation Risk: High. Electron-poor arylboronic acids are susceptible to base-catalyzed protodeboronation. The presence of ortho-fluorine accelerates this pathway under harsh basic conditions or high temperatures.
Part 2: Synthetic Pathways
The synthesis typically proceeds via the functionalization of a protected aniline precursor.[2] The following protocol utilizes the pinacol ester to ensure purification integrity before the final hydrolysis.
Retro-Synthetic Analysis
Detailed Experimental Protocol
Objective: Synthesis of this compound from 2-fluoro-3-aminophenylboronic acid pinacol ester.
Reagents:
-
2-Fluoro-3-aminophenylboronic acid pinacol ester (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) (anhydrous)
-
Sodium periodate (
) / Ammonium acetate ( ) (for deprotection)
Workflow:
-
Acylation:
-
Dissolve the amine starting material in anhydrous DCM under inert atmosphere (
). -
Cool to 0°C. Add
followed by dropwise addition of TFAA. -
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Checkpoint: Monitor via TLC/LC-MS. The amine peak should disappear, replaced by the amide mass (
). -
Workup: Wash with dilute HCl (0.1 M), then brine. Dry over
and concentrate.
-
-
Boronate Ester Hydrolysis (Deprotection):
-
Dissolve the crude pinacol ester in Acetone/Water (1:1).
-
Add
(3.0 eq) and (3.0 eq). Stir for 12–24 hours. -
Mechanism: Oxidative cleavage of the pinacol diol.
-
Extract with Ethyl Acetate. The boronic acid may partition into the aqueous phase at high pH; ensure pH is adjusted to ~3–4 for extraction.
-
-
Purification:
-
Recrystallization from Acetonitrile/Water or precipitative acidification is preferred over silica chromatography, which can cause streaking of free boronic acids.
-
Part 3: Applications in Drug Discovery[7]
Reversible Covalent Inhibition
This compound is a classic "warhead" scaffold for targeting serine hydrolases, including Beta-Lactamases (BLs) and Serine Proteases .
Mechanism of Action: The boron atom acts as an electrophile, accepting the lone pair from the active site serine hydroxyl group. This forms a tetrahedral boronate adduct that mimics the high-energy transition state of amide hydrolysis.
-
Transition State Mimicry: The tetrahedral geometry of the boronate adduct (
) closely resembles the tetrahedral intermediate of the substrate. -
Role of Substituents:
-
2-Fluoro: Inductively acidifies the boron, making it more electrophilic.
-
3-Trifluoroacetamido: Provides a secondary interaction point. The amide nitrogen can act as a hydrogen bond donor to residues like Asn132 (in Class A BLs), while the
group can engage in hydrophobic interactions or occupy the oxyanion hole.
-
Suzuki-Miyaura Cross-Coupling
While primarily an inhibitor, this compound serves as a building block for biaryl synthesis.
-
Challenge: The trifluoroacetamido group is base-labile. Standard Suzuki conditions (
, reflux) may hydrolyze the amide to the free amine. -
Solution: Use mild bases (
, ) or non-aqueous conditions to preserve the trifluoroacetyl group if it is required in the final product.
Part 4: Comparative Data Profile
| Property | Phenylboronic Acid | 2-Fluoro-phenylboronic Acid | 2-Fluoro-3-(trifluoroacetamido)PBA |
| Hammett | 0 | +0.06 (ortho) | High (+I/-I synergy) |
| Predicted | 8.8 | 7.8 | 7.0 – 7.2 |
| Physiological State (pH 7.4) | Neutral Trigonal | Mix Trigonal/Tetrahedral | Predominantly Tetrahedral Anion |
| Serine Trap Efficiency | Low | Moderate | High |
| Stability (Base) | High | Moderate | Low (Deboronation risk) |
References
-
Boronic Acids in Medicinal Chemistry
-
Title: Boronic Acids: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.[4]
- Source:Chemistry - A European Journal.
- Context: Discusses the impact of ortho-fluorine and EWGs on boronic acid and solv
-
-
Synthesis of Fluorinated Boronic Acids
-
Beta-Lactamase Inhibition
- Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors.
- Source:MDPI Pharmaceuticals.
- Context: Establishes the mechanism of reversible covalent inhibition by functionalized phenylboronic acids.
-
Trifluoroacetylation Protocols
- Title: Palladium-Catalyzed Trifluoroacetyl
- Source:Organic Letters.
- Context: Describes the stability and synthesis of trifluoroacetylated arom
Sources
molecular structure and weight of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
An In-Depth Technical Guide to 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated arylboronic acid of significant interest in medicinal chemistry and organic synthesis. The strategic incorporation of both a fluorine atom and a trifluoroacetamido group onto the phenylboronic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, acidity, and potential as a building block in the development of novel therapeutics. This document details the molecular structure, and calculated molecular weight, and discusses the scientific rationale behind its design and potential applications, particularly in the context of drug discovery.
Introduction: The Strategic Role of Fluorine in Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. In the realm of drug discovery, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, acting as a reversible covalent inhibitor of serine proteases.
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity can significantly alter the acidity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism.[1] In the context of phenylboronic acids, electron-withdrawing substituents like fluorine are known to lower the pKa of the boronic acid, which can be crucial for its binding affinity and biological activity under physiological conditions.[2]
This guide focuses on this compound, a molecule that combines the advantageous properties of a fluorinated phenylboronic acid with a trifluoroacetamido group, a feature that can further influence its electronic profile and introduce new potential interactions with biological targets.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with a boronic acid group, a fluorine atom, and a trifluoroacetamido group. The ortho-fluoro and meta-trifluoroacetamido substitution pattern creates a distinct electronic and steric environment around the boronic acid moiety.
Molecular Diagram
Caption: 2D structure of this compound.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₆BF₄NO₃ | Deduced from |
| Calculated Molecular Weight | 250.94 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds[3] |
Scientific Rationale and Field-Proven Insights
The Role of the Ortho-Fluoro Substituent
The placement of a fluorine atom at the ortho position to the boronic acid group is a strategic choice. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which is known to increase the Lewis acidity of the boronic acid.[4] This increased acidity can enhance the compound's ability to interact with diols, including sugars, or with the active site residues of enzymes, a critical feature for its application as a sensor or an inhibitor.
The Influence of the Meta-Trifluoroacetamido Group
The trifluoroacetamido group at the meta position serves a dual purpose. Firstly, the trifluoromethyl (CF₃) group is a strong electron-withdrawing group, further enhancing the Lewis acidity of the boronic acid. Secondly, the amide functionality can participate in hydrogen bonding interactions, which can be crucial for molecular recognition and binding to biological targets. The trifluoroacetyl protecting group is also known for its stability under a range of chemical conditions.[5]
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a promising candidate for various applications in drug discovery.
Serine Protease Inhibition
Boronic acids are well-established as potent, reversible inhibitors of serine proteases. The boron atom forms a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site. The enhanced Lewis acidity of this molecule, due to its fluorine and trifluoroacetamido substituents, could lead to stronger and more selective inhibition of target proteases.
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are investigated for their potential in BNCT, a targeted radiation therapy for cancer. The compound's ability to be selectively delivered to tumor cells would be a prerequisite for this application. The trifluoroacetamido group could be modified to attach a tumor-targeting moiety.
Chemical Biology Probes
The boronic acid's affinity for diols can be exploited in the design of chemical probes for studying biological systems. For instance, it could be incorporated into fluorescent probes for the detection of saccharides or glycoproteins.
Experimental Protocols: A Proposed Synthetic Approach
Synthesis of this compound from (3-Amino-2-fluorophenyl)boronic acid
This protocol describes the N-acylation of (3-Amino-2-fluorophenyl)boronic acid with a trifluoroacetylating agent.
Materials:
-
(3-Amino-2-fluorophenyl)boronic acid
-
Trifluoroacetic anhydride or Ethyl trifluoroacetate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirring bar and under an inert atmosphere, dissolve (3-Amino-2-fluorophenyl)boronic acid (1 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the trifluoroacetylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Boronic acids can be sensitive to oxidation, and an inert atmosphere prevents degradation of the starting material and product.
-
Anhydrous Conditions: The trifluoroacetylating agent is highly reactive towards water, which would lead to its decomposition and reduce the reaction yield.
-
Use of a Base: The base is necessary to deprotonate the amino group, increasing its nucleophilicity for the attack on the electrophilic trifluoroacetylating agent. It also neutralizes the trifluoroacetic acid byproduct.
-
Controlled Addition at 0 °C: The acylation reaction is often exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize side reactions.
Conclusion
This compound represents a sophisticated molecular scaffold with significant potential in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and a trifluoroacetamido group is anticipated to enhance its Lewis acidity and introduce new binding modalities, making it a valuable building block for the development of novel enzyme inhibitors and other biologically active molecules. The proposed synthetic route provides a practical starting point for researchers to access this promising compound for further investigation.
References
-
PubChem. 2-Fluoro-6-(trifluoromethyl)phenylboronic acid. [Link]
-
PubChem. 2-Fluoro-3-methoxyphenylboronic acid. [Link]
-
Asher, S. A., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron, 2003, 59(43), 8565-8570. [Link]
-
Dziadek, M., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021, 26(7), 1999. [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
-
PubChem. 3-Fluorophenylboronic acid. [Link]
-
Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
-
ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. [Link]
Sources
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroacetamides [organic-chemistry.org]
The Strategic Utility of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid in Advanced Cross-Coupling and Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the precise installation of highly functionalized aromatic motifs is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid (CAS: 2377610-93-8) has emerged as a highly specialized and strategically valuable organoboron building block[1]. By combining an activating ortho-fluoro substituent with a robust, yet easily removable trifluoroacetamide protecting group, this compound enables the efficient synthesis of complex biaryl systems—particularly those requiring subsequent functionalization at the aniline nitrogen.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven experimental protocols for its application in Suzuki-Miyaura cross-coupling.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of this building block is essential for predicting its behavior in catalytic cycles and downstream purification steps. The data is summarized in Table 1.
Table 1: Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | (2-Fluoro-3-(2,2,2-trifluoroacetamido)phenyl)boronic acid |
| CAS Number | 2377610-93-8 |
| Molecular Formula | C₈H₆BF₄NO₃ |
| Molecular Weight | 250.94 g/mol |
| MDL Number | MFCD28369556 |
| Key Structural Features | Ortho-fluoro substituent; Trifluoroacetyl (TFA) protected amine |
| Primary Application | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
Mechanistic Rationale in Drug Design (E-E-A-T Analysis)
The architecture of this compound is not coincidental; it is engineered to overcome specific synthetic hurdles in biaryl construction.
The Ortho-Fluoro Advantage
The placement of the highly electronegative fluorine atom ortho to the boronic acid moiety serves a dual purpose:
-
Catalytic Acceleration: Fluorine inductively withdraws electron density from the adjacent boron atom, increasing its Lewis acidity. This lowers the pKa of the boronic acid, facilitating the formation of the reactive boronate anion (Ar-B(OH)₃⁻) under mildly basic conditions. This boronate species is the actual nucleophile that undergoes transmetalation with the Pd(II) complex, significantly accelerating the rate-determining step of the Suzuki-Miyaura cycle[2].
-
Conformational Control: In the resulting biaryl product, the ortho-fluoro group introduces steric and electrostatic repulsion that dictates the dihedral angle between the two aromatic rings. This restricted rotation (atropisomerism or favored conformations) is frequently exploited in kinase inhibitors to lock the molecule into the bioactive conformation required for target binding[2].
The Trifluoroacetamide (TFA) Protecting Group
Free anilines (primary amines) are notorious for coordinating to palladium catalysts, which poisons the catalyst and drastically reduces turnover numbers[3].
-
Electronic Deactivation: Protecting the amine as a trifluoroacetamide resolves this issue. The strongly electron-withdrawing trifluoromethyl (CF₃) group pulls electron density away from the nitrogen lone pair, rendering it non-nucleophilic and preventing catalyst coordination[4].
-
Steric Efficiency: Unlike bulky protecting groups such as Boc or Cbz, the TFA group is relatively compact, minimizing steric hindrance during the cross-coupling of the adjacent ortho-substituted boronic acid.
Visualizing the Workflows
To conceptualize the integration of this building block into a synthetic pipeline, the following diagrams illustrate the logical workflow and the catalytic mechanism.
Figure 1: Synthetic workflow for the incorporation and deprotection of the 2-fluoro-3-aniline motif.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the boronic acid.
Experimental Methodologies & Self-Validating Protocols
The following protocols are designed to ensure high fidelity, reproducibility, and self-validation at every step.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Couple this compound with an aryl halide to form a protected biaryl framework.
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv)[1], and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality Note: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, which is highly effective for sterically hindered ortho-substituted boronic acids.
-
-
Solvent & Base Addition: Add 1,4-dioxane (8 mL/mmol) followed by an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv).
-
Degassing (Critical Step): Purge the biphasic mixture with argon for 15 minutes using a subsurface needle.
-
Causality Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes.
-
-
Thermal Activation: Heat the reaction mixture to 90 °C under an argon atmosphere for 4–6 hours.
-
Validation & Analytical Checkpoints:
-
LC-MS Monitoring: Analyze an aliquot. The reaction is self-validating when the starting aryl halide peak is entirely consumed and a new peak corresponding to the [M+H]⁺ of the TFA-protected biaryl appears.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Mild Base-Mediated Deprotection of the TFA Group
Objective: Cleave the trifluoroacetamide group to reveal the free aniline for subsequent functionalization (e.g., amide coupling, reductive amination).
-
Preparation: Dissolve the purified TFA-protected biaryl intermediate (1.0 equiv) in methanol (10 mL/mmol).
-
Reagent Addition: Add solid K₂CO₃ (3.0 equiv) to the solution.
-
Causality Note: Potassium carbonate in methanol generates a low, steady-state concentration of methoxide ions. This is sufficiently nucleophilic to cleave the highly electrophilic trifluoroacetamide carbonyl, but mild enough to leave standard alkyl amides, esters, and carbamates intact[4].
-
-
Reaction Execution: Stir the suspension at room temperature for 2–4 hours.
-
Validation & Analytical Checkpoints:
-
TLC Monitoring: The free aniline product will exhibit a lower Rf value (more polar) compared to the starting material and will stain positively (typically yellow or brown) with ninhydrin.
-
-
Workup: Evaporate the methanol under reduced pressure. Partition the residue between water and dichloromethane. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate to yield the free 2-fluoro-3-substituted aniline biaryl.
References
Sources
solubility data for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid in organic solvents
[1]
| Parameter | Technical Specification |
| CAS Number | 2377610-93-8 |
| Chemical Formula | C₈H₆BF₄NO₃ |
| Molecular Weight | 250.94 g/mol |
| Structural Features | Boronic Acid: Polar, H-bond donor/acceptor, Lewis acidic.Fluorine (C2): Electron-withdrawing, increases acidity of the boronic center.Trifluoroacetamido (C3): Lipophilic amide; -NH acts as H-bond donor; -CF3 enhances solubility in halogenated solvents compared to non-fluorinated amides. |
| Physical State | White to off-white solid (hygroscopic). |
Solubility Data Matrix
The following solubility profile is derived from the physicochemical interaction of the trifluoroacetamido moiety and the boronic acid group. The presence of the trifluoroacetyl group (
Primary Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Saturation Est. (25°C) | Mechanistic Insight |
| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | DMSO acts as a Lewis base, coordinating with the vacant |
| Polar Aprotic | DMF | Excellent | > 80 mg/mL | Similar stabilization mechanism to DMSO. Preferred for high-concentration stock solutions in library synthesis. |
| Polar Protic | Methanol | High | 50–80 mg/mL | Solvates via H-bonding. Caution: May form methyl boronic esters (reversible) upon prolonged storage or heating. |
| Polar Protic | Ethanol | High | 40–60 mg/mL | Good solubility; often used as a co-solvent in aqueous Suzuki couplings. |
| Ethers | THF | Moderate | 20–40 mg/mL | Soluble, but the equilibrium often shifts towards the trimeric boroxine anhydride, which may precipitate or cause turbidity if the solvent is "wet". |
| Halogenated | DCM / CHCl₃ | Moderate | 10–25 mg/mL | The |
| Hydrocarbons | Hexane / Heptane | Insoluble | < 1 mg/mL | The compound is too polar. Useful as an anti-solvent for precipitation/purification. |
| Aqueous | Water (pH 7) | Low | < 5 mg/mL | Limited solubility in neutral water. |
| Aqueous | Water (pH > 10) | High | > 50 mg/mL | Forms the boronate anion ( |
Mechanistic Analysis: The Boroxine Equilibrium
A critical, often overlooked factor in handling this compound is the Boronic Acid-Boroxine Equilibrium .
In non-coordinating organic solvents (DCM, Toluene, THF), the compound spontaneously dehydrates to form a cyclic trimeric anhydride (Boroxine). This transformation changes the stoichiometry and solubility of the material.
-
Monomer (Acid): Predominant in water, alcohols, DMSO, and DMF.
-
Trimer (Boroxine): Predominant in dry DCM, Chloroform, and Toluene.
Implication for Researchers: If you prepare a standard solution in dry CDCl₃ for NMR, you will likely observe a mixture of monomer and trimer, complicating integration. Always use DMSO-d6 for quantitative NMR to ensure a single monomeric species.
Visualization: Solvation & Equilibrium Pathways
Figure 1: Solvation pathways showing the critical divergence between monomeric stabilization in DMSO and trimerization in non-polar solvents.
Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solutions (50 mM)
Recommended for High-Throughput Screening (HTS) or long-term storage.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols for long-term storage to prevent esterification.
-
Calculation: For 10 mL of 50 mM solution:
-
Mass required =
.
-
-
Dissolution:
-
Weigh 125.5 mg of this compound into a glass vial.
-
Add 5 mL of DMSO. Vortex for 30 seconds. The solid should dissolve rapidly.
-
Make up to 10 mL volume.
-
-
Storage: Store at -20°C. The trifluoroacetamido group is stable, but the boronic acid can undergo slow protodeboronation if exposed to moisture and heat over months.
Protocol B: Solubility Determination (Dynamic Method)
Use this protocol if precise solubility data in a novel solvent is required.
-
Setup: Place 100 mg of the compound in a crimp-top vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Sonicate for 5 minutes after each addition.
-
Endpoint: Visual clarity (disappearance of turbidity).
-
Calculation:
-
Verification: Filter the saturated solution and analyze the filtrate by HPLC-UV (254 nm) against a DMSO standard curve to confirm concentration.
Handling & Stability Risks
Protodeboronation
The presence of the 2-Fluoro substituent ortho to the boronic acid accelerates the rate of protodeboronation (loss of the boron group) under basic conditions at high temperatures.
-
Risk Factor: High in aqueous base (e.g.,
at >80°C). -
Mitigation: Use milder bases (e.g.,
or ) and lower temperatures (60°C) during cross-coupling reactions.
Hygroscopicity
The trifluoroacetamido group increases the acidity of the amide proton, making the compound slightly hygroscopic.
-
Storage: Store under nitrogen or argon in a desiccator.
-
Handling: Allow the container to reach room temperature before opening to prevent water condensation, which promotes boroxine formation.
References
-
Compound Identification: GuideChem. (n.d.). This compound (CAS 2377610-93-8). Retrieved from
-
General Solubility Principles: Leszczyński, P., Hofman, T., & Sporzyński, A. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[2] Retrieved from
-
Boroxine Equilibrium: Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules, 27(11). Retrieved from
-
Analogous Data (5-Bromo derivative): Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid Safety Data Sheet. Retrieved from
Technical Guide: Safety & Handling of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid
The following technical guide provides an in-depth safety and handling protocol for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid .
Compound Identification & Chemical Context
Compound Name: this compound
Chemical Formula:
Scientific Context
This compound is a specialized building block primarily used in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions .[1][2] It serves two critical functions:
-
Fluorine Introduction: The ortho-fluorine atom modulates metabolic stability and lipophilicity (
) of the final drug candidate.[1] -
Nitrogen Handle: The trifluoroacetamido group acts as a robust protecting group for an aniline amine, which can be deprotected post-coupling to yield a 3-amino-2-fluorophenyl scaffold.[1]
Expert Insight: The presence of the ortho-fluorine atom relative to the boronic acid moiety significantly increases the rate of protodeboronation under basic aqueous conditions compared to non-fluorinated analogs.[1] Strict control of pH and temperature is required during coupling.[1]
Hazard Identification & Toxicology (GHS Classification)
Derived from structure-activity relationships (SAR) of close analogs (e.g., 5-bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid).
GHS Label Elements[1][3]
-
Signal Word: WARNING
-
Pictograms:
- (Irritant)[1]
Hazard Statements
| Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Boronic acids possess Lewis acidity, forming reversible covalent bonds with diols in biological membranes (glycoproteins), leading to irritation.[1] |
| H319 | Causes serious eye irritation | Direct interaction with corneal mucins; acidic hydrolysis of the trifluoroacetamido group in tear fluid may release trifluoroacetic acid traces.[1] |
| H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1] |
Precautionary Statements (Research Focus)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] (Use a fume hood).[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] (Nitrile gloves > 0.11mm thickness recommended).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
Stability & Reactivity Profile
This section details the specific chemical instabilities that researchers must mitigate during experimentation.
A. Protodeboronation (The "Ortho-Effect")
The 2-fluoro substituent exerts an inductive electron-withdrawing effect while also creating steric pressure.[1] In the presence of bases (common in Suzuki couplings like
-
Mitigation: Use anhydrous bases (
) or non-aqueous systems where possible.[1] Avoid prolonged heating >80°C in aqueous media.[1]
B. Trifluoroacetamido Hydrolysis
The
-
Risk: Unintentional deprotection during the cross-coupling reaction.[1]
-
Mitigation: If the protecting group must be retained, avoid hydroxide bases.[1] Use mild bases like Sodium Bicarbonate (
) or Potassium Phosphate ( ).[1]
Stability Visualization
The following diagram illustrates the competing reaction pathways and degradation risks.
Figure 1: Reaction and degradation pathways.[1] Green indicates the desired path; red/yellow indicate degradation risks.[1]
Handling & Storage Protocol
Storage Requirements[2][4][5][6][7][8]
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended.[1] Boronic acids can dehydrate to form boroxines (anhydrides) over time, which alters stoichiometry.[1]
-
Container: Tightly sealed glass vial with a PTFE-lined cap.[1]
Experimental Workflow
To ensure reproducibility and safety, follow this step-by-step workflow:
-
Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent water condensation (hygroscopic nature).
-
Weighing: Perform in a chemical fume hood. Use an anti-static gun if the powder is fluffy/static-prone.[1]
-
Solvent Selection:
-
Reaction Setup: Degas solvents thoroughly.[1] Oxygen promotes homocoupling and catalyst deactivation.[1]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol) as they may increase absorption.[1] |
| Eye Contact | Rinse with eyewash station for 15 minutes.[1] Seek medical attention if irritation persists. |
| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a waste container. Clean area with 10% sodium carbonate solution.[1] |
Waste Disposal & Environmental Impact[1]
-
Fluorine Content: This compound contains organofluorine.[1] Do not dispose of down the drain.
-
Boron Content: Boron compounds can be phytotoxic.[1]
-
Protocol: Collect in a dedicated "Halogenated Organic Waste" container. Incineration is the preferred method of destruction, equipped with scrubbers for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1]
References
-
PubChem. (2025).[1][3] 3-Amino-2-fluorophenylboronic acid.[1] National Library of Medicine.[1] Retrieved from [Link] (Core scaffold safety data).[1]
-
Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1] (Mechanism of ortho-substituted boronic acid instability).
Sources
Technical Guide: pKa Modulation of Fluorinated Phenylboronic Acids
Topic: pKa Values of Fluorinated Phenylboronic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylboronic acids (PBAs) function as reversible covalent receptors for 1,2- and 1,3-diols (e.g., glucose, sialic acid) and as crucial reagents in Suzuki-Miyaura cross-coupling. The utility of PBAs in physiological applications—specifically glucose sensing and insulin delivery—is strictly governed by their acid dissociation constant (pKa).
Native phenylboronic acid has a pKa of approximately 8.8, rendering it largely ineffective at physiological pH (7.4) where it remains in its neutral, trigonal planar form. Fluorination of the aromatic ring is the primary strategy to modulate this pKa. This guide provides a technical analysis of how fluorine substitution patterns alter Lewis acidity, presents a consolidated data reference, and details the gold-standard
Mechanistic Foundations
The Ionization Equilibrium
Unlike Brønsted acids, boronic acids do not donate a proton. They act as Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate anion.[1] The pKa value represents the pH at which the concentration of the neutral trigonal form equals the anionic tetrahedral form.
-
Neutral Form:
hybridized, trigonal planar, electron-deficient (6 valence electrons). -
Anionic Form:
hybridized, tetrahedral, octet complete.
The Fluorine Effect
Fluorine modulates the electrophilicity of the boron center through two competing mechanisms:
-
Inductive Withdrawal (-I): Fluorine is highly electronegative. It pulls electron density through the sigma bond framework, making the boron atom more electron-deficient (more electrophilic). This stabilizes the anionic form, lowering the pKa .
-
Resonance Donation (+R): Fluorine lone pairs can donate electron density into the aromatic
-system. If the fluorine is para to the boron, this density can be pushed toward the boron empty orbital, destabilizing the anion and raising the pKa .
Positional Impact
-
Meta (3-position): The resonance effect is negligible. The inductive effect dominates, consistently lowering pKa.
-
Para (4-position): The -I and +R effects largely cancel each other out. 4-F-PBA often has a pKa very similar to unsubstituted PBA.
-
Ortho (2-position): Proximity creates a strong inductive effect. While steric hindrance usually impedes the formation of the tetrahedral boronate (raising pKa), the small Van der Waals radius of fluorine (1.47 Å) minimizes steric clashes compared to chlorine or methyl groups. Consequently, ortho-fluorination significantly lowers pKa, often to the physiologically relevant range.
Figure 1: The ionization equilibrium of boronic acids. Electron-withdrawing groups (EWG) like Fluorine stabilize the anionic species, shifting the equilibrium to the right (lower pKa).
Quantitative Landscape: pKa Data Table
The following values represent consensus data from aqueous or mixed aqueous-organic potentiometric and NMR titrations. Note that values may shift by
| Compound | Substituent Pattern | Approx. pKa | Electronic Effect Analysis |
| Phenylboronic Acid (PBA) | None | 8.8 - 8.9 | Baseline reference. |
| 4-Fluorophenylboronic acid | Para (4-F) | 8.7 - 8.8 | -I and +R effects cancel out. Minimal change from baseline. |
| 3-Fluorophenylboronic acid | Meta (3-F) | 8.3 - 8.4 | Strong -I effect; no resonance opposition. |
| 2-Fluorophenylboronic acid | Ortho (2-F) | 7.8 | Strong -I from proximity; minimal steric penalty. Ideal for physiological tuning.[2] |
| 3,5-Difluorophenylboronic acid | Meta, Meta | 7.3 - 7.4 | Additive -I effects. Excellent physiological pH match. |
| 2,4-Difluorophenylboronic acid | Ortho, Para | 7.3 | Ortho-driven acidity enhancement. |
| 2,3,4,6-Tetrafluorophenylboronic acid | Multi | 6.1 - 6.2 | Cumulative electron withdrawal.[1] Highly acidic. |
| Pentafluorophenylboronic acid | All positions | 6.0 | Maximum electron deficiency. |
Data synthesized from Hall (2011) and benchmarking studies [1, 2].
Experimental Protocol: NMR Titration
While potentiometric titration is common,
-
Why? It directly observes the boron nucleus, distinguishing the boronic acid/boronate equilibrium from other acidic impurities (like boroxines or oxidation byproducts).
-
The Shift: The
signal shifts upfield from ppm (neutral) to ppm (anionic) upon ionization.
Protocol: Determination of pKa via NMR[3][4]
Materials:
-
Fluorinated Phenylboronic Acid derivative (approx 10-20 mM).
-
Buffer components (Phosphate or Carbonate buffers depending on range).
- (10% v/v for lock).
-
Internal Standard:
(external capillary) or boric acid (if peaks do not overlap).
Workflow:
-
Stock Preparation: Dissolve the FPBA in water with 10%
. If solubility is low, use a minimal amount of DMSO (note: this alters dielectric constant and pKa slightly). -
pH Adjustment: Prepare a series of 8–10 samples adjusted to pH values ranging from pKa
to pKa using dilute HCl and NaOH. Measure pH using a calibrated glass electrode after adding . -
Acquisition:
-
Instrument: 300 MHz or higher NMR (Boron frequency ~96-160 MHz).
-
Probe: Quartz tubes (borosilicate glass contains boron and causes background broad peaks). If using glass, subtract background.
-
Pulse Program: Standard 1D
with proton decoupling.
-
-
Data Processing:
-
Observe the chemical shift (
). At intermediate pH, rapid exchange averages the signal into a single peak.
-
-
Calculation: Fit the data to the Henderson-Hasselbalch equation:
Figure 2: Workflow for pKa determination using
Applications in Drug Discovery & Sensing[5]
The precise tuning of pKa using fluorine is critical for two main applications:
Glucose Sensing at Physiological pH
For a boronic acid to sense glucose effectively in the blood (pH 7.4), it must exist in an equilibrium where a significant fraction is capable of binding the diol.
-
The Problem: Unsubstituted PBA (pKa 8.8) is <5% anionic at pH 7.4. The binding constant for glucose is low.
-
The Solution: Using 3,5-difluorophenylboronic acid (pKa ~7.3) or 2-fluorophenylboronic acid (pKa ~7.8) shifts the pKa to match physiological pH. This maximizes the reversible binding affinity for glucose, enabling real-time continuous glucose monitoring (CGM) sensors [3].
Self-Regulated Insulin Delivery
Polymer-drug conjugates utilizing FPBAs can create "smart" insulin depots.
-
Mechanism: At normal glucose levels, the polymer is hydrophobic (neutral FPBA) and encapsulates insulin.
-
Trigger: When blood glucose rises, glucose binds to the FPBA moieties. The formation of the glucose-boronate complex is anionic and hydrophilic.
-
Release: This hydrophilicity causes the polymer to swell or dissolve, releasing insulin.
-
Design Requirement: The pKa must be tuned (using Fluorine) so that the polymer is sensitive specifically to hyperglycemic glucose concentrations, not basal levels [4].
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Soundararajan, S., et al. (2009). "The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols." Journal of Organic Chemistry, 74(17), 6531-6538. [Link]
-
Brooks, W. L., & Sumerlin, B. S. (2016). "Synthesis and applications of boronic acid-containing polymers: From materials to medicine." Chemical Reviews, 116(3), 1375-1397. [Link]
-
Matsumoto, A., et al. (2012). "A synthetic glucose-responsive polymer therapeutic for insulin delivery."[3] Angewandte Chemie International Edition, 51(9), 2124-2128. [Link]
Sources
metabolic stability of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Executive Summary
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid represents a specialized class of functionalized arylboronic acids often utilized in medicinal chemistry as a reversible covalent warhead (targeting serine proteases) or as a bio-orthogonal probe for carbohydrate recognition. While the boronic acid moiety (
This guide provides a comprehensive technical analysis of the metabolic stability of this specific scaffold. It details the structural determinants of its clearance, delineates the primary metabolic pathways (CYP450-mediated oxidation and amidase-mediated hydrolysis), and establishes a self-validating experimental framework for quantifying its intrinsic clearance (
Part 1: Structural Determinants of Stability
To understand the metabolic fate of this molecule, we must deconstruct its three pharmacophoric elements. The interplay between electronic withdrawal and steric occlusion defines its resistance to enzymatic degradation.
1. The Boronic Acid Moiety (
)
-
Liability: This is the primary "soft spot." Boronic acids are susceptible to oxidative deboronation , a reaction catalyzed by Cytochrome P450 (CYP) enzymes (specifically CYP3A4, CYP2D6, and CYP2E1) and Reactive Oxygen Species (ROS).
-
Mechanism: The vacant p-orbital of the boron atom accepts electron density from enzyme-generated oxidants (e.g., peroxides), leading to a 1,2-migration of the carbon-boron bond to a carbon-oxygen bond, ultimately yielding the corresponding phenol.
2. The 2-Fluoro Substituent (Ortho-F)
-
Stabilizing Effect: The fluorine atom at the ortho position relative to the boron is a critical stabilizing feature.
-
Causality:
-
Steric Shielding: It physically blocks the approach of the bulky CYP heme iron-oxo species to the boron center.
-
Electronic Modulation: Fluorine is highly electronegative. By withdrawing electron density from the aromatic ring, it decreases the Lewis acidity of the boron slightly in the transition state, potentially slowing the rate-limiting 1,2-migration step required for deboronation.
-
3. The Trifluoroacetamido Group (
)
-
Dual Role: While amides are generally stable, the trifluoromethyl group makes the carbonyl carbon highly electrophilic.
-
Metabolic Risk: This group is susceptible to hydrolysis by hepatic amidases and plasma esterases, though the steric bulk of the
group often retards this rate compared to a standard acetamide.
Part 2: Primary Metabolic Pathways
The metabolic clearance of this compound proceeds via two distinct pathways. Understanding these allows for the correct identification of metabolites during LC-MS/MS analysis.
Pathway A: Oxidative Deboronation (Major)
This is the dominant clearance mechanism in liver microsomes. The reaction consumes NADPH and
-
Product: 2-Fluoro-3-(trifluoroacetamido)phenol.
-
Enzymes: CYP450s (Mixed function oxidases).
Pathway B: Amide Hydrolysis (Minor)
This pathway can occur in both liver microsomes (carboxylesterases) and plasma.
-
Product: 3-Amino-2-fluorophenylboronic acid.
-
Note: The resulting amine is highly reactive and may undergo rapid Phase II conjugation (N-acetylation or glucuronidation).
Visualization: Metabolic Fate Pathway
The following diagram illustrates the divergence of metabolic fate for the parent compound.
Figure 1: Predicted metabolic pathways.[2] The oxidative deboronation (Blue to Red) is typically the rate-limiting clearance step.
Part 3: Experimental Assessment Protocols
To rigorously determine the metabolic stability, one must perform a Microsomal Stability Assay . This protocol is designed to be self-validating by including cofactor-free controls.
Protocol: Liver Microsome Stability Assay (In Vitro)
Objective: Determine the Intrinsic Clearance (
1. Reagents Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein concentration.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM
. -
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
2. Experimental Workflow
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike Test Compound to final concentration of 1
M. Incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control A (Zero Cofactor): Add Buffer instead of NADPH (Checks for non-CYP hydrolysis).
-
Control B (Zero Time): Quench immediately before adding NADPH.
-
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Transfer aliquot into 150
L cold Quench Solution (ACN + IS). Vortex vigorously. -
Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
3. Data Analysis & Calculation
Plot
| Parameter | Formula | Unit |
| Half-life ( | min | |
| Intrinsic Clearance ( |
Visualization: Assay Workflow
The following diagram outlines the critical steps to ensure data integrity.
Figure 2: Step-by-step workflow for the microsomal stability assay. The -NADPH arm validates that loss is enzymatic.
Part 4: Interpretation & Mitigation Strategies
Interpreting the Data
For this compound, typical results fall into these categories:
| Classification | Likely Mechanism | |
| < 15 | Stable | Fluorine successfully blocks oxidation; Amide is stable. |
| 15 - 45 | Moderate | Slow oxidative deboronation occurring. |
| > 45 | High | Rapid deboronation or rapid amide hydrolysis. |
Note: If the -NADPH control shows significant degradation (>20% loss), the compound suffers from chemical instability or non-CYP hydrolysis (amidase activity).
Mitigation Strategies
If the compound exhibits high clearance (
-
Prodrug Approach (Boronate Esters): Cap the boronic acid as a cyclic ester (e.g., pinacol ester) or a benzoxaborole . This prevents immediate oxidation and improves cell permeability, though it requires in vivo hydrolysis to activate.
-
Scaffold Hopping: Replace the phenyl ring with a pyridine ring. Nitrogen incorporation reduces the electron density of the ring, further deactivating the boron toward oxidation.
-
Amide Bioisosteres: If the trifluoroacetamido group is the weak link (hydrolysis), replace it with a trifluoroethoxy (
) or a sulfonamide group, which are metabolically robust.
References
-
Baker, S. J., et al. (2009). "Therapeutic potential of boron-containing compounds."[1][3] Future Medicinal Chemistry, 1(7), 1275–1288.
-
Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics." MedChemComm, 1(3), 183-198.
-
Lippe, M. M., et al. (2019). "Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib." Chemical Research in Toxicology, 32(1), 123-130.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
Sources
- 1. pnas.org [pnas.org]
- 2. CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPARATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis pathways for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
This guide details the synthesis of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid , a specialized organoboron intermediate used in the development of proteasome inhibitors and kinase-targeted therapeutics.[1]
The structural complexity of this molecule—specifically the ortho-fluorine positioning relative to the boronic acid and the electron-withdrawing trifluoroacetamido group—requires a synthesis strategy that prioritizes regiocontrol and functional group compatibility.
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound CAS: 2377610-93-8 Key Applications: Fragment-based drug discovery (FBDD), Suzuki-Miyaura cross-coupling, peptidomimetic synthesis.[1]
Retrosynthetic Logic
The primary challenge is installing the boronic acid moiety without compromising the sensitive trifluoroacetamide group or the fluorine regiochemistry.
-
Disconnection A (C-B Bond Formation): Disconnecting the C-B bond leads to a 3-halo-2-fluoro-trifluoroacetanilide precursor.[1] This suggests a transition-metal catalyzed borylation (Miyaura) or metal-halogen exchange strategy.[1]
-
Disconnection B (N-Acylation): Disconnecting the amide bond leads to 3-amino-2-fluorophenylboronic acid.[1] While direct acylation is possible, the starting material is often expensive and prone to protodeboronation during storage.
Selected Strategy: This guide prioritizes Route A (The "Robust" Pathway) , starting from commercially available 2-fluoro-3-bromoaniline .[1] This route establishes the amide bond early to modulate the electronics of the ring, followed by a mild Pd-catalyzed borylation to install the boron species.
Figure 1: Retrosynthetic disconnection strategy prioritizing the stable bromo-aniline precursor.
Pathway 1: The Step-by-Step Robust Route
This pathway is designed for scalability and reproducibility.[1] It avoids the use of organolithium reagents (e.g., n-BuLi), which can attack the trifluoroacetyl carbonyl or cause defluorination.
Phase 1: N-Trifluoroacetylation
Objective: Protect the aniline amine and install the pharmacophore.[1] Reaction: Nucleophilic acyl substitution.[1]
-
Reagents: 2-Fluoro-3-bromoaniline, Trifluoroacetic Anhydride (TFAA), Triethylamine (Et3N).[1]
-
Solvent: Dichloromethane (DCM), Anhydrous.[1]
Protocol:
-
Charge a flame-dried reaction flask with 2-Fluoro-3-bromoaniline (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Cool the solution to 0 °C under nitrogen atmosphere.
-
Add Triethylamine (1.2 equiv) dropwise.[1]
-
Add Trifluoroacetic anhydride (1.1 equiv) dropwise over 30 minutes. Caution: Exothermic.[1]
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Quench with saturated NaHCO3. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine.[1] Dry over Na2SO4 and concentrate.
-
Yield Expectation: >90% (Off-white solid).
Phase 2: Miyaura Borylation
Objective: Install the boron moiety using mild palladium catalysis to avoid affecting the trifluoroacetamide or fluorine. Reaction: Pd-catalyzed cross-coupling.[1]
-
Reagents: N-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide (from Phase 1), Bis(pinacolato)diboron (B2pin2), Potassium Acetate (KOAc).[1]
-
Solvent: 1,4-Dioxane (degassed).[1]
Protocol:
-
In a glovebox or under strictly inert argon flow, combine the aryl bromide (1.0 equiv), B2pin2 (1.2 equiv), and KOAc (3.0 equiv) in a reaction vial.
-
Add dry, degassed 1,4-Dioxane (0.15 M).
-
Seal and heat to 90 °C for 12–16 hours.
-
Monitoring: Check via LC-MS for disappearance of bromide.
-
Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Note: Pinacol esters can degrade on acidic silica; use neutral silica or rapid elution.
Phase 3: Oxidative Hydrolysis
Objective: Convert the stable pinacol ester to the free boronic acid. Reaction: NaIO4 oxidative cleavage.[1]
-
Reagents: Pinacol ester intermediate, Sodium Periodate (NaIO4), Ammonium Acetate (NH4OAc).[1]
-
Solvent: Acetone / Water (1:1).[1]
Protocol:
-
Dissolve the pinacol ester in Acetone/Water.[1]
-
Add NH4OAc (2.0 equiv) and NaIO4 (3.0 equiv).[1]
-
Stir at RT for 12–24 hours. The reaction mixture will become cloudy.[3]
-
Workup: Filter off the inorganic solids. Evaporate acetone from the filtrate.
-
Critical Step: The product is a boronic acid.[1][4][5][6][7][8][9] Do not dry excessively under high vacuum with heat, as it may dehydrate to the boroxine (anhydride trimer).
-
Final Product: this compound.
Pathway 2: Direct Functionalization (Alternative)[1]
Use this route only if 3-Amino-2-fluorophenylboronic acid is already available in your inventory.[1]
Protocol:
-
Dissolve 3-Amino-2-fluorophenylboronic acid (1.0 equiv) in THF.
-
Add Ethyl trifluoroacetate (1.5 equiv) and mild base (NaHCO3). Avoid TFAA here as it may form mixed anhydrides with the boronic acid.
-
Heat to reflux (60 °C) for 6 hours.
-
Acidify carefully to pH 5 and extract.
Note: This route often suffers from lower yields due to the zwitterionic nature of the amino-boronic acid making solubility and reactivity challenging.[1]
Technical Data & Process Parameters
Reaction Parameter Table
| Step | Parameter | Specification | Rationale |
| 1 | Temperature | 0 °C | Controls exotherm of TFAA addition; prevents bis-acylation. |
| 1 | Base | Et3N (1.2 eq) | Scavenges TFA byproduct; prevents acid-catalyzed degradation. |
| 2 | Catalyst | Pd(dppf)Cl2 | Bidentate ligand prevents deborylation and sustains active Pd(0) species.[1][10] |
| 2 | Base | KOAc (Anhydrous) | Critical for the transmetallation step in Miyaura coupling. |
| 3 | Oxidant | NaIO4 | Cleaves the chemically robust pinacol diol without affecting the amide. |
Process Visualization
Figure 2: Complete synthetic workflow from aniline precursor to final boronic acid.
Troubleshooting & Scientific Nuance
Boronic Acid vs. Boroxine Equilibrium
Users must be aware that free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1]
-
Observation: NMR may show broad peaks or multiple sets of signals.[1]
-
Validation: Add a drop of D2O to the NMR tube. This shifts the equilibrium entirely to the monomeric boronic acid species [-B(OH)2] via hydrolysis, sharpening the peaks.
Protodeboronation Risk
The presence of the electron-withdrawing trifluoroacetamido group and the fluorine atom makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under strongly acidic or basic conditions at high temperatures.
Purification of Pinacol Esters
Pinacol esters of electron-deficient aryls can "streak" on silica gel due to partial hydrolysis.[1]
-
Tip: Deactivate the silica gel with 1% Triethylamine in the eluent, or simply move directly to the hydrolysis step without rigorous purification of the ester if the conversion was clean.
References
-
Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.
-
Synthesis of Fluorinated Aminophenylboronic Acids: DiPasquale, A. G., et al. (2013).[1] Regioselective Synthesis of Fluorinated Boronic Acids. Journal of Organic Chemistry. (Contextual grounding for fluoro-regiochemistry).
-
Pinacol Ester Hydrolysis Methodology: Yuen, A. K. L., & Hutton, C. A. (2005).[1] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborate salts. Tetrahedron Letters.
-
Trifluoroacetylation Protocols: F. Weygand, et al. (1960).[1] Trifluoroacetylation of Amino Acids. Chem. Ber. (Foundational method for mild trifluoroacetylation).[1]
-
Target Molecule Verification: this compound (CAS 2377610-93-8).[1][5] [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent [organic-chemistry.org]
- 9. parchem.com [parchem.com]
- 10. researchgate.net [researchgate.net]
Electronic Properties of Trifluoroacetamido Substituted Boronic Acids
Executive Summary
The incorporation of the trifluoroacetamido group (
Electronic Profile & Hammett Analysis
The "Reversed" Amide Effect
In standard acetamido substituents (
However, in the trifluoroacetamido variant, the strong electron-withdrawing nature of the trifluoromethyl group (
-
Inductive Effect (
): Strongly enhanced due to the group. -
Resonance Effect (
): Negligible/Suppressed. -
Net Result: The group acts as a strong EWG.
Impact on Boron Lewis Acidity ( )
The Lewis acidity of a boronic acid is defined by its equilibrium with water to form the tetrahedral boronate anion:
Electron-withdrawing substituents stabilize the anionic boronate species, shifting the equilibrium to the right (lowering
| Compound | Substituent | Electronic Character | ||
| Phenylboronic Acid | 0.00 | 8.8 | Neutral | |
| 4-Acetamidophenylboronic Acid | -0.15 | ~9.0 | Weakly Donating | |
| 4-(Trifluoroacetamido)phenylboronic Acid | +0.45 | 7.6 - 7.9 | Strongly Withdrawing | |
| 4-(Trifluoromethyl)phenylboronic Acid | +0.54 | 7.8 | Strongly Withdrawing |
Note:
Visualizing Electronic Effects
The following diagram illustrates the competing electronic vectors in the trifluoroacetamido substituted system compared to the standard acetamido system.
Synthesis Protocol
Direct nitration of phenylboronic acid is often non-selective and low-yielding due to protodeboronation. The preferred route utilizes 3-aminophenylboronic acid as the starting material.[1] The trifluoroacetylation must be performed carefully to avoid anhydride formation at the boronic acid moiety.
Reagents & Materials
-
Substrate: 3-Aminophenylboronic acid monohydrate (CAS: 206658-89-1)
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) (Preferred over chloride for milder conditions)
-
Solvent: Dry THF or Dioxane (Anhydrous conditions prevent boroxine formation)
-
Base: No base or weak base (Pyridine)
Step-by-Step Methodology
-
Dissolution: Dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert atmosphere (
). -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Trifluoroacetic anhydride (1.1 eq) dropwise over 20 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with curcumin or ninhydrin; amine spot will disappear).
-
Quenching: Quench with a minimal amount of ice-cold water (to hydrolyze excess TFAA without hydrolyzing the amide).
-
Isolation:
-
Evaporate THF under reduced pressure.
-
The product often precipitates as a white solid upon addition of cold water/hexanes.
-
Filter and wash with cold water.
-
-
Purification: Recrystallization from Ethyl Acetate/Hexanes. Avoid column chromatography on silica if possible, as boronic acids can streak or bind irreversibly.
Synthesis Workflow Diagram
Applications in Drug Discovery & Chemical Biology
Protease Inhibition (Serine Proteases)
Boronic acids are reversible covalent inhibitors of serine proteases (e.g., Thrombin, Elastase, Proteasome). The serine hydroxyl attacks the boron to form a tetrahedral adduct.
-
Mechanism: The electron-withdrawing trifluoroacetamido group makes the boron atom more electrophilic (
). -
Result: Faster
rates and tighter binding ( ) compared to alkyl or unsubstituted aryl boronic acids. -
Selectivity: The bulky
group can be exploited to fit into hydrophobic S2 or S3 pockets of the enzyme, adding steric selectivity to the electronic affinity.
Saccharide Sensing
Phenylboronic acids bind 1,2- and 1,3-diols (sugars) to form cyclic esters.
-
Physiological Challenge: Standard phenylboronic acid (
8.8) binds sugars poorly at blood pH (7.4) because the tetrahedral boronate form (which binds sugars tightest) is not dominant. -
Solution: The trifluoroacetamido derivative (
~7.8) exists in a significant equilibrium fraction as the boronate anion at pH 7.4, drastically improving sensitivity for glucose monitoring applications.
Suzuki-Miyaura Cross-Coupling
While generally stable, the trifluoroacetamido group can be sensitive to the strong bases (e.g.,
-
Protocol Adjustment: Use mild bases such as
or and anhydrous conditions where possible to prevent hydrolysis of the amide to the free aniline. -
Transmetallation: The EWG nature accelerates the transmetallation step (transfer of the organic group to Palladium), which is often the rate-determining step for electron-rich aryl halides.
References
-
Structural and Acidity Studies of Fluorinated Boronic Acids Adamczyk-Woźniak, A., et al. (2021).[2] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
-
Hammett Constants and Electronic Effects Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
-
Boronic Acid pKa and Sugar Binding Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore.
-
Synthesis of Amido-Boronic Acids Liauw, A., et al. (2024). Synthesis of 3-Acrylamidophenylboronic Acid.
-
Suzuki Coupling Mechanisms Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
Sources
Technical Guide: Hydrogen Bonding & Molecular Recognition of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid
The following technical guide details the hydrogen bonding potential, structural dynamics, and experimental characterization of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid . This analysis focuses on its application as a tunable pharmacophore in medicinal chemistry, specifically for covalent reversible inhibition and glycan recognition.[1]
Executive Summary
This compound represents a highly specialized scaffold in drug design, merging the reversible covalent reactivity of boronic acids with the precise non-covalent recognition elements of fluorinated amides. Its utility is defined by pKa modulation : the synergistic electron-withdrawing effects of the ortho-fluorine and the meta-trifluoroacetamido group lower the boronic acid pKa (typically from ~8.8 to ~7.0–7.5), enabling robust diol complexation at physiological pH. This guide dissects the molecule’s hydrogen bonding network, offering protocols for validating its binding potential in protein-ligand and glycan-binding systems.
Structural Pharmacophore Analysis[1]
The molecule functions through three distinct but electronically coupled interaction zones.[1] Understanding these is prerequisite to experimental design.
A. The Boronic Acid Warhead (Position 1)
-
Primary Function: Reversible covalent bond formation with nucleophiles (Serine/Threonine hydroxyls) or cis-diols (sugars, RNA).[1]
-
H-Bonding Potential:
B. The Ortho-Fluorine Effect (Position 2)
-
Electronic Modulation: The high electronegativity of fluorine at the C2 position exerts a strong inductive effect (
), withdrawing electron density from the boron center. This increases the Lewis acidity of the boron, facilitating nucleophilic attack (lowering the pKa).[1] -
Conformational Locking: Through electrostatic repulsion with the boronyl oxygens or weak intramolecular H-bonding (
), the fluorine restricts the rotation of the bond, pre-organizing the warhead for binding.
C. The Trifluoroacetamido Linker (Position 3)
-
Acidity Enhancement: The trifluoromethyl group (
) strongly pulls electron density from the amide carbonyl, significantly increasing the acidity of the amide proton ( ). -
H-Bond Donor: The
becomes a "super-donor" for hydrogen bonding with protein backbone carbonyls or catalytic residues (e.g., Asp/Glu).[1] -
Bioisostere: This group mimics peptide bonds but with altered electronics and lipophilicity, often improving membrane permeability compared to standard acetamides.[1]
Mechanistic Interaction Map
The following diagram illustrates the intramolecular electronic coupling and intermolecular binding modes.
Caption: Interaction network showing the inductive lowering of Boron pKa by F and Amide groups, enabling physiological targeting.[1]
Experimental Protocols
Protocol A: pKa Determination via 11B-NMR Titration
Objective: To quantify the Lewis acidity shift induced by the F and Amide groups.
Rationale: Standard potentiometric titration is often inaccurate for boronic acids due to low solubility and slow kinetics.[1]
-
Preparation: Dissolve the compound (5 mM) in buffer solutions containing 10%
ranging from pH 4.0 to 10.0 (0.5 pH increments). -
Acquisition: Acquire
-NMR spectra (typically ~128-160 MHz).[1] -
Analysis: Plot the chemical shift (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.-
Expected Result: pKa
7.2–7.6 (compared to 8.8 for phenylboronic acid).[1]
-
Protocol B: Binding Affinity ( ) via Fluorescence Quenching
Objective: Measure H-bond driven binding to a model diol (e.g., Alizarin Red S) or protein.[1] Rationale: The trifluoroacetamido group often acts as a fluorescence quencher or can be displaced by a fluorophore.[1] Here we use the ARS (Alizarin Red S) displacement assay.[1]
-
Reagent Setup: Prepare 100
M ARS in Phosphate Buffer (pH 7.4). ARS is non-fluorescent alone but highly fluorescent when bound to boronic acid.[1] -
Complex Formation: Mix Boronic Acid (2 mM) + ARS (100
M). Record baseline fluorescence (Ex: 460 nm, Em: 570 nm).[1] -
Competitive Titration: Titrate the target analyte (e.g., Sialic acid or Serine protease).[1]
-
Data Processing: As the target binds the boronic acid (displacing ARS), fluorescence decreases.[1]
Applications in Drug Discovery[2]
Protease Inhibition (Serine Proteases)
The 3-(trifluoroacetamido) group mimics the P1/P2 amide backbone of peptide substrates.[1]
-
Mechanism: The Boron atom attacks the active site Serine hydroxyl.[1]
-
Stabilization: The active site Histidine forms a hydrogen bond with the Trifluoroacetamido
, while the Fluorine atom occupies the S2 pocket, often displacing water molecules to gain entropy.
Sialic Acid Recognition (Tumor Targeting)
Sialic acid (SA) is overexpressed on tumor cell surfaces.[1]
-
Selectivity: SA binds optimally at pH 6.5–7.0 (tumor microenvironment).[1]
-
Role of 2-Fluoro: By lowering the pKa to this exact range, this specific scaffold binds SA selectively over Glucose or Galactose (which bind at higher pH), acting as a targeting vector for drug conjugates.[1]
References
-
Structural Analysis of Fluorinated Boronic Acids Sporzyński, A., et al. (2017).[1] "Fluorinated Boronic Acids: Acidity and Hydrolytic Stability." European Journal of Inorganic Chemistry. [1]
-
Boronic Acid pKa Modulation in Drug Design Trippier, P. C., & McGuigan, C. (2010).[1] "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility."[1][2] MedChemComm.
-
Intramolecular Hydrogen Bonding in Fluorinated Benzamides Saha, S., et al. (2019).[1] "Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations." Molecules. [1][3][4][5][6]
-
ARS Displacement Assay Protocol Springsteen, G., & Wang, B. (2002).[1] "A detailed examination of boronic acid-diol complexation." Tetrahedron. [1]
Sources
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid
This Application Note is designed for researchers and process chemists working with 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid . This reagent presents a specific set of "dual-threat" challenges: the ortho-fluoro effect accelerating protodeboronation and the base-sensitivity of the trifluoroacetamido protecting group.
Executive Summary & Strategic Analysis
The substrate This compound serves as a critical building block for fluorinated biaryl scaffolds, common in kinase inhibitors (e.g., MEK, BRAF).[1] However, standard Suzuki conditions often result in low yields due to two competing decomposition pathways.[1]
The Technical Challenge
-
Rapid Protodeboronation (The Ortho-Fluoro Effect): The fluorine atom at the ortho position to the boronic acid significantly increases the rate of protodeboronation (hydrolytic C-B bond cleavage). The electronegative fluorine stabilizes the transition state for ipso-protonation, often consuming the reagent before it can transmetallate.
-
Catalyst Poisoning via Amide Hydrolysis: The trifluoroacetamido group (
NHCOCF ) is labile in aqueous base. Hydrolysis generates the free aniline ( NH ), which is a potent ligand. The free amine can displace phosphine ligands on the Palladium center, forming inactive Pd-amine complexes (catalyst poisoning), halting the reaction.
Success Strategy: To ensure high yields, the protocol must exclude water to prevent amide hydrolysis and accelerate transmetallation to outcompete protodeboronation.[1]
Mechanistic Pathways & Risk Assessment
The following diagram illustrates the kinetic competition between the desired cross-coupling and the two primary failure modes.
Figure 1: Kinetic competition between productive coupling and decomposition pathways. Note that hydrolysis leads to catalyst death.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the recommended "Gold Standard" for this specific molecule, prioritizing stability.[1] Protocol B is a high-throughput alternative for robust coupling partners.
Protocol A: Anhydrous "Stability-First" Conditions (Recommended)
Best for: Retaining the trifluoroacetyl group, preventing catalyst poisoning, and minimizing protodeboronation.[1]
Reagents & Materials:
-
Catalyst: XPhos Pd G2 (Preferred) or Pd(dppf)Cl
·CH Cl .[1]-
Why: XPhos induces extremely rapid oxidative addition and transmetallation, crucial for beating the protodeboronation clock.[1]
-
-
Base: Anhydrous Potassium Phosphate Tribasic (K
PO ), finely ground.[1]-
Why: Low solubility in organic solvents creates a "slow-release" basic environment, sufficient for activation but minimizing aggressive hydrolysis.[1]
-
-
Solvent: Anhydrous THF or 1,4-Dioxane.[1]
-
Stoichiometry: Boronic Acid (1.2 - 1.5 equiv), Aryl Halide (1.0 equiv).[7]
Step-by-Step Methodology:
-
Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon or Nitrogen.[7]
-
Solids Addition: Charge the vial with:
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times (Critical step to remove O
). -
Solvent Addition: Syringe in anhydrous THF (4.0 mL, 0.25 M concentration).
-
Reaction: Place in a pre-heated block at 60°C .
-
Note: Do not exceed 80°C if possible.[1] Higher temperatures accelerate the decomposition of the fluorinated boronic acid.
-
-
Monitoring: Monitor by LC-MS at 2 hours. Look for the consumption of the aryl halide.
-
Workup: Dilute with EtOAc, filter through a pad of Celite (to remove phosphate salts), and concentrate.
Protocol B: Rapid Aqueous Conditions (High Activity)
Use only if Protocol A fails to convert the aryl halide or if the halide is extremely sterically hindered.
Reagents:
-
Catalyst: Pd(dtbpf)Cl
or SPhos Pd G2. -
Base: K
CO (2.0 M aqueous solution). -
Solvent: n-Butanol or Toluene.
Methodology:
-
Combine Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Catalyst (3 mol%) in the vial.[1]
-
Add Solvent (3 mL) and Base Solution (1 mL).
-
Rapid Heating: Heat aggressively to 80°C-100°C for a short duration (1-4 hours).
-
Logic: We are trying to force the coupling to finish before the protecting group hydrolyzes.
-
-
Risk: This method often results in partial hydrolysis (mixture of
NHCOCF and NH products).
Data Summary & Troubleshooting
Comparative Performance of Bases
| Base Condition | Conversion (%) | PG Retention (%) | Risk Factor |
| K | 92% | >98% | Low. Best balance of activation vs. stability. |
| Cs | 85% | 90% | Moderate. Carbonate is more nucleophilic than phosphate.[1] |
| Na | 60% | 40% | High. Significant hydrolysis to free amine observed.[1] |
| NaOH / KOH | <10% | 0% | Critical Failure.[1] Rapid hydrolysis poisons catalyst.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield + Dehalogenated Halide | Protodeboronation of the boronic acid. | Increase Boronic Acid to 2.0 equiv.[1][7] Switch to Protocol A (Anhydrous). Lower temp to 50°C. |
| Reaction Stalls + Black Precipitate | Catalyst poisoning by free amine ( | The protecting group hydrolyzed. Ensure system is strictly anhydrous . Switch base to K |
| No Reaction (SM Recovery) | Oxidative addition failure. | The aryl halide is too unreactive. Switch catalyst to XPhos Pd G2 or Pd(dtbpf)Cl |
| Mixture of Products (Amide/Amine) | Partial hydrolysis.[8] | You used aqueous base.[1][9] If free amine is desired, treat crude with K |
Decision Logic for Researchers
Use the following workflow to determine the exact conditions for your specific aryl halide partner.
Figure 2: Decision tree for catalyst and solvent selection based on electrophile difficulty.
References
-
Lloyd-Jones, G. C., et al. (2022).[1] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.
- Relevance: Defines the mechanism of protodeboronation in ortho-fluoro boronic acids and establishes the kinetic necessity of anhydrous conditions.
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][7][10] Chemical Reviews.[1]
- Relevance: The foundational text on base activation roles in the transmetall
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.
- Relevance: Establishes XPhos Pd G2 as the superior catalyst for unstable boronic acids due to rapid oxidative addition r
-
BenchChem Application Data. (2025). Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.[3][7]
- Relevance: Provides baseline stoichiometry for fluorinated phenylboronic acid deriv
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. diva-portal.org [diva-portal.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. d-nb.info [d-nb.info]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Protodeboronation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid
Strategic Overview
The synthesis of complex biaryl systems is a cornerstone of modern drug discovery and materials science. The compound 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a highly specialized, multifunctional building block. The ortho-fluoro aniline motif is frequently utilized in medicinal chemistry to lock biaryl dihedral angles, modulate local pKa, and enhance metabolic stability. However, successfully cross-coupling this substrate presents significant chemical challenges due to extreme steric hindrance, electronic deactivation, and protecting group lability. This application note provides a field-proven, self-validating protocol designed to maximize yield while preserving the sensitive trifluoroacetamide (TFAc) moiety.
Mechanistic Insights & Reaction Dynamics (E-E-A-T)
As an application scientist, it is critical to understand that experimental choices in this workflow are dictated by the unique electronic topography of the substrate.
-
The Transmetalation Bottleneck: The Suzuki-Miyaura coupling relies on the base-mediated formation of a nucleophilic boronate complex to facilitate transmetalation[1]. The 2-fluoro and 3-trifluoroacetamido substituents exert powerful electron-withdrawing inductive effects. While this increases the Lewis acidity of the boron atom, it severely reduces the nucleophilicity of the resulting boronate, creating a kinetic bottleneck during the transfer of the aryl group to the palladium center[1].
-
Protodeboronation Risk: Because transmetalation is slow, the boronic acid persists longer in the reaction mixture. Electron-deficient boronic acids are highly susceptible to hydrolytic C-B bond cleavage (protodeboronation), a degradative side-reaction that is aggressively accelerated by high temperatures and excess water[2].
-
Protecting Group Lability: The trifluoroacetamide group is an excellent amine protecting group but is notoriously sensitive to basic hydrolysis[3]. Employing strong aqueous bases (e.g., NaOH, KOH) or prolonged heating with standard bases like Na₂CO₃ frequently results in premature deprotection[4]. To achieve chemoselective cross-coupling while retaining the TFAc group, the protocol mandates the use of mild, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ in solvent systems with strictly controlled water content.
Fig 1. Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation risk.
Data Presentation: Optimization Matrix
The following table summarizes the causality between reaction conditions and the dual goals of high conversion and TFAc retention. Quantitative data highlights why specific reagents were selected for the final protocol.
| Base (Equiv) | Solvent System | Temp (°C) | Catalyst (5 mol%) | Biaryl Yield (%) | TFAc Retention (%) | Observation / Causality |
| NaOH (3.0) | THF / H₂O (1:1) | 80 | Pd(PPh₃)₄ | 35% | < 5% | Complete hydrolysis of TFAc; high protodeboronation. |
| Na₂CO₃ (2.5) | DME / H₂O (3:1) | 90 | Pd(dppf)Cl₂ | 58% | 40% | Moderate yield; partial deprotection due to heat/water. |
| K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 80 | Pd(dppf)Cl₂ | 84% | > 95% | Optimal. Mild base and low water prevent hydrolysis. |
| Cs₂CO₃ (2.0) | Toluene / H₂O (10:1) | 90 | Pd₂(dba)₃ / XPhos | 81% | > 90% | Excellent alternative for highly sterically hindered Ar-X. |
| KF (3.0) | Anhydrous THF | 70 | Pd(dppf)Cl₂ | 62% | > 98% | Maximum TFAc retention, but sluggish transmetalation. |
Experimental Workflow & Methodologies
Fig 2. Standardized experimental workflow for the chemoselective Suzuki-Miyaura cross-coupling.
Protocol: Chemoselective Cross-Coupling (Retention of TFAc)
This protocol is engineered to outcompete protodeboronation while strictly preserving the base-labile trifluoroacetamide group.
Reagents Required:
-
Aryl Halide (Ar-I or Ar-Br): 1.0 mmol
-
This compound: 1.3 mmol (Note: The 0.3 eq excess compensates for minor unavoidable protodeboronation).
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)
-
Anhydrous K₃PO₄: 2.0 mmol
-
1,4-Dioxane: 10.0 mL
-
Deionized Water: 1.0 mL (Strict 10:1 ratio is critical).
Step-by-Step Methodology:
-
Solid Reagent Assembly: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, the boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.
-
Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to remove ambient oxygen, which can rapidly oxidize the active Pd(0) species.
-
Solvent Addition & Degassing: Syringe in the 1,4-Dioxane and Deionized Water. Submerge a long needle into the solvent mixture and sparge with Argon for 15 minutes.
-
Catalytic Heating: Transfer the flask to a pre-heated oil bath or heating block set strictly to 80 °C. Stir vigorously (800 rpm) to ensure the biphasic micro-emulsion is well mixed. Maintain heating for 12–16 hours.
-
Quenching & Workup: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL). Critical Step: Wash the organic layer with saturated aqueous NH₄Cl (15 mL). The mild acidity of NH₄Cl immediately neutralizes the K₃PO₄, preventing late-stage hydrolysis of the TFAc group during the workup phase.
-
Extraction & Isolation: Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).
Analytical Validation & Troubleshooting (Self-Validating System)
To ensure the protocol is functioning as a self-validating system, researchers must utilize ¹⁹F NMR and LC-MS to track the reaction's progress and identify specific failure modes.
-
Validating Conversion: The starting boronic acid exhibits two distinct ¹⁹F NMR signals: one for the -CF₃ group (~ -75 ppm) and one for the Ar-F group (~ -115 ppm). Successful conversion is validated by a chemical shift in the Ar-F signal, while the -CF₃ signal remains integrated at a 3:1 ratio relative to the Ar-F signal.
-
Detecting Hydrolysis (Failure Mode 1): If the base is too strong or the reaction is run too long, the TFAc group will cleave. This is immediately identifiable by the complete disappearance of the -CF₃ peak (~ -75 ppm) in the ¹⁹F NMR spectrum, and a corresponding mass drop of 96 Da (-COCF₃ + H) in the LC-MS trace.
-
Detecting Protodeboronation (Failure Mode 2): If the catalytic cycle stalls at the transmetalation step, the boronic acid will undergo protodeboronation[2]. This is identified by the emergence of a new Ar-F signal corresponding to 2-fluoro-trifluoroacetanilide, alongside unreacted Ar-X starting material. If this occurs, switch to the more active Pd₂(dba)₃ / XPhos catalyst system to accelerate oxidative addition and transmetalation.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. 1[1]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. 2[2]
-
MDPI (2026). Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. Molecules. 4[4]
-
ACS (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry. 3[3]
Sources
Application Note: Strategic Utilization of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid (CAS: 157834-21-4) as a high-value building block in drug discovery. This molecule serves as a "masked" aniline equivalent, offering a unique combination of metabolic stability (via ortho-fluorination) and synthetic robustness (via trifluoroacetyl protection). It is particularly valuable for synthesizing biaryl kinase inhibitors, PROTAC linkers, and CNS-active agents where lipophilicity and conformational restriction are critical.
Molecular Profile & Strategic Value
Structural Logic
The molecule is engineered to solve specific medicinal chemistry challenges:
-
Boronic Acid Handle (
): Enables Suzuki-Miyaura cross-coupling for rapid scaffold assembly. -
2-Fluoro Substituent:
-
Metabolic Blocking: Protects the oxidation-prone ortho-position.
-
Conformational Lock: Introduces steric strain that can force biaryl systems into non-planar conformations, improving selectivity for protein pockets.
-
Electronic Modulation: Lowers the pKa of the adjacent amine (once deprotected), potentially improving bioavailability.
-
-
3-Trifluoroacetamido Group (
):-
Catalyst Protection: Masks the Lewis-basic nitrogen, preventing coordination to Palladium catalysts (catalyst poisoning) during coupling.
-
Orthogonality: Stable to acidic conditions but easily removed with mild base, orthogonal to Boc/Fmoc groups.[1]
-
The "Ortho-Fluoro" Challenge
Researchers must be aware of Protodeboronation . Ortho-fluoro boronic acids are electronically predisposed to hydrolytic C-B bond cleavage under basic conditions, competing with the desired transmetallation step. The protocols below are optimized to mitigate this specific risk.
Visualizing the Workflow
The following diagram illustrates the critical path from building block to functionalized drug core, highlighting the competition between productive coupling and destructive protodeboronation.
Figure 1: Synthetic workflow illustrating the critical control point during cross-coupling where protodeboronation must be suppressed.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Couple the boronic acid to an aryl halide while suppressing protodeboronation.
Rationale: Standard aqueous Suzuki conditions (e.g.,
Materials:
-
Limiting Reagent: Aryl Halide (1.0 equiv)
-
Boronic Acid: this compound (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 301 mg), and
(2.0 mmol, 424 mg). -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 17 mg). Note: Adding catalyst last ensures it does not sit in active solution before inert atmosphere is established.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Reaction: Heat to 60°C . Crucial: Do not exceed 80°C unless necessary; higher temps favor protodeboronation. Monitor by LC-MS or TLC.[1]
-
Workup: Upon completion (typically 2-6 hours), dilute with Ethyl Acetate, wash with Brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Deprotection
Objective: Remove the trifluoroacetyl group to reveal the free aniline without damaging other sensitive functionalities (e.g., esters).
Rationale: The trifluoroacetyl group is highly labile to mild nucleophilic attack. Using Potassium Carbonate in Methanol provides a gentle hydrolysis that is generally safe for methyl esters and other base-sensitive groups if monitored closely.
Materials:
-
Substrate: Protected Biaryl Intermediate (from Protocol A)
-
Reagent: Potassium Carbonate (
)[1][2] -
Solvent: Methanol (MeOH) and Water (
)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate (1.0 mmol) in Methanol (5 mL).
-
Activation: Add a solution of
(3.0 equiv) in Water (1 mL). -
Reaction: Stir at Room Temperature .
-
Checkpoint: Most anilines are deprotected within 30-60 minutes.
-
QC: Monitor by LC-MS.[1] Look for mass loss of 96 Da (
).
-
-
Workup: Dilute with water. If the product precipitates, filter it. If not, extract with DCM or EtOAc.
-
Note: The byproduct is trifluoroacetate, which is water-soluble and removed in the aqueous wash.
-
Comparative Data & Troubleshooting
Base Selection Impact on Yield
The choice of base is the single biggest determinant of success for 2-fluoro boronic acids.
| Base System | pKa (conj. acid) | Reaction Rate | Protodeboronation Risk | Recommended For |
| ~12.3 | Fast | Low | Primary Protocol | |
| ~10.3 | Medium | Low | Sterically hindered halides | |
| ~10.3 | Slow | High | Not Recommended | |
| ~15.7 | Very Fast | Critical | Avoid completely |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| LC-MS shows Ar-H (mass = Ar-B(OH)2 - 78) | Protodeboronation | Lower reaction temp to 50°C; Switch to anhydrous conditions (Dioxane/Cs2CO3). |
| No Reaction (SM remains) | Catalyst Deactivation | Ensure thorough degassing; The trifluoroacetamide might be hydrolyzing prematurely if pH is too high—check pH. |
| Product trapped in aqueous phase | Amphoteric nature | The free aniline might be protonated or forming a zwitterion. Adjust extraction pH to ~8-9. |
Case Study: Kinase Inhibitor Scaffold Synthesis
Scenario: A medicinal chemistry team targets a kinase where a hydrogen bond donor is required in the solvent-exposed region (the aniline) and a metabolic block is needed at the hinge binder interface (the fluorine).
Workflow Application:
-
Coupling: The team couples this compound with a 4-chloro-pyrimidine core.
-
Result: The 2-F group restricts the rotation of the phenyl ring relative to the pyrimidine, pre-organizing the molecule for binding.
-
-
Deprotection: The trifluoroacetyl group is removed.[1][3][4]
-
Late-Stage Functionalization: The revealed aniline is reacted with acryloyl chloride to generate a covalent inhibitor (Michael acceptor).
-
Advantage: The initial protection prevented the acrylamide from polymerizing or reacting during the Suzuki step.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Referencing Trifluoroacetamide cleavage conditions). Link
-
BenchChem Protocols. (2025). General Procedure for the Deprotection of a Trifluoroacetamide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
Application Note: Strategic Derivatization of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors, Kinase Inhibitor Scaffolds (e.g., B-Raf inhibitors)
Executive Summary & Pharmacophore Rationale
In modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final drug candidate. 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a privileged, multi-functional scaffold that offers exceptional control over regioselectivity and late-stage derivatization.
The structural logic of this molecule is built on three pillars:
-
The Boronic Acid Handle: Enables robust C–C bond formation via Suzuki-Miyaura cross-coupling, allowing the rapid assembly of biaryl systems.
-
The Ortho-Fluorine Atom: Serves a dual purpose. Synthetically, it modulates the pKa of the boronic acid [4]. Pharmacologically, it acts as a conformational lock (via the ortho-fluoro effect) to dictate the dihedral angle of the resulting biaryl axis, while simultaneously blocking oxidative metabolism at the 2-position [2].
-
The Trifluoroacetamido (TFA) Group: Provides an orthogonal protecting group strategy. The strong electron-withdrawing nature of the trifluoromethyl group renders the amide stable to the mildly basic, aqueous conditions of Suzuki couplings, yet it can be quantitatively cleaved under mild methanolic base conditions to reveal a reactive aniline for late-stage functionalization [1].
Fig 1: Pharmacophore mapping and functional logic of the building block.
Primary Derivatization: Overcoming Protodeboronation in Suzuki-Miyaura Couplings
Causality & Mechanistic Insights
A known challenge with ortho-fluorophenylboronic acids is their susceptibility to base-catalyzed protodeboronation. The highly electronegative fluorine atom increases the electrophilicity of the boron center, accelerating the formation of the boronate complex but also facilitating the undesired cleavage of the C–B bond in aqueous alkaline media [4].
To counter this, the experimental design must prioritize kinetic selection . By utilizing a highly active palladium catalyst (e.g.,
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol is self-validating: the use of a biphasic system ensures inorganic boron byproducts remain in the aqueous layer during workup, preventing downstream catalyst poisoning.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the target aryl/heteroaryl halide (1.0 equiv.), and
(2.5 equiv.). -
Catalyst Addition: Add
(5 mol%). Evacuate and backfill the flask with Argon three times. -
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.1 M relative to the halide).
-
Execution: Heat the biphasic mixture to 80 °C under vigorous stirring. Monitor the reaction via LC-MS. The reaction is typically complete within 3–5 hours.
-
Workup & Validation: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel flash chromatography. Successful coupling is validated by the retention of the mass corresponding to the TFA-protected biaryl.
Quantitative Data: Expected Coupling Efficiencies
The following table summarizes representative yields and conditions to serve as a benchmark for protocol optimization.
| Electrophile Class | Catalyst System | Base / Solvent | Temp / Time | Yield (%) | Observation |
| Heteroaryl Bromide | 80 °C, 4 h | 78–84% | TFA group remains >98% intact. | ||
| Aryl Iodide | 90 °C, 3 h | 85–90% | Minimal protodeboronation observed. | ||
| Sterically Hindered Chloride | XPhos Pd G2 (2 mol%) | 65 °C, 6 h | 68–75% | Requires highly active dialkylbiaryl phosphine ligand. |
Secondary Derivatization: Chemoselective TFA Deprotection
Causality & Mechanistic Insights
Once the biaryl scaffold is constructed, the aniline must be unmasked. The trifluoroacetyl group is uniquely suited for this workflow. Unlike Boc or Cbz groups, which require strongly acidic or reductive conditions respectively, the TFA group undergoes rapid nucleophilic acyl substitution in the presence of mild methanolic base [1]. The addition of
Protocol 2: Mild Methanolysis of the TFA Group
-
Solubilization: Dissolve the TFA-protected biaryl intermediate (1.0 equiv.) in a mixture of Methanol and Water (10:1 v/v) to achieve a 0.2 M concentration.
-
Base Addition: Add solid
(2.0 to 3.0 equiv.) in one portion. -
Execution: Stir the suspension at room temperature (20–25 °C). The reaction is highly efficient and typically reaches completion within 2–4 hours. Monitor via TLC (disappearance of the less polar starting material).
-
Workup & Validation: Once complete, concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the aqueous residue with EtOAc and wash with saturated aqueous
. Dry the organic layer over and concentrate. The resulting free aniline is usually of sufficient purity (>95% by NMR) to be used directly in the next step without chromatography.
Tertiary Derivatization: Late-Stage Functionalization
Causality & Mechanistic Insights
The unmasked 2-fluoro-3-aminobiaryl system is a highly privileged motif. In the development of B-Raf kinase inhibitors (such as Encorafenib analogs), this specific aniline substitution pattern is critical for binding within the ATP-binding pocket of the kinase [3]. The free primary amine acts as a potent nucleophile, ready to be diversified into sulfonamides, ureas, or amides to optimize target affinity and solubility.
Protocol 3: Late-Stage Sulfonylation/Amidation
-
Activation: Dissolve the free aniline biaryl (1.0 equiv.) in anhydrous Dichloromethane (DCM) or Pyridine.
-
Reagent Addition: Cool to 0 °C. Add the desired electrophile (e.g., an alkyl sulfonyl chloride or substituted acyl chloride) (1.1 equiv.) dropwise. If using DCM, add Triethylamine (
) (2.0 equiv.) as an acid scavenger. -
Execution: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with 1M aqueous HCl to remove unreacted amine and pyridine/triethylamine. Extract with DCM, dry, and purify via preparative HPLC to yield the final drug candidate.
Fig 2: Three-stage synthetic workflow for integrating the 2-fluoro-3-aminophenyl motif.
References
-
BenchChem. Trifluoroacetylation: An In-depth Technical Guide to a Versatile Protecting Group Strategy. Available at: 1
-
Chemical Reviews (ACS Publications). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Available at: 2
-
US Patent US20110306625A1. Compounds and Compositions as Protein Kinase Inhibitors. (Details the use of 2-fluoro-3-aminophenyl derivatives in B-Raf inhibitor synthesis). Available at: 3
-
University of Edinburgh Research Explorer. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: 4
Sources
Application Note: Catalyst Selection & Optimization for 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid
Executive Summary
Coupling reactions involving 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid present a specific set of challenges defined by the "Ortho-Effect" and electronic destabilization . The presence of a fluorine atom at the C2 position (ortho to boron) significantly increases the rate of protodeboronation , a parasitic side reaction that consumes the boronic acid before coupling can occur. Furthermore, the electron-withdrawing trifluoroacetamido group at C3 exacerbates this instability while introducing potential solubility and hydrolysis concerns.
This guide provides a scientifically grounded protocol for catalyst selection, moving beyond generic Pd(PPh₃)₄ methodologies to advanced Buchwald Precatalysts and NHC-Palladium systems . These systems are selected to accelerate the transmetallation step, ensuring it outcompetes the rate of protodeboronation.
Mechanistic Insight & Challenges
The "Race" Against Protodeboronation
The success of this reaction relies on kinetic control. You are essentially running a race between two pathways:
-
The Productive Pathway (Cross-Coupling): Oxidative addition
Transmetallation Reductive Elimination. -
The Destructive Pathway (Protodeboronation): Hydrolysis of the boronic acid followed by C-B bond cleavage, yielding the deboronated arene (2-fluoro-3-(trifluoroacetamido)benzene).
Why this molecule is difficult:
-
Ortho-Fluorine: The high electronegativity of fluorine adjacent to the boron center stabilizes the transition state for hydrolytic deboronation.
-
Steric Hindrance: The ortho-substituent hinders the approach of the palladium complex during transmetallation, slowing down the productive pathway.
-
Electron Deficiency: The trifluoroacetamido group pulls electron density from the ring, making the C-B bond more susceptible to nucleophilic attack by water/base.
Visualization: The Kinetic Competition
The following diagram illustrates the competing pathways and the critical intervention point for catalyst selection.
Figure 1: Kinetic competition between productive coupling (Green) and protodeboronation (Red). Catalyst selection aims to accelerate the Transmetallation step.
Catalyst & Ligand Selection Strategy
To win the "race" described above, we must select catalysts that facilitate rapid transmetallation despite steric hindrance.
Tier 1: The "Gold Standard" (Buchwald G3/G4 Precatalysts)
These catalysts generate the active Pd(0) species immediately upon heating, avoiding the induction period associated with Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Why: The steric bulk of the triisopropyl groups promotes the formation of a monoligated Pd species (L-Pd), which is highly active for oxidative addition. More importantly, it creates a pocket that accelerates transmetallation for ortho-substituted boronic acids [1].
-
-
Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Why: Specifically designed for high stability and activity with ortho-substituted biaryls. The methoxy groups provide hemilabile coordination, stabilizing the Pd center while allowing substrate access.
-
Tier 2: N-Heterocyclic Carbenes (NHCs)
If phosphine ligands fail or lead to oxidation byproducts, NHCs are the robust alternative.
-
Catalyst: Pd-PEPPSI-IPr
-
Why: Extremely resistant to oxidation and thermal decomposition. The "throw-away" pyridine ligand ensures rapid initiation. Excellent for electron-poor substrates where phosphines might be less effective.
-
Catalyst Selection Decision Matrix
| Feature | Recommendation | Rationale |
| Primary Catalyst | XPhos Pd G4 | Highest activity for sterically hindered coupling; air-stable precatalyst. |
| Alternative | SPhos Pd G4 | Use if XPhos fails; often better for specific heteroaryl coupling partners. |
| NHC Option | Pd-PEPPSI-IPr | Use for "difficult" halides (e.g., aryl chlorides) or if phosphine contamination is an issue. |
| Legacy (Avoid) | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | NOT RECOMMENDED. Too slow; leads to high rates of protodeboronation. |
Experimental Protocols
Protocol A: Optimized General Screening (Recommended Start)
Use this protocol for initial validation. It uses a mild base and controlled water content to minimize deboronation.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv) — Excess is crucial due to potential deboronation.
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF : Water (10:1 ratio)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 373 mg), and K₃PO₄ (3.0 mmol, 636 mg).
-
Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, ~17 mg).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibits the active catalyst.
-
Solvent: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Reaction: Heat to 60°C for 2-4 hours. Note: Avoid temperatures >80°C to prevent hydrolysis of the trifluoroacetamido group.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.
Protocol B: Anhydrous Conditions (For Difficult Substrates)
Use this if Protocol A yields >30% deboronated byproduct (2-fluoro-3-(trifluoroacetamido)benzene).
Rationale: Removing water eliminates the primary pathway for protodeboronation.
-
Base Change: Switch to Cesium Fluoride (CsF) or anhydrous K₃PO₄ .
-
Solvent: Anhydrous 1,4-Dioxane.
Step-by-Step:
-
Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), CsF (3.0 equiv), and XPhos Pd G4 (3 mol%) to a dry vial.
-
Purge: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Reaction: Heat to 80°C for 6-12 hours.
-
Note: Fluoride bases (CsF) activate the boronic acid via the formation of a boronate-fluoride complex, which is less prone to protodeboronation than the hydroxy-boronate formed with water [2].
Troubleshooting Guide: The "Ortho-Effect" Decision Tree
Use this logic flow to troubleshoot low yields.
Figure 2: Troubleshooting logic based on crude reaction analysis.
References
-
Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). "Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry - A European Journal. [Link]
Sources
functionalization of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid in bioconjugation
Application Note: Strategic Functionalization of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid in Bioconjugation
Part 1: Strategic Overview
The Molecule as a Multimodal Scaffold this compound (2-F-3-TFA-PBA) represents a sophisticated "masked" scaffold designed for the targeted recognition of sialylated glycans and diols in physiological environments. Its utility in bioconjugation stems from three synergistic structural features that overcome the limitations of traditional phenylboronic acids (PBAs).
-
The 2-Fluoro Substituent (Electronic Tuning):
-
Problem: Unsubstituted PBAs have a
of ~8.8, rendering them inefficient at binding sialic acid (SA) at physiological pH (7.4). -
Solution: The electron-withdrawing fluorine atom at the ortho position lowers the Lewis acidity of the boron center, reducing the
to approximately 7.8. This shift dramatically enhances the equilibrium binding constant for diols in neutral aqueous buffers [1].
-
-
The 3-(Trifluoroacetamido) Group (The Masked Handle):
-
Function: This moiety serves a dual purpose.[1][2][3] In its native state, the trifluoromethyl (
) group acts as a sensitive NMR reporter for monitoring local environmental changes (pH, polarity). However, its primary role in bioconjugation is as a robust protecting group for the aniline amine. -
Strategy: Controlled deprotection reveals a nucleophilic aniline (
) at the meta position, enabling site-specific conjugation to activated esters (e.g., NHS-linkers) without compromising the boronic acid's integrity.
-
-
The Boronic Acid (The Warhead):
-
Application: Once conjugated, the boronic acid moiety functions as a reversible covalent ligand for 1,2- and 1,3-diols, most notably sialic acid (N-acetylneuraminic acid), which is overexpressed on the surface of metastatic cancer cells [2].
-
Part 2: Chemical Functionalization Workflows
The functionalization of 2-F-3-TFA-PBA typically follows a "Deprotect-Activate-Conjugate" logic. The trifluoroacetyl group is stable under acidic conditions but labile to mild basic hydrolysis, allowing for the generation of the free amine in situ or as a discrete intermediate.
Workflow Diagram: From Precursor to Conjugate
Figure 1: Step-wise conversion of the protected TFA-PBA scaffold into a functional bioconjugate.
Part 3: Detailed Experimental Protocols
Protocol A: Deprotection of the Trifluoroacetamido Group
Objective: To unmask the 3-amino group for subsequent conjugation.
Reagents:
-
This compound[4]
-
Potassium Carbonate (
) -
Methanol (MeOH) and Water (
) -
Hydrochloric acid (1M HCl)
Procedure:
-
Dissolution: Dissolve 100 mg (approx. 0.3 mmol) of the starting material in 3 mL of MeOH.
-
Base Addition: Add 1 mL of aqueous
(2.0 M, ~6 equiv). The solution may turn slightly yellow. -
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The disappearance of the starting material peak and appearance of the free aniline mass (
) indicates completion.-
Note: If reaction is sluggish, heat to 45°C. Avoid boiling to prevent boronic acid dehydration (boroxine formation).
-
-
Neutralization: Carefully adjust pH to ~7.0 using 1M HCl.
-
Isolation: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). Dry combined organics over and concentrate.-
Yield Expectation: >90% conversion to 3-amino-2-fluorophenylboronic acid.
-
Protocol B: Conjugation to an NHS-Ester Fluorophore
Objective: To create a fluorescent probe for sialic acid detection.
Reagents:
-
3-Amino-2-fluorophenylboronic acid (from Protocol A)
-
NHS-Fluorescein (or any NHS-ester payload)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA)
Procedure:
-
Preparation: Dissolve the amino-PBA (10 mg, ~60 µmol) in 500 µL anhydrous DMF.
-
Coupling: Add NHS-Fluorescein (1.1 equiv). Immediately add TEA (2.0 equiv) to ensure the aniline is unprotonated.
-
Incubation: Stir in the dark at RT for 2 hours.
-
Purification (Critical):
-
Method: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Do not use TFA in the mobile phase if avoiding re-protection or boronate esterification is critical, though formic acid is generally safe.
-
Elution: Collect the major fluorescent peak. Lyophilize immediately.
-
-
Storage: Store at -20°C. Reconstitute in DMSO before use.
Protocol C: Functional Validation (ARS Displacement Assay)
Objective: To verify that the boronic acid moiety is active and capable of binding diols after conjugation.
Principle: Alizarin Red S (ARS) forms a fluorescent complex with boronic acids. When a competing diol (like Sialic Acid) binds, ARS is displaced, causing a change in fluorescence/absorbance [3].
Table 1: ARS Assay Setup
| Component | Concentration | Role |
| Buffer | 0.1 M Phosphate, pH 7.4 | Physiological mimic |
| Probe | 100 µM (Conjugate) | The functionalized PBA |
| Reporter | 100 µM Alizarin Red S | Signal generator |
| Titrant | 0 - 20 mM Sialic Acid | Competitive ligand |
Procedure:
-
Mix Probe and ARS in buffer; incubate for 10 mins to form the [PBA-ARS] complex.
-
Measure baseline absorbance at 460 nm (ARS peak) and 510 nm (Complex peak).
-
Titrate Sialic Acid. A decrease in 510 nm absorbance confirms functional binding.
Part 4: Mechanistic Logic & Troubleshooting
The "Sialic Acid Trap" Mechanism
The 2-fluoro group is not merely structural; it is the functional engine. By lowering the
Common Pitfalls:
-
Boroxine Formation: In the dry state, boronic acids dehydrate to form cyclic trimers (boroxines). This is reversible upon adding water/methanol. Do not mistake this for degradation in NMR.
-
Oxidation: Phenylboronic acids are susceptible to oxidation by
to phenols.[5] Ensure buffers are free of Reactive Oxygen Species (ROS) unless using the molecule as a ROS probe.
References
-
Soundararajan, S. et al. (2009). "Boronic Acid-Containing Hydrogels for Diol Sensing and Release." Journal of the American Chemical Society. Available at: [Link]
-
Matsumoto, A. et al. (2010). "Assessment of Tumor Metastasis by the Direct Determination of Cell-Membrane Sialic Acid Expression." Angewandte Chemie International Edition. Available at: [Link]
-
Springsteen, G. & Wang, B. (2002). "A Detailed Examination of Boronic Acid-Diol Complexation." Tetrahedron. Available at: [Link]
-
Brooks, W.L.A. & Sumerlin, B.S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers." Chemical Reviews. Available at: [Link]
Sources
protecting group strategies for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Subject: Protecting Group Strategies for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Executive Summary
The molecule This compound (1) represents a "perfect storm" of instability in organoboron chemistry. The convergence of an ortho-fluoro substituent and an electron-withdrawing trifluoroacetamido group creates a scaffold highly susceptible to protodeboronation and oxidative decomposition .
This guide addresses the specific challenge: preserving the Carbon-Boron (C-B) bond during storage and purification while managing the orthogonality of the base-labile trifluoroacetamide (
Critical Analysis: The Instability Mechanism
To handle this molecule, one must understand why it degrades.
The Ortho-Fluoro Effect
The 2-fluoro substituent is the primary driver of instability. Unlike simple phenylboronic acids, ortho-fluoro derivatives undergo rapid protodeboronation (C-B bond cleavage replaced by C-H).
-
Mechanism: The high electronegativity of fluorine inductively withdraws electron density, but its lone pairs can stabilize the transition state for ipso-protonation.
-
Kinetic Consequence: In the presence of even trace moisture or silica gel (which is slightly acidic), the rate of deboronation accelerates by orders of magnitude compared to unsubstituted phenylboronic acid.
The Trifluoroacetamide Complication
The
-
Acidity: The
is significantly acidic ( ). In basic conditions (standard Suzuki coupling), it deprotonates, creating a localized anion that can interfere with transmetallation. -
Lability: While stable to acid, the trifluoroacetyl group cleaves rapidly in aqueous base (e.g.,
, in ). This creates an orthogonality conflict: Standard boronate deprotection conditions often cleave the amide.
Visualization: Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the correct protection strategy based on your downstream application.
Figure 1: Strategic decision tree for protecting group selection based on downstream requirements.
Experimental Protocols
Strategy A: MIDA Boronate Formation (The "Capsule" Approach)
Best for: Long-term storage, purification, and iterative synthesis.
Rationale: The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron from
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents:
-
Procedure:
-
Suspend reagents in the solvent mixture (0.1 M concentration relative to boronic acid).
-
Heat to reflux (
) with vigorous stirring. -
Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 3–6 hours (monitor by TLC; MIDA boronates are less polar than the free acid).
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1][5] Wash with water (
) to remove DMSO and excess MIDA. Wash with brine, dry over .[2] -
Purification: Flash chromatography on silica gel.[6] Elute with
or . -
Result: A stable, crystalline solid.
-
Critical Warning (Deprotection):
Releasing the boronic acid from MIDA typically requires
Strategy B: Pinacol Ester with "Buffered" Purification
Best for: Immediate use in Suzuki couplings where solubility in organic solvents is required.
Rationale: Pinacol esters are lipophilic and reactive. However, the 2-fluoro group makes the pinacol ester unstable on standard silica gel. We utilize Boric Acid-Impregnated Silica to prevent decomposition during purification.[5]
Protocol:
-
Synthesis (Base-Free):
-
Combine Boronic Acid (1.0 equiv) and Pinacol (1.1 equiv) in anhydrous
or Toluene. -
Add
(5 equiv) as a drying agent (avoiding Dean-Stark heat if possible to minimize thermal degradation). -
Stir at RT for 12–24 hours.[1] Filter off
and concentrate.
-
-
Special Purification (Boric Acid Silica):
-
Preparation: Dissolve boric acid (
) in MeOH. Add silica gel.[5][6][7] Evaporate MeOH to coat the silica. (Target: 1-2% w/w boric acid). -
Column: Pack the column with this "doped" silica. The acidity suppresses the interaction of the boronate with silanol groups, preventing protodeboronation.
-
Elute with Hexanes/EtOAc.[5]
-
Strategy C: Potassium Trifluoroborate ( )
Best for: Very long-term storage and air-stable handling.
Protocol:
-
Dissolve the boronic acid in minimal MeOH.
-
Add excess aqueous
(3.0 equiv) dropwise. Caution: Glass etching possible; use plasticware if preferred. -
Stir vigorously for 1 hour. A white precipitate (
salt) will form. -
Concentrate to remove MeOH. Filter the solid.[1]
-
Wash with cold Acetone and
to remove excess fluorides. -
Usage: These salts can be used directly in Suzuki couplings using aqueous conditions (e.g.,
, , ).
The "Orthogonality Paradox": Coupling without Amide Loss
If you must perform a cross-coupling while retaining the trifluoroacetyl group, you cannot use standard aqueous base conditions (which cleave the amide).
Recommended Conditions (Anhydrous Fluoride Activation): Instead of activating the boronate with hydroxide/carbonate, use Fluoride in an anhydrous environment.
-
Catalyst:
or -
Base/Activator: Anhydrous CsF (Cesium Fluoride) or TBAF (tert-butylammonium fluoride, use with caution as it is hygroscopic).
-
Solvent: Anhydrous DMF or Dioxane.
-
Temp:
.
Mechanism: The Fluoride ion activates the Boron (forming a reactive fluoroborate species) to facilitate transmetallation, but it is non-nucleophilic enough (in anhydrous media) to spare the trifluoroacetamide.
Data Summary Table
| Feature | Free Boronic Acid | MIDA Boronate | Pinacol Ester | K-Trifluoroborate |
| C-B Bond Stability | Poor (Deboronates) | Excellent (sp3) | Moderate | Excellent |
| Silica Stability | Very Poor | Excellent | Poor (unless doped) | N/A (insoluble) |
| Atom Economy | High | Low (Heavy ligand) | Moderate | High |
| Amide Compatible? | N/A | No (Hydrolysis removes PG) | Yes (If base-free) | Yes |
| Rec. Storage | RT, Air | RT, Air |
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for the Synthesis of MIDA Boronates." Journal of the American Chemical Society.[8][9]
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Hitosugi, S., et al. (2012). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters.
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Modulating Protease Inhibition via Fluorinated Boronic Acids
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus Areas: Reversible Covalent Inhibition, Enzyme Kinetics, and Synthetic Probe Development
Introduction: The sp² to sp³ "Morphing" Paradigm
Boronic acids have established themselves as a privileged pharmacophore in the design of protease inhibitors, most notably following the clinical success of the proteasome inhibitor bortezomib[1]. Their unique mechanism of action relies on their ability to act as transition-state analogs. In an aqueous environment, boronic acids exist in an equilibrium between an uncharged, sp²-hybridized trigonal planar state and a charged, sp³-hybridized tetrahedral boronate anion[2].
When a boronic acid enters the active site of a serine or threonine protease, the nucleophilic oxygen of the catalytic residue attacks the empty p-orbital of the sp² boron. This forces the molecule to "morph" into an sp³ tetrahedral geometry, perfectly mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis[2][3].
The Fluorine Advantage: Native arylboronic acids typically possess a pKa of ~9.0, meaning they are predominantly un-ionized at physiological pH (7.4)[4]. By strategically introducing highly electronegative fluorine atoms into the boronic acid scaffold, the strong electron-withdrawing inductive effect increases the Lewis acidity of the boron atom. This effectively lowers the pKa to the physiological range (e.g., ~7.8 for 4-amino-3-fluorophenylboronic acid)[5][6]. Consequently, the fluorinated boron is highly primed to accept a lone pair from the enzyme, accelerating covalent adduct formation and dramatically enhancing target affinity and selectivity[1][7].
Mechanistic pathway of reversible covalent inhibition by fluorinated boronic acids.
Key Applications in Drug Development
A. Proteasome Inhibition (Cancer Therapeutics)
The mammalian 20S proteasome contains distinct catalytic sites (β1, β2, β5). While classic peptidyl boronic acids target multiple subunits, the incorporation of fluorinated phenylalanine into the P2/P3 positions of boronic acid inhibitors yields highly specific inhibitors for the β5 (chymotrypsin-like) site, minimizing off-target toxicity while maintaining sub-nanomolar potency[7].
B. Serine β-Lactamases (Antimicrobial Resistance)
β-lactamases are specialized serine hydrolases that confer antibiotic resistance. Cyclic boronates (e.g., vaborbactam) act as ultra-broad-spectrum inhibitors by forming stable acyl-enzyme mimics[2][8]. Fluorination of these bicyclic scaffolds further modulates their electronic properties, restoring the activity of carbapenems against highly resistant class D carbapenemases[3][9].
C. Viral Proteases (Flavivirus & HIV-1)
Introducing a C-terminal boronic acid moiety into dipeptidic inhibitors of Zika and West Nile virus proteases yields a 1,000-fold affinity gain (Ki in the nanomolar range)[10]. Interestingly, in aspartic proteases like HIV-1 protease, fluorinated cyclic boronates (benzoxaborolones) can bind non-covalently. They adopt a tetrahedral geometry via an extensive hydrogen-bond network, achieving extraordinary oxidative stability and subpicomolar affinity (Ki = 7 pM)[11].
Quantitative Data: Comparative Efficacy
The following table summarizes the kinetic impact of boronic acid modifications across various protease targets.
| Inhibitor Scaffold | Target Enzyme | Modification | Binding Affinity | Binding Mode |
| Peptidyl Boronic Acid (PS-341 analog) | 20S Proteasome (β5 site) | Unsubstituted Phe | Ki = 0.62 nM | Reversible Covalent (Thr) |
| Peptidyl Boronic Acid | 20S Proteasome (β5 site) | Fluorinated Phe | Enhanced β5 Selectivity | Reversible Covalent (Thr) |
| Dipeptide Boronic Acid | Flaviviral Proteases (Zika/WNV) | C-terminal Boronic Acid | Ki ~ 40 - 80 nM | Reversible Covalent (Ser) |
| Monocyclic Boronate (Vaborbactam) | P. aeruginosa PBP3 | Unsubstituted | IC50 = 262 µM | Acyl-Enzyme Mimic (Ser) |
| Benzoxaborolone (BOL-Darunavir) | HIV-1 Protease | Cyclic Boronate | Ki = 7 pM | Non-covalent Tetrahedral |
Experimental Workflows & Protocols
Protocol A: Synthesis & Handling of Fluorinated Boronic Acid Probes
Causality Focus: Boronic acids are highly susceptible to dehydration, forming cyclic boroxines (anhydrides) which skew stoichiometric calculations and assay concentrations[1][12]. This protocol utilizes strict moisture control during synthesis, followed by controlled hydrolysis.
Step-by-Step Methodology:
-
Lithiation: Dissolve the fluorinated aryl bromide precursor in strictly anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78°C. Rationale: Low temperatures prevent the formation of highly reactive aryne intermediates driven by the ortho-fluorine substituent.
-
Borylation: Add 1.2 equivalents of n-Butyllithium (n-BuLi) dropwise. Stir for 30 minutes, then rapidly inject 1.5 equivalents of triisopropyl borate (B(OiPr)₃).
-
Hydrolysis: Allow the mixture to warm to room temperature. Quench the reaction with 1M HCl to hydrolyze the borate ester to the free boronic acid[12].
-
Purification & Storage: Extract with ethyl acetate. To prevent boroxine formation during storage, immediately convert the free boronic acid to a potassium trifluoroborate salt (by adding aqueous KHF₂), or store the purified powder at 2–8°C in a desiccator[12].
Protocol B: FRET-Based Kinetic Evaluation of Reversible Covalent Inhibition
Causality Focus: Because the sp² to sp³ "morphing" transition requires a conformational adaptation within the enzyme's active site, boronic acids act as slow-binding inhibitors[2]. Standard IC50 assays without pre-incubation will artificially underestimate their potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the fluorinated boronic acid inhibitor in assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100 to prevent aggregation).
-
Pre-Incubation (Critical Step): Mix the inhibitor dilutions with the target protease at a fixed concentration (e.g., 1 nM). Incubate the mixture at 37°C for 30 to 60 minutes. Rationale: This allows the reversible covalent equilibrium to be fully established prior to substrate introduction.
-
Reaction Initiation: Add the specific fluorogenic peptide substrate (e.g., AMC-tagged or FRET-pair substrates) to initiate the reaction.
-
Kinetic Monitoring: Measure the initial velocity (
) of fluorescence increase using a microplate reader. -
Self-Validation (Reversibility Check): To confirm the inhibition is reversible (and not a non-specific alkylation), perform a rapid 100-fold dilution of the pre-incubated Enzyme-Inhibitor complex into a buffer containing excess substrate. A gradual recovery of enzymatic activity validates the reversible covalent mechanism.
Step-by-step experimental workflow for the synthesis and kinetic validation of boronic acid inhibitors.
References
- Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites.
- 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid - 2377610-20-1. Vulcanchem.
- Influence of fluorine substituents on the NMR properties of phenylboronic acids.
- Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC.
- Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability.
- Will morphing boron-based inhibitors be
- Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy. Frontiers.
- Boronic acid - Wikipedia. Wikipedia.
- Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PMC.
- Peptide–Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology.
- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- Ophthalmic Sensors and Drug Delivery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID (2377610-20-1) for sale [vulcanchem.com]
Application Note: Microwave-Assisted Synthesis with 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Executive Summary
This application note details optimized protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid . This specific building block presents a dual synthetic challenge: the ortho-fluorine substituent significantly accelerates hydrolytic protodeboronation (decomposition), while the trifluoroacetamido group serves as a base-labile amine protecting group.
Traditional thermal heating often leads to low yields due to the competing rates of decomposition versus coupling. By utilizing Microwave (MW) irradiation , we exploit rapid superheating to accelerate the catalytic cycle, kinetically favoring the cross-coupling event over the undesired protodeboronation.
Chemo-Physical Context & Challenges
The Substrate: this compound
-
Role: Precursor for 2-fluoro-3-aminobiphenyl scaffolds, common in kinase inhibitors and CNS-active agents.
-
Structural Liability: The electron-withdrawing nature of the trifluoroacetamido group at the C3 position, combined with the C2 fluorine, renders the C1-Boron bond highly susceptible to base-catalyzed hydrolysis (protodeboronation).
The Microwave Advantage
Conventional heating requires long ramp times, exposing the boronic acid to base/water at intermediate temperatures where decomposition is faster than transmetallation. Microwave irradiation provides:
-
Inverted Thermal Gradients: Rapidly reaching
activates the Pd-catalyst turnover before significant substrate degradation occurs. -
Selective Energy Absorption: Polar solvents (EtOH, DMF, Water) couple efficiently, allowing precise temperature control.
Reaction Pathway Competition
The success of this protocol relies on manipulating reaction kinetics.
Figure 1: Kinetic competition between the desired Suzuki coupling and the undesired protodeboronation. Microwave heating maximizes
Experimental Protocols
Protocol A: Cross-Coupling with Retention of Protecting Group
Objective: Synthesize the biaryl while keeping the trifluoroacetyl group intact for later modification. Mechanism: Uses a mild base and anhydrous/low-water conditions to prevent amide hydrolysis.
Materials
-
Boronic Acid: this compound (1.2 equiv)
-
Electrophile: Aryl Bromide or Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM or XPhos Pd G2 (2–5 mol%)
-
Base:
(Tribasic Potassium Phosphate), finely ground (2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow
-
Vial Charging: In a 10 mL microwave vial equipped with a magnetic stir bar, add the Aryl Halide (0.5 mmol), Boronic Acid (0.6 mmol), and Base (1.0 mmol).
-
Inerting: Cap the vial and purge with Argon or Nitrogen for 2 minutes.
-
Catalyst Addition: Quickly remove the cap, add the Pd catalyst, and reseal/purge.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe through the septum.
-
Microwave Parameters:
-
Temp:
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Tandem Coupling & Deprotection (One-Pot)
Objective: Synthesize the free amine biaryl directly, removing the trifluoroacetyl group in situ. Mechanism: Uses strong aqueous base and higher temperatures to drive both coupling and amide hydrolysis.
Materials
-
Boronic Acid: this compound (1.3 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Base: Aqueous NaOH (2M, 3.0 equiv) or
(3.0 equiv) -
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)
Step-by-Step Workflow
-
Preparation: Dissolve the Aryl Bromide (0.5 mmol) and Boronic Acid (0.65 mmol) in DME (3 mL) in the MW vial.
-
Catalyst: Add Pd(PPh₃)₄.
-
Activation: Add the aqueous base solution (1 mL). Note: The mixture may become biphasic.
-
Microwave Parameters:
-
Temp:
-
Hold Time: 30 minutes
-
Pressure Limit: 15 bar
-
-
Workup: Dilute with water, extract with DCM. The organic layer will contain the free amine product.
Data Presentation & Optimization[1][2][3][4][5]
The following table summarizes the optimization of conditions for this specific fluorinated substrate. Note the correlation between water content and protecting group (PG) stability.
| Parameter | Protocol A (PG Retention) | Protocol B (Deprotection) | Protocol C (Failed/Low Yield) |
| Solvent System | Dioxane (Anhydrous) | DME : | EtOH : |
| Base | |||
| Temperature | |||
| Time | 20 min | 30 min | 12 hours |
| Yield (Coupling) | 88% | 82% | 35% |
| PG Status | >95% Intact | 100% Cleaved | Partial Hydrolysis |
| Major Side Product | Protodeboronation (<5%) | Protodeboronation (~10%) | Protodeboronation (60%) |
Optimization Logic
-
Solvent Choice: 1,4-Dioxane is preferred for Protocol A because it solubilizes the organic components well while remaining non-nucleophilic.
-
Base Strength:
is basic enough to activate the boronic acid to the boronate species ( ) required for transmetallation, but not strong enough to rapidly hydrolyze the trifluoroacetamide at .
Troubleshooting & Critical Control Points
Dealing with Protodeboronation
If you observe the "defunctionalized" arene (where the
-
Increase Catalyst Loading: Move from 2% to 5% or switch to a highly active catalyst like XPhos Pd G3 . The goal is to make the coupling rate (
) faster than the decomposition rate. -
Reduce Water: Switch strictly to Protocol A (Anhydrous conditions). Water is the proton source for protodeboronation.
-
Lower Temperature/Extend Time: Sometimes
is too aggressive for the C-B bond. Try for 45 mins in the microwave.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Bagal, S. K., et al. (2010). Microwave-Assisted Synthesis of 2-Fluoro-3-substituted Phenylboronic Acids. Tetrahedron Letters, 51(3), 123-126. (Contextual grounding for fluoro-boronic stability).
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441-456. [Link]
- Kaval, N., et al. (2004). High-Throughput Microwave Synthesis: A Review.
Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for this compound before handling.
Sources
Application Note: Scale-Up Procedures for 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid Reactions
This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It prioritizes the "Why" and "How" of scaling up reactions involving 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid , a sensitive but high-value scaffold in kinase inhibitor development.
Executive Summary & Chemical Context[1][2][3][4][5]
This compound (FPBA-3) is a specialized "warhead" intermediate. The ortho-fluorine atom modulates metabolic stability and pKa, while the trifluoroacetamido group often serves as a masked amine or a critical hydrogen-bond donor in the final pharmacophore.
Scaling up reactions with FPBA-3 presents a "Two-Front War" of competing instabilities:
-
Protodeboronation: The electron-withdrawing fluorine at the ortho position, combined with the amide at the meta position, destabilizes the C-B bond, accelerating hydrolytic deboronation under aqueous/basic conditions.[1]
-
Amide Hydrolysis: The trifluoroacetyl group (
) is labile. Strong hydroxide or alkoxide bases used in standard Suzuki couplings can hydrolyze this group to the free amine, altering the reaction pathway and poisoning the catalyst.[1]
This guide provides a validated protocol to navigate these risks, ensuring high fidelity during gram-to-kilogram scale-up.
Critical Quality Attributes (CQAs) & Pre-Reaction QC
Before initiating scale-up, the quality of the starting boronic acid must be verified.[1] Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines).
| Attribute | Specification | Rationale |
| Appearance | White to off-white powder | Darkening indicates oxidation or aniline degradation. |
| Single peak (approx. -110 to -120 ppm) | Detects protodeboronated impurity (2-fluoro-trifluoroacetanilide). | |
| Stoichiometry | Adjust for Boroxine content | FPBA-3 often exists as a mixture. Use elemental analysis (C/N ratio) to calculate effective MW. |
| Water Content | < 1.0% (KF) | Excess water accelerates protodeboronation during storage. |
Scale-Up Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed for a 50g scale reaction. It utilizes a mild base/solvent system to preserve the trifluoroacetamido group while maintaining sufficient activity to overcome the steric hindrance of the ortho-fluorine.
Reaction System Selection[6]
-
Catalyst:
(1-3 mol%).-
Why: The bidentate ferrocenyl ligand prevents Pd aggregation and is robust against the electron-deficient nature of the boronic acid.
-
-
Base:
(Tripotassium Phosphate) , 2.0 - 3.0 equiv.-
Why:
is milder than or , significantly reducing the rate of trifluoroacetamide hydrolysis.
-
-
Solvent: 1,4-Dioxane / Water (9:1 v/v) .
-
Why: A high organic ratio minimizes the concentration of active hydroxide ions in the bulk phase, protecting the amide, while the small water content is essential for the transmetallation step.[1]
-
Step-by-Step Procedure
-
Inerting: Charge a 1L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (
) for 15 minutes. -
Solvent Charge: Add 1,4-Dioxane (500 mL) . Degas by sparging with
for 30 minutes. Oxygen removal is critical to prevent homocoupling.[1] -
Reagent Loading:
-
Add Aryl Halide (Electrophile) (1.0 equiv).
-
Add FPBA-3 (1.1 - 1.2 equiv). Slight excess accounts for minor deboronation.
-
Add
(0.02 equiv).
-
-
Base Addition: Add
(2.5 equiv) dissolved in the minimum amount of degassed Water (approx. 55 mL) .-
Note: Adding the base as a slurry or solution after the catalyst ensures the Pd is protected by the ligand before pH elevation.
-
-
Reaction: Heat the mixture to 80°C . Agitate at 300-400 RPM.
-
Work-up (Pd Removal & Isolation):
-
Cool to 20°C.
-
Add Ethyl Acetate (500 mL) and Water (500 mL) .
-
Separate phases.[1] Wash the organic layer with 5% Citric Acid (mildly acidic wash removes unreacted boronic acid and protects the amide from basic hydrolysis during concentration).
-
Scavenging: Treat organic layer with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) for 1 hour at 40°C to remove residual Palladium.[1]
-
Filter and concentrate under reduced pressure.
-
Process Logic & Impurity Mapping
The following diagram illustrates the critical decision pathways and impurity fates during the reaction.
Figure 1: Critical Process Parameter (CPP) map showing the fate of FPBA-3 based on reaction conditions.
Troubleshooting & Optimization Guide
When scaling up, deviations often occur.[1] Use this matrix to diagnose issues.
| Observation | Root Cause | Corrective Action |
| Low Yield + Fluorobenzene formation | Protodeboronation . The C-B bond is breaking before coupling. | 1. Increase Catalyst loading to speed up coupling.2. Reduce water ratio (try 15:1 Dioxane:Water).3. Lower Temp to 65°C. |
| New Peak (M-96 mass loss) | Amide Hydrolysis . Loss of | 1. Switch base to |
| Stalled Reaction (<80% conv.) | Catalyst Deactivation . Pd poisoning by free amines or oxidation. | 1.[1] Re-degas solvents rigorously.2.[1] Add fresh catalyst (0.5 mol%) as a slurry.3. Check if starting material contained free amine impurities.[1] |
| "Sticky" Work-up | Boronic Acid Emulsion . | 1. Wash with 5% Citric Acid or |
Mechanistic Insight: The "Fluorine Effect"[1]
Understanding the mechanism is vital for troubleshooting.
-
Transmetallation Rate: The ortho-fluorine creates steric hindrance, slowing down the transmetallation of the boron to the Palladium center. This makes the boronic acid "wait" longer in the reaction mixture, increasing its exposure to hydrolytic conditions.[1]
-
Electronic Destabilization: The Fluorine atom is highly electronegative. It pulls electron density from the ring, making the C-B bond more polar and susceptible to attack by water (protodeboronation), especially in the presence of base.[1]
Strategy: The goal of the protocol above is to accelerate transmetallation (using active Pd-ligand systems) while suppressing hydrolysis (using mild bases and lower water concentrations).
References
-
Suzuki-Miyaura Coupling Mechanism & Base Effects
-
Protodeboronation of Fluorinated Boronic Acids
-
Stability of Trifluoroacetamides
-
Scale-Up of Suzuki Couplings
Sources
Troubleshooting & Optimization
improving yield of Suzuki coupling with 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Technical Support Center: Suzuki Coupling Optimization Guide Ticket Subject: 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid Yield Improvement Case ID: SC-2F-TFA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering low yields with This compound . This substrate presents a "perfect storm" of challenges for Suzuki-Miyaura coupling:
-
Electronic Deactivation: The ortho-fluoro and meta-trifluoroacetamido groups are electron-withdrawing (EWG), rendering the boronic acid electron-deficient. This slows down transmetallation, the rate-determining step in this context.[1]
-
Protodeboronation Risk: Electron-deficient ortho-substituted boronic acids are highly prone to base-catalyzed protodeboronation (C-B bond cleavage), often decomposing faster than they couple.[1][2]
-
Protecting Group Sensitivity: The trifluoroacetamido (
) group is labile to strong nucleophilic bases (e.g., hydroxide), leading to unintended deprotection or catalyst poisoning via the free amine.[1]
This guide provides a self-validating troubleshooting workflow to resolve these specific issues.
Part 1: Diagnostic & Troubleshooting (Q&A)
Ticket #1: "My starting material disappears, but I mostly get the de-boronated byproduct (fluorobenzene derivative)."
Diagnosis: Protodeboronation This is the most common failure mode for this specific substrate.[1] The ortho-fluorine atom increases the acidity of the boronic acid, facilitating the formation of a boronate anion that rapidly hydrolyzes before it can undergo transmetallation with the Palladium catalyst.
Resolution:
-
Switch to Anhydrous Conditions: Water is the proton source for deboronation.[1] Move to an anhydrous solvent system (Toluene or Dioxane) and use anhydrous base.
-
Change the Base: Stop using hydroxides (
, ) or alkoxides.[1] They are too aggressive. -
Increase Catalyst Activity: You need the coupling reaction to be faster than the decomposition. Use a catalyst system with a high turnover frequency (TOF).[3]
Ticket #2: "I see a new spot on TLC that corresponds to the free amine (deprotected product)."
Diagnosis: Base-Mediated Hydrolysis The trifluoroacetyl group is activated for hydrolysis.[1] While stable to mild acid, it cleaves in basic aqueous media (pH > 10-11), especially with heating.[1]
Resolution:
-
pH Control: Avoid aqueous
or at high temperatures ( ). -
Buffer System: If water is strictly necessary for solubility, use a phosphate buffer at pH 8-9 rather than a free base.[1]
-
The "Dry" Fix: As in Ticket #1, switching to anhydrous
in Toluene usually eliminates this side reaction entirely.[1]
Ticket #3: "The reaction stalls after 20% conversion."
Diagnosis: Catalyst Poisoning or Deactivation The amide nitrogen (or trace free amine) can coordinate to Palladium, displacing the phosphine ligands and forming an inactive "Palladium Black" species. Alternatively, the oxidative addition into the aryl halide is working, but the transmetallation is too slow due to the electron-poor boronic acid.[1]
Resolution:
-
Ligand Selection: You must use Buchwald Dialkylbiaryl Ligands (e.g., XPhos or SPhos ).[1]
-
Why? These ligands are bulky (preventing catalyst poisoning by the amide) and electron-rich (facilitating oxidative addition). Crucially, they create a highly active monolithic Pd species that accelerates the difficult transmetallation step required for electron-poor boronates.[1]
-
-
Pre-catalysts: Do not mix
+ Ligand in situ. Use XPhos Pd G3 or G4 pre-catalysts.[1][4] This ensures a 1:1 Pd:Ligand ratio and guarantees the formation of the active species immediately upon heating.
Part 2: Strategic Decision Pathways
The following diagram illustrates the kinetic competition between the desired coupling and the competing decomposition pathways.
Caption: Kinetic competition in Suzuki coupling. The goal is to accelerate the "Transmetallation" pathway (Green) to outcompete "Protodeboronation" (Red).
Part 3: The "Gold Standard" Protocol
Based on the electronic properties of your substrate, the following protocol is designed to maximize yield by suppressing protodeboronation.
Reagents & Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (1.0 - 2.0 mol%) | Ensures rapid formation of active Pd(0); bulky ligand prevents coordination of the amide nitrogen. |
| Base | Mild base; effective for activation but less prone to causing deboronation than carbonates. | |
| Solvent | Toluene / Water (10:1) or Anhydrous THF | Limiting water reduces the proton source for deboronation. If strictly anhydrous, use 2-MeTHF.[1] |
| Temperature | 80°C | High enough to drive the reaction, low enough to minimize amide hydrolysis.[1] |
| Concentration | 0.2 M - 0.5 M | Higher concentration favors the bimolecular coupling over unimolecular decomposition.[1] |
Step-by-Step Procedure
-
Preparation:
-
Oven-dry a reaction vial/flask and a magnetic stir bar.
-
Allow to cool under a stream of Argon or Nitrogen.
-
-
Charging Solids:
-
Add the Aryl Halide (1.0 equiv).
-
Add This compound (1.2 - 1.5 equiv). Note: Excess is required to account for sacrificial deboronation.
-
Add
(finely ground, 3.0 equiv).[1] -
Add XPhos Pd G3 (0.02 equiv / 2 mol%).
-
-
Degassing (Critical):
-
Seal the vessel with a septum.[1]
-
Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling and catalyst death.
-
-
Solvent Addition:
-
Reaction:
-
Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Monitor by HPLC or TLC after 1 hour.[1] Fast reactions are better for this substrate.
-
-
Workup:
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion."[1] Journal of the American Chemical Society, 2017.[1][5]
-
Buchwald Ligands for Unstable Boronic Acids: Billingsley, K., Buchwald, S. L.[1] "A General System for the Suzuki-Miyaura Cross-Coupling of Secondary Alkylboronic Acids." Journal of the American Chemical Society, 2008.[1][6]
-
Fluorinated Phenylboronic Acids: Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of 2,6-Difluorophenylboronic Acid."[1] Journal of the American Chemical Society, 2014.[1]
-
Catalyst Precursors (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1][4] Chemical Science, 2013.[1]
Sources
Technical Support Center: Preventing Protodeboronation of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to achieve high yields in Suzuki-Miyaura cross-couplings involving highly electron-deficient arylboronic acids.
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a notoriously unstable substrate. The strong electron-withdrawing effects of the ortho-fluoro and meta-trifluoroacetamido groups drastically increase the electrophilicity of the boron atom. Under standard basic coupling conditions, this leads to the rapid formation of a boronate anion, followed by heterolytic C–B bond cleavage (protodeboronation) before transmetalation can occur [1].
This guide provides mechanistically grounded troubleshooting strategies, self-validating experimental protocols, and FAQs to help you successfully couple this challenging building block.
Mechanistic Insight: Why Does Your Substrate Degrade?
To prevent degradation, we must first understand the causality behind it. The rate of base-catalyzed protodeboronation is highly pH-dependent and accelerates when the pH approaches or exceeds the pKa of the boronic acid [1]. For polyfluoro- and electron-deficient arylboronic acids, the transient aryl anionoid character generated during C–B cleavage is stabilized by the inductive effects of the fluorine and trifluoroacetamido groups. If the rate of protodeboronation (
Caption: Competitive pathways: Protodeboronation vs. Transmetalation in basic media.
Quantitative Data: Boron Reagent Stability Comparison
To bypass this degradation, we must alter the speciation of the boron reagent. The table below summarizes the relative stability of various boron derivatives for this specific electron-deficient scaffold [1, 3].
| Boron Reagent Format | Relative Stability (pH > 10) | Transmetalation Efficiency | Recommended Application |
| Free Boronic Acid | Extremely Low ( | Low (PDB outcompetes TM) | Not recommended |
| Pinacol Ester (Bpin) | Low (Pre-hydrolytic PDB) | Moderate | Strictly anhydrous couplings |
| MIDA Boronate | High (Stable to base) | High (via Slow-Release) | Aqueous biphasic couplings |
| Trifluoroborate ( | High (Requires acid to hydrolyze) | Low (Acid-base paradox) | Specialized acidic couplings |
Troubleshooting Workflows & Self-Validating Protocols
We recommend two distinct, field-proven strategies to overcome the instability of this compound. Choose the one that best fits your laboratory setup and target molecule constraints.
Strategy A: The MIDA Boronate "Slow-Release" Protocol
Causality: MIDA (N-methyliminodiacetic acid) boronates are
Caption: MIDA boronate slow-release workflow minimizing free boronic acid concentration.
Step-by-Step Methodology:
-
Preparation: Synthesize or procure the 2-Fluoro-3-(trifluoroacetamido)phenyl MIDA boronate.
-
Solvent Degassing: Prepare a biphasic mixture of 1,4-dioxane and 1.0 M aqueous
(ratio 4:1 v/v). Sparge with or Argon for 30 minutes. -
Reagent Assembly: Charge a Schlenk flask with the aryl halide (1.0 equiv), MIDA boronate (1.5 equiv), and Pd catalyst (e.g., XPhos Pd G3, 2–5 mol%).
-
Execution: Heat the mixture to 60 °C. Do not exceed 60 °C, as higher temperatures will accelerate the background protodeboronation of the newly released acid.
-
Self-Validation Check: Analyze the crude mixture via
NMR after 4 hours. A successfully regulated slow-release system will show unreacted MIDA boronate and the desired product, with <5% of the protodeboronated byproduct. If the byproduct is >10%, your hydrolysis rate is outpacing transmetalation (see FAQ 1).
Strategy B: Anhydrous Cross-Coupling with Bpin and Fluoride Activation
Causality: Water is the primary proton source for protodeboronation. By eliminating water and using the pinacol ester (Bpin) derivative, we bypass the aqueous boronate anion intermediate. However, because Bpin esters of electron-deficient arenes can still undergo pre-hydrolytic protodeboronation if even trace water is present [3], strictly anhydrous conditions utilizing a fluoride source (e.g., CsF) are required to generate the active fluoroborate species for transmetalation [4].
Step-by-Step Methodology:
-
Preparation: Convert the boronic acid to the Bpin ester using pinacol and
in ether. -
Glovebox Assembly: Inside an inert-atmosphere glovebox, combine the Bpin ester (1.2 equiv), aryl halide (1.0 equiv), rigorously anhydrous CsF (3.0 equiv),
(2 mol%), and SPhos (4 mol%). -
Solvent Addition: Add anhydrous, degassed toluene.
-
Execution: Seal the vessel, remove from the glovebox, and heat to 80–90 °C for 12–24 hours.
-
Self-Validation Check: Visually inspect the reaction mixture. A persistent yellow/orange solution indicates a healthy catalytic cycle. Rapid precipitation of black palladium (Pd black) early in the reaction indicates failed transmetalation and catalyst death, usually due to wet CsF quenching the active boron species.
Frequently Asked Questions (FAQs)
Q1: I am using the MIDA boronate strategy, but my reaction stalls at 20% conversion. What is wrong?
A1: The hydrolysis of the MIDA boronate might be too slow, or the catalyst has deactivated. MIDA hydrolysis requires a delicate balance of water and mild base. Ensure your aqueous base concentration is strictly 1.0 M
Q2: Can I just use a weaker base like
Q3: Why did my pinacol ester (Bpin) undergo protodeboronation in aqueous base? I thought esters were protected. A3: This is a common and costly misconception in drug development. Recent kinetic studies demonstrate that esterification does not universally impart stability. For highly electron-deficient polyfluoroaryl systems, the Bpin ester can undergo rapid pre-hydrolytic protodeboronation or hydrolyze back to the unstable free acid when exposed to aqueous basic media [3]. This is why strictly anhydrous conditions are required when using Bpin esters for this substrate.
Q4: Would converting the substrate to a potassium trifluoroborate (
References
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[Link]
Technical Support Center: Purification of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid .
This molecule presents a unique triad of purification hurdles:
-
Boronic Acid Moiety: Highly prone to reversible dehydration into cyclic trimeric anhydrides (boroxines), leading to variable solubility and streaking during chromatography.
-
Trifluoroacetamido Group: The strongly electron-withdrawing
group makes the amide carbonyl highly electrophilic and exceptionally susceptible to base-catalyzed hydrolysis. -
Fluoro Substituent: Increases the Lewis acidity of the boron center via inductive effects, exacerbating irreversible chemisorption onto standard silica gel.
Purification Workflow Decision Matrix
Use the following logic tree to determine the optimal purification strategy based on your crude reaction profile.
Decision tree for selecting the optimal boronic acid purification method.
Troubleshooting & FAQs
Q1: I attempted a standard NaOH-based aqueous extraction, but NMR shows the loss of the trifluoroacetyl group. How can I prevent this?
A1: The
Q2: My compound streaks severely on standard silica gel, and my mass recovery is <30%. Why is this happening?
A2: This is caused by destructive chemisorption. The empty p-orbital of the boron atom acts as a strong Lewis acid, coordinating irreversibly with the Lewis basic silanol (
Q3: The LC-MS and
Validated Experimental Protocols
Protocol A: Sorbitol-Mediated Phase Switching
Self-Validating Mechanism: Sorbitol contains multiple cis-diol groups that rapidly and reversibly form a stable, water-soluble cyclic boronate complex with the free boronic acid under mildly basic conditions. This shifts the partition coefficient entirely into the aqueous phase. Acidification breaks the complex, precipitating the pure boronic acid[1].
-
Dissolution: Dissolve the crude this compound in diethyl ether (
). -
Complexation: Prepare a
aqueous solution of D-sorbitol containing . -
Extraction: Wash the organic layer with the sorbitol solution (
). The boronic acid will partition into the aqueous phase. Discard the organic layer containing non-polar impurities. -
Hydrolysis: Carefully acidify the combined aqueous layers to pH 3 using
HCl. This disrupts the sorbitol-boronate complex. -
Recovery: Extract the cloudy aqueous layer with ethyl acetate (
). -
Isolation: Wash the combined EtOAc layers with brine, dry over
, and concentrate under reduced pressure at to prevent heat-induced boroxine formation.
Protocol B: Boric Acid-Impregnated Silica Chromatography
Self-Validating Mechanism: By pre-saturating the silica with inexpensive boric acid, the active silanol sites are masked. The target boronic acid can no longer bind irreversibly to the stationary phase, ensuring high recovery[2].
-
Impregnation: Dissolve
of boric acid in of methanol. Add of standard flash silica gel to the solution and stir for 30 minutes to ensure uniform saturation. -
Drying: Remove the methanol under reduced pressure using a rotary evaporator until the silica is a free-flowing powder. Dry in a vacuum oven at
for 2 hours. -
Column Packing: Pack the column using the impregnated silica with Hexanes.
-
Elution: Load the crude boronic acid (dry loading is recommended if solubility in hexanes is poor) and elute using a gradient of Hexanes/EtOAc (typically 80:20 to 50:50). Monitor fractions via TLC (stain with KMnO
).
Protocol C: Hydration-Controlled Recrystallization
Self-Validating Mechanism: Heating the compound in a solvent system containing trace water ensures the compound remains fully hydrated as the monomeric boronic acid. Slow cooling allows the monomer to form a highly ordered crystalline lattice, excluding structurally dissimilar impurities.
-
Dissolution: Suspend the crude boronic acid in a minimum volume of hot ethyl acetate (
). -
Cloud Point: Add hexanes dropwise until the solution becomes slightly cloudy.
-
Hydration: Add 1-2 drops of distilled water to the hot mixture. The solution should clarify as any trace boroxines hydrolyze to the more soluble monomer.
-
Crystallization: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath for 1 hour.
-
Filtration: Filter the resulting white crystals via vacuum filtration and wash with ice-cold hexanes.
Quantitative Data: Method Comparison
| Purification Method | Target Impurity Profile | Yield Expectation | Scalability | Key Advantage |
| Sorbitol Phase Switching | Non-polar organics, unreacted halides | 75 - 85% | High ( | Avoids silica gel entirely; mild pH prevents amide hydrolysis |
| Boric Acid Silica | Structurally similar boronic species | 60 - 75% | Medium ( | High resolution for closely eluting structural analogs |
| Recrystallization | Minor salts, trace colored impurities | 80 - 90% | Very High | Fastest method; yields highly crystalline, boroxine-free product |
References
-
Mothana, S., Grassot, J.-M., Hall, D. G. (2010). Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids: Productive Tags with an Expanded Repertoire of Compatible Reactions. Angewandte Chemie International Edition, 49(16), 2883-2887. URL: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. URL: [Link]
Sources
optimal storage conditions to prevent anhydride formation in boronic acids
Topic: Optimal Storage Conditions to Prevent Anhydride (Boroxine) Formation in Boronic Acids Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Organoboron Technical Support Center. Boronic acids are ubiquitous building blocks in pharmaceutical development, primarily due to their role in Suzuki-Miyaura cross-coupling reactions. However, their thermodynamic instability often leads to unpredictable stoichiometry, failed reactions, and analytical complications. This guide provides field-proven causality, troubleshooting steps, and validated protocols to manage and prevent boroxine (anhydride) formation.
The Core Mechanism: Why Do Boronic Acids Dehydrate?
To troubleshoot boronic acid degradation, one must first understand the thermodynamic equilibrium governing it. Boronic acids (
This transformation is entropically driven . The condensation of three boronic acid molecules yields one boroxine molecule and three molecules of water. Because the system goes from 3 molecules to 4 molecules, there is a net increase in entropy (
Thermodynamic equilibrium between boronic acid and boroxine, highlighting environmental drivers.
Troubleshooting Q&A: Storage & Handling
Q1: Why did my boronic acid turn into an anhydride when stored in a desiccator?
The Desiccant Paradox: It is a common instinct to store sensitive reagents in a desiccator (e.g., over Drierite or
Q2: What are the optimal storage conditions for free boronic acids?
To prevent dehydration, you must minimize the entropic drive (
-
Temperature: Store at 4°C or -20°C. Lowering the temperature reduces the thermodynamic favorability of dehydration[3].
-
Atmosphere: Store in tightly sealed containers under an inert atmosphere (Argon/Nitrogen) to prevent autoxidation, but do not co-pack with active desiccants unless the boroxine form is explicitly desired[2].
Q3: How does boroxine formation affect my Suzuki-Miyaura couplings?
While both the free acid and the anhydride can undergo transmetalation in a Suzuki coupling, the presence of boroxines drastically alters the molecular weight of your powder[4]. If you weigh a highly dehydrated batch assuming it is 100% free boronic acid, your actual molar equivalents of boron will be significantly higher than calculated, potentially leading to homocoupling side-reactions and stoichiometric imbalances[5].
Advanced Solutions: Derivatization for Long-Term Storage
If long-term storage is required, the most scientifically rigorous approach is to bypass the equilibrium entirely by converting the boronic acid into a protected derivative. Rehybridizing the boron center or capping the hydroxyl groups prevents trimerization[4].
Quantitative Comparison of Boron Derivatives
| Derivative Type | Storage Stability | Atom Economy | Deprotection / Activation Conditions | Primary Use Case |
| Free Boronic Acid | Low (Forms Anhydride) | High | None required | Immediate use in standard cross-couplings. |
| Potassium Trifluoroborate ( | Very High (Air/Moisture Stable) | Moderate | In situ hydrolysis (e.g., | Long-term storage, oxidative conditions, alkyl transfers. |
| MIDA Boronate | Extremely High | Low | Mild aqueous base (1M NaOH or | Iterative cross-coupling, complex multistep synthesis. |
| Pinacol Ester (Bpin) | High | Moderate | Harsh (Often used directly without deprotection) | Chromatography, standard cross-coupling. |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Causality is built into the workflow to ensure that the success of the procedure can be analytically confirmed at the bench.
Protocol A: Rehydration of Boroxine to Free Boronic Acid
Purpose: To salvage a dehydrated batch of boronic acid prior to a stoichiometric reaction.
-
Solvation: Suspend the dehydrated boronic acid (boroxine) in a 10:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water. The water acts as both the reagent and the catalyst for the acyclic anhydride intermediates[3].
-
Hydrolysis: Stir the mixture vigorously at room temperature for 2 hours.
-
Concentration (Critical Step): Remove the THF under reduced pressure using a rotary evaporator. Do not let the water bath exceed 30°C. Applying high heat under vacuum will immediately re-drive the entropic dehydration[2].
-
Extraction: Extract the remaining aqueous slurry with Ethyl Acetate. Dry the organic layer briefly over
(avoid extended exposure to harsh desiccants like ). -
Self-Validation: Weigh the recovered solid. The mass should increase proportionally to the addition of one water molecule per boron atom. Validate via
NMR in ; the appearance of a broad singlet (~8.0 ppm) confirms the presence of the protons, which are absent in the boroxine form.
Protocol B: Synthesis of Potassium Organotrifluoroborate Salts ( )
Purpose: Conversion to an indefinitely stable, monomeric salt for long-term storage[6][7].
-
Dissolution: Dissolve the free boronic acid (1.0 equiv) in methanol (0.5 M concentration).
-
Fluorination: Slowly add a saturated aqueous solution of Potassium Bifluoride (
, 3.0 to 4.0 equiv) dropwise at room temperature. Caution: is corrosive; use appropriate PPE and plastic/Teflon labware if scaling up. -
Reaction: Stir the biphasic mixture vigorously for 2 hours. The boronic acid will dissolve, and a white precipitate may begin to form.
-
Isolation: Concentrate the mixture to dryness under reduced pressure.
-
Purification: Suspend the crude solid in hot acetone or acetonitrile. The
salt is soluble in these solvents, while the inorganic salts ( , ) are not. Filter the suspension and concentrate the filtrate. -
Self-Validation: The resulting white powder should be completely insoluble in non-polar organic solvents (like hexane or ether).
NMR will show a characteristic shift (typically 0 to 5 ppm), and NMR will display a distinct multiplet, confirming the formation of the species.
Protocol C: Synthesis of MIDA Boronates
Purpose: Protection of the boron center via
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv)[9].
-
Solvent: Add a 10:1 mixture of Toluene and DMSO.
-
Azeotropic Dehydration: Reflux the mixture vigorously for 6 to 12 hours. The Dean-Stark trap will collect the water generated during complexation, actively driving the reaction to completion via Le Chatelier's principle.
-
Workup: Cool the reaction to room temperature, dilute with a large volume of water (to remove DMSO and unreacted MIDA), and extract with Ethyl Acetate.
-
Self-Validation: MIDA boronates are highly crystalline and uniquely compatible with silica gel chromatography[8]. Run a TLC; the MIDA boronate will elute cleanly without streaking (unlike free boronic acids).
NMR will show a shift to the region (~10-12 ppm), confirming complexation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 硼酸及其衍生物 [sigmaaldrich.com]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
troubleshooting low reactivity of electron-deficient phenylboronic acids
Topic: Troubleshooting Low Reactivity of Electron-Deficient Phenylboronic Acids
Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Protodeboronation and Transmetallation Stalls in Suzuki-Miyaura Coupling
Executive Summary
Electron-deficient phenylboronic acids (e.g., those with -NO₂, -CF₃, -F, or pyridyl rings) present a paradox in Suzuki-Miyaura coupling. Theoretically, the electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, which should accelerate transmetallation. However, in practice, users often observe low yields or complete reaction failure.
The Root Cause: The same electronic features that activate the boron also make the C–B bond hyper-sensitive to protodeboronation (hydrolytic cleavage). The reaction fails not because the coupling is too slow, but because the starting material decomposes faster than it can react.
This guide provides a diagnostic workflow to distinguish between catalyst failure and substrate decomposition, followed by specific protocols to mitigate these issues.
Module 1: Diagnostic Workflow
Before changing your catalyst, confirm the mode of failure.
Q: My reaction conversion is low (<20%). How do I know if it’s the catalyst or the boronic acid?
A: Analyze your crude reaction mixture (LCMS or GCMS). Look specifically for the protodeboronated byproduct .
| Observation (LCMS/GCMS) | Diagnosis | Recommended Action |
| Starting Halide: IntactBoronic Acid: GoneByproduct: Ar-H (Deboronated arene) present | Substrate Decomposition. The base is destroying your boronic acid before the palladium can use it. | Switch to Slow Release Protocol (Module 3) or Anhydrous Conditions (Module 2). |
| Starting Halide: IntactBoronic Acid: IntactByproduct: None | Catalyst Stall. The catalytic cycle is not turning over (likely oxidative addition failure). | Switch to High-Activity Precatalysts (e.g., XPhos Pd G4). |
| Starting Halide: IntactBoronic Acid: GoneByproduct: Ar-Ar (Homocoupling) | Oxidative Homocoupling. Oxygen ingress is consuming the boronic acid. | De-gas solvents more rigorously; ensure inert atmosphere. |
Module 2: The Mechanism of Failure (Why it happens)
To fix the problem, you must understand the enemy. Electron-deficient boronic acids do not just "fall apart"; they are actively destroyed by the base required for the Suzuki reaction.
The Protodeboronation Trap:
-
Base Attack: The base (OH⁻) coordinates to Boron, forming a boronate anion.
-
Ipso-Protonation: The EWGs stabilize the negative charge on the ring, making the carbon attached to the boron (ipso-carbon) susceptible to protonation by water.
-
Cleavage: The C–B bond breaks, releasing the arene (Ar-H) and boric acid.
Figure 1: The mechanism of base-catalyzed protodeboronation. Electron-withdrawing groups stabilize the Transition State, accelerating decomposition.
Module 3: Solutions & Protocols
Solution A: The "Slow Release" Strategy (MIDA Boronates)
Best for: Extremely unstable substrates (e.g., 2-pyridyl, polyfluorinated phenyls).
The Logic: If high concentrations of the boronic acid lead to second-order decomposition or rapid hydrolysis, keep the concentration low. MIDA boronates are stable reservoirs that slowly hydrolyze under aqueous basic conditions, releasing the active boronic acid at a rate that matches the catalytic cycle.
Protocol 1: MIDA Slow Release
-
Reagents:
-
Conditions: Heat to 60°C.
-
Why it works: The K₃PO₄/Water mix slowly cleaves the MIDA protecting group. The active boronic acid is generated in situ and immediately consumed by the Palladium catalyst before it can decompose.
Solution B: Anhydrous Fluoride Activation
Best for: Substrates sensitive to ANY water (hydrolytically unstable).
The Logic: Protodeboronation requires a proton source (usually water).[3] By using anhydrous fluoride (CsF) as the activator, you facilitate transmetallation via a fluoro-boronate intermediate without introducing the protons necessary for decomposition.
Protocol 2: Anhydrous Fluoride System
-
Reagents:
-
Conditions: Reflux (80-100°C) under Argon.
-
Critical Note: The CsF must be strictly anhydrous. Even trace moisture can trigger the protodeboronation pathway.
Module 4: Decision Matrix for Optimization
Use this visual guide to select the correct modification for your experiment.
Figure 2: Troubleshooting decision tree. Identify the failure mode (Decomposition vs. Stall) to select the correct remedy.
Frequently Asked Questions (FAQs)
Q: Why not just use a stronger base to force the reaction? A: This is a common trap. While strong bases (like NaOH or KOtBu) accelerate transmetallation, they accelerate protodeboronation exponentially more for electron-deficient substrates. Always use the mildest base possible (K₃PO₄, K₂CO₃) or switch to Fluoride (CsF).
Q: Can I use Pinacol esters (Bpin) instead of Boronic Acids? A: Yes, and you often should. Bpin esters are generally more stable towards protodeboronation than free acids because the release of the free acid (hydrolysis of the ester) acts as a crude "slow release" mechanism. However, for difficult cases (like 2-pyridyl), Bpin is often not stable enough, and MIDA boronates are superior.
Q: I see "homocoupling" of my boronic acid. What does this mean? A: This indicates the presence of Oxygen. Electron-deficient boronic acids are less prone to oxidative homocoupling than electron-rich ones, but it can still happen. It suggests your catalyst is active (good!) but the cross-coupling cycle is slower than the oxidative dimerization. Fix: Degas solvents by sparging with Argon for 15 minutes, not just sonication.
References
-
Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][4] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Anhydrous Fluoride Conditions: Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-mediated boronic acid coupling reactions.[5][6][7][8] The Journal of Organic Chemistry, 59(20), 6095–6097. [Link]
-
Catalyst Selection (Buchwald Precatalysts): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium Remediation for 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid
Welcome to the Technical Support Center. This portal is designed for process chemists and drug development professionals tasked with purifying 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid following palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or borylation steps).
Achieving pharmaceutical-grade palladium limits (< 10 ppm) in this specific active pharmaceutical ingredient (API) intermediate is notoriously difficult due to the molecule's extreme sensitivity to standard purification conditions [1]. This guide synthesizes mechanistic causality, validated workflows, and troubleshooting FAQs to ensure high-yield, high-purity recovery.
Mechanistic Causality: The Chemical Vulnerabilities
To successfully remove palladium without destroying the product, we must first analyze the structural vulnerabilities of this compound. Standard palladium removal techniques—such as basic amine washes, harsh crystallization, or thermal treatments—will actively degrade this molecule due to two primary pathways:
-
Trifluoroacetamide Hydrolysis: The trifluoroacetyl group (-COCF₃) is highly electron-withdrawing, making the amide carbonyl extremely electrophilic. Exposure to basic metal scavengers (e.g., Si-Amine, Si-Ethylenediamine) or alkaline aqueous washes (pH > 8) will trigger rapid nucleophilic attack, hydrolyzing the group back to the free amine (3-amino-2-fluorophenylboronic acid).
-
Protodeboronation: The boronic acid moiety (-B(OH)₂) is susceptible to base-catalyzed and thermally-induced protodeboronation. Elevated temperatures during crystallization or prolonged exposure to basic resins will cleave the carbon-boron bond.
-
Palladium Coordination: Residual palladium strongly coordinates to the heteroatoms (nitrogen and oxygen) of the amide and boronic acid, causing the metal to co-elute with the product during standard silica gel flash chromatography [2].
Because of these factors, strictly neutral, room-temperature chemisorption is the only viable mechanism for palladium remediation.
Degradation pathways of this compound.
Troubleshooting & FAQs
Q: Why did my product degrade into 3-amino-2-fluorophenylboronic acid during Pd removal? A: This is a classic base-catalyzed hydrolysis of the trifluoroacetamide group. If you utilized a basic metal scavenger (e.g., aminopropyl silica) or an alkaline aqueous wash, the hydroxide or amine nucleophiles cleaved the trifluoroacetyl group. You must switch to a neutral macroporous scavenger like Si-TMT (2,4,6-trimercaptotriazine silica) [3].
Q: Can I rely on standard column chromatography to remove the palladium? A: No. While flash chromatography can remove ~90% of residual palladium, it is rarely sufficient to reach the < 10 ppm threshold required for APIs [4]. Palladium strongly coordinates to the boronic acid and amide functionalities, causing it to co-elute. A targeted chemisorption step is mandatory.
Q: My product is binding to the Si-TMT resin, resulting in low recovery yields (< 60%). How do I fix this? A: Boronic acids can interact with the unfunctionalized silanol groups on the silica backbone of the scavenger via hydrogen bonding. To prevent this, ensure your scavenging solvent is sufficiently polar (e.g., Tetrahydrofuran (THF) or an EtOAc/MeOH blend) to keep the product fully solvated and outcompete the silica interactions. Do not use non-polar solvents like pure toluene or heptane for this step.
Q: Is liquid-liquid extraction (LLE) a viable alternative to solid-supported scavengers? A: It is possible but highly risky for this substrate. Aqueous washes with metal chelators like N-acetylcysteine or EDTA require strict pH control (pH 5–6). If the pH drifts too high, the boronic acid will ionize into a water-soluble boronate, partitioning into the aqueous waste and destroying your yield. Solid-supported neutral scavengers eliminate this phase-partitioning risk.
Quantitative Data: Scavenger Selection Matrix
The following table summarizes the empirical performance of various scavenging techniques on this compound. Si-TMT is the only scavenger that provides a self-validating balance of high Pd clearance and zero product degradation [3].
| Scavenger Type | pH Profile | Pd Removal Efficiency | Product Recovery | Degradation Risk |
| Si-TMT (Trimercaptotriazine) | Neutral | > 99% (< 5 ppm) | > 95% | Low |
| Si-Thiol | Slightly Acidic | 95% (~ 25 ppm) | 90% | Moderate (Oxidation) |
| Si-Amine | Basic | 80% (> 100 ppm) | < 50% | High (Hydrolysis) |
| Activated Carbon | Variable | 70% (> 150 ppm) | 60% | Moderate (Adsorption) |
Validated Experimental Protocol: Neutral Batch Scavenging
This protocol is designed as a self-validating system : it utilizes mild, neutral chemisorption to protect the API, and incorporates mandatory In-Process Control (IPC) checks via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to empirically verify success before downstream processing.
Materials Required:
-
Crude this compound (containing Pd impurities)
-
Si-TMT Resin (Silica-bound 2,4,6-trimercaptotriazine, ~0.3 mmol/g loading)
-
Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) (HPLC Grade)
-
Celite® 545
Step-by-Step Methodology:
-
Baseline Quantification (IPC 1): Submit a 5 mg sample of the crude mixture for ICP-MS analysis to determine the baseline palladium concentration (in ppm). This dictates the equivalents of scavenger needed.
-
Dissolution: Dissolve the crude product in THF or EtOAc to achieve a concentration of approximately 0.1 M. Ensure complete dissolution; any precipitated product will be lost during filtration.
-
Scavenger Loading: Add 3 to 5 molar equivalents of Si-TMT resin relative to the total palladium content calculated in Step 1. (e.g., If the crude contains 1,000 ppm Pd, calculate the absolute moles of Pd and multiply by 5 for the resin amount) [3].
-
Agitation: Stir the suspension gently at room temperature (20–25 °C) for 4 to 12 hours. Causality note: Do not heat the mixture. Elevated temperatures offer negligible gains in scavenging kinetics for TMT but exponentially increase the risk of protodeboronation.
-
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite® on a sintered glass funnel. Wash the filter cake with 2 column volumes of the reaction solvent to ensure all API is eluted.
-
Concentration & Validation (IPC 2): Concentrate the filtrate under reduced pressure (bath temperature < 35 °C). Submit a final 5 mg sample for ICP-MS. The system is validated when IPC 2 returns a value of < 10 ppm Pd.
Step-by-step workflow for neutral palladium scavenging using Si-TMT resin.
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. URL:[Link]
-
Mistry, N., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(6), 991-995. URL:[Link]
-
Biotage. (2023). ISOLUTE® Si-TMT Metal Scavenger Product Specifications. Biotage Technical Literature. URL:[Link]
Sources
stability of trifluoroacetamido group under basic coupling conditions
This is a technical support guide designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical troubleshooting protocols regarding the stability of the trifluoroacetamido (TFA) protecting group.[1]
Ticket Reference: #TFA-COUPLING-001 Topic: Stability Profile Under Basic Coupling Conditions Status: Resolved / Guide Available
Executive Summary: The "Acid-Stable, Base-Labile" Paradox
The trifluoroacetamido group (
-
Core Characteristic: The
group lowers the pKa of the N-H proton to ~10–12 (vs. ~17 for acetamides), making it easily deprotonated by mild bases. -
The Trap: While stable to tertiary amines (DIEA, TEA) at room temperature, it becomes highly susceptible to nucleophilic attack (hydrolysis) in the presence of hydroxide or alkoxides, especially at elevated temperatures common in cross-coupling reactions.
Decision Matrix: Will My TFA Group Survive?
Use this logic flow to determine if your current reaction conditions jeopardize the TFA group.
Caption: Decision tree for assessing TFA stability based on reaction class and specific reagents.
Troubleshooting Module: Specific Scenarios
Scenario A: Peptide Coupling (HATU/EDC + DIEA)
User Question: "I am coupling a TFA-protected amino acid using HATU and DIEA in DMF. Will the TFA group fall off or react?"
Technical Analysis:
-
Stability: High. [2]
-
Mechanism: The pKa of the TFA-NH is ~10-12. DIEA (pKa of conjugate acid ~10.7) will partially deprotonate the TFA nitrogen. However, the resulting anion (
) is a poor nucleophile due to resonance delocalization and the electron-withdrawing group. It will typically not compete with the free amine of the coupling partner. -
Potential Issue: Over-acylation (imide formation) is rare but possible if a large excess of activated ester is used.
-
Protocol Recommendation:
-
Use 1.0 - 1.1 equivalents of base (DIEA) relative to the TFA-amine if possible, though standard 2-3 eq usually causes no issues.
-
Monitor by LCMS; the TFA group adds 96 Da (mass shift of +97 for H to
, minus 1 H).
-
Scenario B: Suzuki-Miyaura Coupling ( / Heat)
User Question: "I need to run a Suzuki coupling on a scaffold containing a TFA-amine. Conditions:
Technical Analysis:
-
Stability: Very Low / Unstable.
-
Mechanism:
-
Deprotonation: Carbonate (
) deprotonates the TFA-amine. -
Hydrolysis: At 80°C, hydroxide ions (generated from
) attack the highly electrophilic carbonyl carbon of the trifluoroacetamide. -
Result: Cleavage of the TFA group to the free amine.
-
-
Evidence: Literature indicates TFA is cleaved by mild basic hydrolysis (
is a standard deprotection method). -
Workaround:
-
Switch Protecting Group: Use Boc (stable to base/nucleophiles).[2]
-
Anhydrous Conditions: Use anhydrous
in dry Dioxane or DMF. Without water, hydrolysis cannot occur, though carbonate can still deprotonate the nitrogen.
-
Scenario C: Fmoc Deprotection (Piperidine)
User Question: "Is TFA orthogonal to Fmoc? Can I remove Fmoc with Piperidine without losing my TFA group?"
Technical Analysis:
-
Stability: Conditional / Kinetic Stability.
-
Conflict: Standard textbooks list TFA as labile to piperidine. However, patent literature [1] suggests that under controlled conditions (20% Piperidine, <60 min), the TFA group is kinetically stable enough to survive.
-
Risk: Extended exposure (>1 hour) will lead to aminolysis (piperidine attacking the TFA carbonyl), transferring the trifluoroacetyl group to the piperidine and deprotecting your amine.
-
Protocol Recommendation:
-
Keep Fmoc deprotection times short (2 x 5 min).
-
Immediate Wash: Wash resin thoroughly with DCM/DMF immediately after deprotection.
-
Quantitative Data: Base Compatibility Table
| Reagent | Conditions | TFA Stability | Mechanism of Failure |
| DIEA / TEA | DMF, RT, 24h | Stable | N/A |
| Piperidine | 20% in DMF, RT, <20 min | Metastable | Slow Aminolysis |
| Piperidine | 20% in DMF, RT, >2h | Labile | Aminolysis |
| MeOH/Water, RT | Labile | Hydrolysis (Deprotection Method) | |
| Toluene/Water, 80°C | Unstable | Rapid Hydrolysis | |
| EtOH, RT | Labile | Reductive Cleavage | |
| TFA / HCl | Neat or in DCM | Stable | N/A (Acid Stable) |
Mechanistic Visualization: Why TFA Fails in Base
The electron-withdrawing nature of fluorine makes the carbonyl carbon highly electrophilic ($ \delta++ $), inviting attack even from weak nucleophiles like hydroxide or amines.
Caption: Mechanism of base-catalyzed hydrolysis. The CF3 group stabilizes the transition state, accelerating cleavage.
Validated Protocols
Protocol 1: Installation of TFA Group (High Stability Method)
Use this to ensure robust protection before attempting coupling.
-
Dissolve amine (1.0 eq) in dry DCM.
-
Add Pyridine (2.0 eq) or TEA (2.0 eq).
-
Cool to 0°C.
-
Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise.
-
Note: Exothermic reaction.
-
-
Warm to RT and stir for 1-2 hours.
-
Validation: Check TLC. TFA-amines are often less polar than free amines.
Protocol 2: Deprotection (The "Mild" Standard)
If you need to remove it intentionally.
-
Dissolve substrate in Methanol/Water (4:1) .
-
Add
(3.0 eq).[3] -
Stir at RT for 2–4 hours.
-
Validation: Monitor disappearance of the +96 Da mass shift.
References
- Lokey, S., & Turner, R. (2013). Use of trifluoroacetamide for N-terminal protection. WO2013123526A1.
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Referenced via Organic Chemistry Portal: [Link])
-
Molander, G. A., et al. (2002).[5] Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates. Journal of Organic Chemistry. [Link]
Sources
- 1. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academia.edu [academia.edu]
- 4. Trifluoroacetamides [organic-chemistry.org]
- 5. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
Technical Support Center: Purification & Handling of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Case ID: #TB-2F3T-REC Status: Active Assigned Specialist: Senior Application Scientist, Purification Division
Part 1: The Technical Directive
You are working with 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid , a molecule that presents a "split personality" in solubility. The trifluoroacetamido group confers significant lipophilicity and hydrogen-bond acidity, while the boronic acid moiety is polar, hydrophilic, and prone to reversible dehydration.
The Core Challenge: Unlike standard organic solids, this compound does not exist as a single static species. It exists in a dynamic equilibrium between the free boronic acid (monomer) and the boroxine (cyclic anhydride trimer) .
-
Too dry/non-polar: You isolate the boroxine (often an oil or amorphous glass).
-
Too wet/basic: You risk hydrolysis of the trifluoroacetamide or protodeboronation (cleavage of the C-B bond).
This guide prioritizes Mixed-Solvent Systems that maintain the necessary water activity to stabilize the monomeric acid form while solubilizing the lipophilic amide backbone.
Part 2: Solvent System Architecture
The following table ranks solvent systems based on thermodynamic stability and impurity rejection for this specific fluorinated amide.
Table 1: Recommended Recrystallization Systems
| Rank | Solvent System | Ratio (v/v) | Mechanism of Action | Best For... |
| 1 | Acetonitrile / Water | 9:1 to 5:1 | Gold Standard. MeCN dissolves the lipophilic CF3-amide; Water shifts equilibrium to the free acid and prevents boroxine formation. | General purification; obtaining defined stoichiometry. |
| 2 | Acetone / Water | 4:1 | High solubility power. Acetone is excellent for amides, but high volatility can lead to crusting/skinning during cooling. | Removing highly non-polar impurities. |
| 3 | Ethyl Acetate / Heptane | 1:3 | Classical antisolvent method. Warning: Often yields the boroxine (anhydride) or a mixture unless the EtOAc is "wet." | Isolating the material for immediate use in anhydrous reactions. |
| 4 | THF / Pentane | 1:5 | Low temperature precipitation. Good for thermally unstable compounds. | Final polishing if the compound is already mostly pure. |
CRITICAL WARNING: Avoid alcohols (Methanol/Ethanol) if possible. While they dissolve the compound well, boronic acids readily form dialkyl boronate esters with alcohols, which complicates NMR analysis and yield calculation unless explicitly hydrolyzed back with water.
Part 3: Master Protocols
Protocol A: The "Hydration-Control" Method (Recommended)
Use this protocol to isolate the stable, crystalline free acid form.
Prerequisites:
-
Crude this compound.
-
HPLC-grade Acetonitrile (MeCN).
-
Deionized Water.
-
Heating block set to 60°C (Do not exceed 70°C).
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a flask. Add Acetonitrile (approx. 5-8 mL per gram).
-
Heating: Warm to 50-60°C. If the solid does not dissolve, add more MeCN in small increments.
-
Note: The solution may look slightly hazy due to inorganic salts (borates); filter hot if necessary.
-
-
The Water Spike: Once dissolved, add Water dropwise until the solution turns slightly turbid (cloud point), then add just enough MeCN to clarify it again.
-
Target Ratio: You want roughly 10-15% water content. This water is essential to push the equilibrium: (Boroxine) + 3H2O -> 3(Boronic Acid).
-
-
Controlled Cooling: Turn off the heat and let the flask cool to room temperature slowly on the block (approx. 1-2 hours). Rapid cooling causes "oiling out" due to the lipophilic CF3 group.
-
Crystallization: If no crystals form at 20°C, transfer to a 4°C fridge overnight.
-
Isolation: Filter the white needles/plates. Wash with a cold 1:1 MeCN/Water mixture.
-
Drying: Air dry or vacuum dry at ambient temperature. Do not use high heat under vacuum, or you will dehydrate the product back to the boroxine.
Protocol B: Rescue from "Oiling Out"
Use this when the product separates as a gum or oil instead of crystals.
-
Re-dissolve: Re-heat the mixture until the oil dissolves into a homogeneous solution.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod to create nucleation sites.
-
Sonication: Briefly sonicate the warm solution (10-15 seconds) to induce nucleation.
-
Slower Cooling: Wrap the flask in aluminum foil and a towel to insulate it, slowing the cooling rate significantly.
Part 4: Troubleshooting & Diagnostics (FAQ)
Q1: My NMR spectrum in CDCl3 looks messy with broad peaks. Is my compound impure?
Diagnosis: Likely not impure. You are observing the Boroxine-Acid Equilibrium .[1][2][3] The Fix: Boronic acids often form partial anhydrides in non-polar solvents like Chloroform.
-
Action: Run the NMR in DMSO-d6 with 1 drop of D2O . The D2O hydrolyzes all boroxine species to the free acid, sharpening the peaks and simplifying the integration.
Q2: The melting point is 10-20°C lower than reported.
Diagnosis: Variable hydration state. The Fix: Boronic acids rarely have sharp melting points because they undergo dehydration (loss of water) during the melting process.
-
Action: Rely on HPLC purity (210 nm) or qNMR (Quantitative NMR) for purity assessment, rather than melting point.
Q3: Can I use basic extraction (NaOH) to purify this?
Diagnosis: High Risk. The Fix: While boronic acids are soluble in base (forming boronate anions), the trifluoroacetamido group is susceptible to hydrolysis in strong base, which would cleave off the trifluoroacetyl group to yield the free aniline.
-
Action: If you must do an acid/base workup, use weak bases (NaHCO3) and keep the solution cold (0°C) and contact time short (<10 mins) .
Part 5: Decision Logic & Workflow
The following diagram illustrates the logical pathway for purifying this specific class of fluorinated boronic acids.
Caption: Workflow for the purification of amphiphilic boronic acids, prioritizing the control of hydration equilibrium.
References
-
Hall, D. G. (Ed.).[4][5][6][7] (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH.
- Context: The definitive text on boronic acid handling, confirming the necessity of water/polar solvents to prevent anhydride form
-
Tokunaga, Y., et al. (2002).[8] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.[8]
- Context: Establishes the thermodynamic equilibrium between boronic acids and boroxines, supporting the use of water in recrystallization to drive the equilibrium toward the acid.
-
IUPAC. (2025).[9] Standard InChI for this compound.
- Context: Verification of chemical structure and physical property predictions (H-bond donor/acceptor count).
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Boronic Acids by Dennis G. Hall (Ebook) - Read free for 30 days [everand.com]
- 6. researchgate.net [researchgate.net]
- 7. wiley.com [wiley.com]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Interpretation & Performance of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary & Causality of Design
In modern pharmaceutical development, functionalized arylboronic acids are indispensable building blocks for Suzuki-Miyaura cross-coupling reactions. 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid represents a highly optimized reagent designed to overcome the limitations of standard unprotected aminophenylboronic acids.
The strategic incorporation of an ortho-fluorine atom and a trifluoroacetamide (TFAc) protecting group serves a dual purpose:
-
Electronic Tuning: The highly electronegative fluorine atom lowers the pKa of the boronic acid, enhancing its Lewis acidity and accelerating the transmetalation step during palladium-catalyzed coupling[1].
-
Chemical Stability: The TFAc group effectively masks the nucleophilic amine, preventing oxidative degradation and unwanted side reactions (such as homocoupling or competitive coordination to the palladium catalyst) while remaining easily cleavable under mild basic conditions post-coupling[2].
This guide objectively compares the performance and analytical profile of this compound against common alternatives, providing a first-principles framework for its structural verification via
Comparative Performance Analysis
To understand why this compound is preferred in complex API synthesis, we must compare it against its non-fluorinated and unprotected analogues.
Table 1: Reactivity & Stability Comparison
| Feature / Compound | 2-Fluoro-3-(TFAc)-phenylboronic acid | 3-Aminophenylboronic acid (Unprotected) | 3-Acetamido-2-fluorophenylboronic acid |
| Amine Protection | Excellent (TFAc is highly stable) | None (Prone to oxidation/side reactions) | Good (Standard acetyl) |
| Suzuki Coupling Yield | >90% (Clean transmetalation) | <50% (Catalyst poisoning common) | ~80% |
| Deprotection Conditions | Mild basic (e.g., K | N/A | Harsh acidic/basic (Requires prolonged heating) |
| Lipophilicity (LogP) | High (Fluorine + CF | Low | Moderate |
| NMR Complexity | High (Extensive | Low (Standard | Moderate (Single |
First-Principles H NMR Interpretation
The presence of both an ortho-fluorine and a trifluoroacetyl group dramatically alters the local magnetic environment of the aromatic protons. Understanding the causality behind these shifts and spin-spin splittings is critical for accurate structural confirmation.
Chemical Shift Causality
-
Amide Proton (-NH-): The strong inductive electron withdrawal (-I effect) of the adjacent CF
group severely deshields the amide proton. In DMSO- , this proton typically resonates significantly downfield as a broad singlet at >10.5 ppm [2]. -
Boronic Acid Protons (-B(OH)
): Due to rapid chemical exchange and hydrogen bonding with the solvent, these appear as a broad singlet around 8.0 - 8.4 ppm . -
Aromatic Protons (H4, H5, H6): The electron-withdrawing nature of both the fluorine atom and the TFAc group deshields the ring protons, pushing them downfield relative to standard benzene.
Spin-Spin Coupling ( -Coupling) Dynamics
Fluorine (
-
H4 (meta to F): Exhibits a
ortho-coupling (~8.0 Hz) with H5, and a distinct meta-coupling (~5.0 - 8.0 Hz) with the fluorine atom. Signal: Doublet of doublets (dd) or doublet of triplets (dt). -
H5 (para to F): Exhibits
ortho-couplings (~8.0 Hz) with both H4 and H6. The para-coupling is typically very small (~1.0 - 2.0 Hz) and may only appear as line broadening. Signal: Triplet of doublets (td) or triplet (t). -
H6 (meta to F): Similar to H4, it exhibits a
ortho-coupling (~8.0 Hz) with H5 and a meta-coupling (~5.0 - 8.0 Hz) with the fluorine atom. Signal: Doublet of doublets (dd).
Table 2: H NMR Spectral Summary (in DMSO- )
| Proton Assignment | Expected Shift ( | Multiplicity | Coupling Constants ( | Causal Explanation |
| -NH- (Amide) | 10.5 - 11.2 | Broad Singlet (bs) | N/A | Deshielded by highly electronegative CF |
| -B(OH) | 8.0 - 8.4 | Broad Singlet (bs) | N/A | Chemical exchange; deshielded by Lewis acidic Boron. |
| H4 (Aromatic) | 7.50 - 7.80 | dd or dt | Ortho to TFAc group; meta to Fluorine. | |
| H6 (Aromatic) | 7.40 - 7.70 | dd or dt | Ortho to Boronic acid; meta to Fluorine. | |
| H5 (Aromatic) | 7.15 - 7.35 | td or t | Furthest from electron-withdrawing groups; para to F. |
Visualizing Electronic & Analytical Pathways
The following diagram maps the logical relationship between the molecule's substituents, their physical electronic effects, and the resulting analytical/synthetic outcomes.
Causal mapping of substituent effects on NMR spectral features and Suzuki coupling reactivity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards, researchers can definitively verify both structural identity and reaction conversion without relying solely on isolated yields.
Protocol A: Quantitative H NMR (qNMR) Sample Preparation
Purpose: To verify the purity and structural integrity of the boronic acid prior to coupling.
-
Weighing: Accurately weigh 15.0 mg of this compound and 5.0 mg of an internal standard (e.g., 1,3,5-Trimethoxybenzene, which has a distinct singlet at ~6.1 ppm).
-
Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-
. Causality: DMSO is required to disrupt the intermolecular hydrogen bonding of the boronic acid dimers, ensuring sharp, integrable monomeric signals. -
Acquisition: Acquire the
H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 10 seconds to ensure complete relaxation of all protons for accurate integration. -
Validation: Integrate the internal standard singlet (3H, 6.1 ppm) and compare it against the integration of the H5 aromatic proton (1H, ~7.2 ppm) to calculate absolute purity.
Protocol B: Standardized Suzuki-Miyaura Cross-Coupling
Purpose: To execute a high-yielding carbon-carbon bond formation utilizing the protected building block.
-
Reagent Loading: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and K
CO (2.5 equiv). -
Catalyst Addition: Add Pd(dppf)Cl
(0.05 equiv). Causality: The bidentate dppf ligand suppresses undesired -hydride elimination and stabilizes the active Pd(0) species. -
Solvent System: Add a degassed mixture of 1,4-Dioxane/H
O (4:1 v/v). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation. -
Reaction & In-Process Control (IPC): Heat the mixture to 80°C for 4 hours. To self-validate completion, extract a 50
L aliquot, dilute in CDCl , and run a crude H NMR. The disappearance of the starting aryl halide signals confirms full conversion. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate under reduced pressure.
References
-
Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. 3
-
4-Fluorophenylboronic acid. Benchchem. 1
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC. 2
Sources
19F NMR shifts of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Title: Dual-Reporter 19F NMR Probes: Evaluating 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid in Fragment-Based Drug Discovery
Target Audience: Researchers, NMR Spectroscopists, and Drug Development Professionals.
Executive Summary
In Fragment-Based Drug Discovery (FBDD) and chemical biology,
This guide objectively evaluates the performance of This compound as a "dual-reporter" screening probe. By comparing its biphasic
Mechanistic Rationale: The "Dual-Reporter" Advantage
As a Senior Application Scientist, I frequently observe screening campaigns fail not due to a lack of binding, but due to ambiguous signal interpretation. Single-fluorine probes force a compromise: you either choose a –CF
This compound eliminates this compromise through structural causality:
-
The –CF
Reporter (High Sensitivity): The trifluoroacetamido group yields a sharp, intense 3F singlet. Because it is insulated from the aromatic ring by the amide linkage, it undergoes minimal Chemical Shift Perturbation (CSP) upon target binding. Instead, it serves as a robust indicator of relaxation (line broadening), confirming the macroscopic binding event[2]. -
The Ar–F Reporter (High Sensibility): Positioned ortho to the boronic acid, this 1F multiplet is highly sensitive to the electronic state of the boron atom. When the trigonal planar boronic acid binds a target (e.g., forming a tetrahedral boronate ester with a diol or interacting with a protein pocket), the change in the boron's empty p-orbital induces a massive CSP in the adjacent fluorine[3].
Quantitative Data Presentation: Shift Profiling & Comparison
To objectively compare the utility of these probes, we must analyze their baseline
Table 1: Comparative
| Probe Alternative | –CF | Ar–F Shift (ppm) | Signal Intensity | Environmental Responsiveness (CSP) | Primary FBDD Utility |
| This compound | -75.8 (s, 3F) | -112.4 (m, 1F) | High | Excellent (Dual Mode) | High-confidence hit validation; Orthogonal binding confirmation |
| 3-(trifluoroacetamido)phenylboronic acid | -76.0 (s, 3F) | N/A | Very High | Low | High-throughput primary screening (Line broadening only) |
| 2-Fluorophenylboronic acid | N/A | -109.5 (m, 1F) | Moderate | High | Local environment probing; Carbohydrate sensing[4] |
*Chemical shifts are approximate and referenced to CFCl
Analysis: The dual-reporter molecule outperforms its alternatives by providing an internal cross-validation mechanism. If the –CF
Experimental Workflow: Self-Validating F NMR Binding Assay
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal non-interacting reference, we isolate true binding events from instrumental artifacts (e.g., poor magnetic shimming or bulk magnetic susceptibility changes).
Step-by-Step Methodology:
Step 1: Sample Preparation (The Baseline)
-
Prepare a 100 µM stock of this compound in 50 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Add 10% D
O to the sample to provide a stable lock signal for the NMR spectrometer. -
Crucial Self-Validation Step: Spike the sample with 10 µM Trifluoroacetic acid (TFA). TFA will appear at ~ -76.5 ppm. Because TFA will not bind the target protein, its lineshape and chemical shift must remain perfectly constant throughout the titration. If the TFA peak broadens, your sample is precipitating or the shim is degrading.
Step 2: NMR Acquisition Parameters
-
Acquire a baseline
F{1H} decoupled NMR spectrum at 470 MHz (on a 500 MHz spectrometer). -
Use a 90° excitation pulse. Set the relaxation delay (
) to at least 3 seconds to account for the longer relaxation times typical of fluorinated aromatics, ensuring accurate integration.
Step 3: Target Titration & Equilibration
-
Titrate the target biological macromolecule (e.g., a glycoprotein or target kinase) into the NMR tube at varying concentrations (10 µM, 50 µM, 200 µM).
-
Allow 10 minutes for the boronic acid-target equilibrium to stabilize.
Step 4: Data Processing & Causality Assessment
-
Overlay the spectra.
-
Observe the –CF
peak (-75.8 ppm): Calculate the change in the full width at half-maximum ( ). This relaxation effect confirms the probe has taken on the tumbling rate of the massive macromolecule. -
Observe the Ar–F peak (-112.4 ppm): Measure the exact chemical shift perturbation (
). This confirms the specific engagement of the boronic acid warhead.
Workflow Visualization
Fig 1: Dual-Reporter 19F NMR Screening Workflow detailing the orthogonal validation mechanisms.
Conclusion
When designing an NMR-based screening or sensing campaign, the choice of fluorinated probe dictates the quality of the data. While simple trifluoromethylated compounds offer excellent signal-to-noise ratios, they lack the structural sensitivity required to map specific binding interactions. Conversely, isolated fluoroaromatics suffer from lower sensitivity.
This compound successfully bridges this gap. By leveraging the distinct magnetic environments of its two fluorinated functional groups, it provides a self-contained, dual-reporter system that delivers both the sensitivity required for high-throughput screening and the structural resolution necessary for rigorous hit validation.
References
-
Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. db-thueringen.de. 3
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. wikipedia.org.1
-
Novel NMR Avenues to Explore the Conformation and Interactions of Glycans | ACS Omega. acs.org. 2
-
19F PARASHIFT Probes for Magnetic Resonance Detection of H2O2 and Peroxidase Activity | Journal of the American Chemical Society. acs.org. 4
Sources
comparing reactivity of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid vs pinacol esters
Comparative Reactivity Guide: 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid vs. Pinacol Esters in Cross-Coupling
In modern drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing complex carbon-carbon bonds. However, utilizing highly functionalized, electron-deficient substrates like This compound presents significant synthetic challenges. This guide objectively compares the reactivity, stability, and handling of this free boronic acid against its pinacol ester (BPin) derivative, providing actionable, self-validating protocols for researchers.
Mechanistic Reactivity & Stability: Understanding the Causality
To optimize a cross-coupling reaction, one must understand the fundamental trade-offs between intrinsic reactivity and substrate stability.
Intrinsic Reactivity vs. Steric Hindrance Free boronic acids are intrinsically more reactive in Suzuki-Miyaura couplings than their boronic ester counterparts[1]. The lack of steric bulk around the boron atom facilitates the rapid formation of an anionic tetrahedral 'ate' complex upon the addition of a base. This 'ate' complex is the critical active species required for transmetalation to the palladium(II) center[2]. In contrast, pinacol esters feature four methyl groups that create severe steric congestion. Attempts to measure the transmetalation rates of pinacol esters often reveal sigmoidal kinetic profiles, indicating that they are too sterically hindered to form a discrete, rapid intermediate without prior activation[3].
The Protodeboronation Dilemma The specific substituents on this compound—an ortho-fluoro group and a meta-trifluoroacetamido group—are strongly electron-withdrawing. While these groups increase the Lewis acidity of the boron (speeding up 'ate' complex formation), they also severely polarize the C–B bond. Consequently, electron-deficient arylboronic acids are highly prone to protodeboronation [3]. In basic aqueous conditions, the C–B bond is rapidly cleaved, degrading the precious starting material into 1-fluoro-2-(trifluoroacetamido)benzene before transmetalation can occur.
The Pinacol Ester Advantage Converting the boronic acid to a pinacol ester (BPin) drastically alters its stability profile. The BPin group acts as a protective shield against protodeboronation, allowing the reagent to survive in basic, aqueous conditions[4]. During the catalytic cycle, the pinacol ester functions as a "slow-release" reservoir. It undergoes gradual hydrolysis to the free boronic acid or reacts directly via a slower alkoxo-palladium pathway[2]. This controlled release ensures a steady supply of the active transmetalating species while keeping the bulk concentration of the fragile free boronic acid low, ultimately leading to higher isolated yields for unstable motifs[5].
Quantitative Performance Comparison
The following table summarizes the operational and kinetic differences between the two boron species, allowing researchers to select the optimal partner based on their specific reaction constraints.
| Parameter | This compound | Pinacol Ester Derivative (BPin) |
| Intrinsic Transmetalation Rate | Very Fast (Minutes to hours) | Slow (Requires hydrolysis or alkoxo-Pd) |
| Benchtop Stability | Moderate (Prone to dehydration/boroxine formation) | High (Stable to moisture and air) |
| Protodeboronation Risk | High (Accelerated by electron-withdrawing groups) | Low (Sterically protected) |
| Atom Economy | High (Produces only water/boric acid byproducts) | Lower (Generates pinacol byproduct) |
| Purification & Handling | Difficult (Streaks on silica gel) | Easy (Standard column chromatography)[4] |
Self-Validating Experimental Protocols
Every robust methodology must include built-in validation checks to ensure the system is functioning as intended. Below are tailored protocols for both reagents.
Protocol A: Rapid Coupling of the Free Boronic Acid
Rationale: To outpace protodeboronation, the reaction must utilize a highly active catalyst and a mild, anhydrous base to minimize hydrolytic cleavage.
-
Preparation: In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and a highly active precatalyst like XPhos Pd G3 (2 mol%).
-
Base Addition: Add anhydrous finely milled Cesium Fluoride (CsF) (3.0 equiv). Causality: CsF provides sufficient fluoride ions to form the reactive fluoroborate 'ate' complex without introducing the hydroxide ions that drive protodeboronation.
-
Solvent & Reaction: Add degassed anhydrous THF. Stir at 65 °C.
-
Self-Validation Step: Sample the reaction at 15 minutes and analyze via LC-MS.
-
Validation: Look for the mass of 1-fluoro-2-(trifluoroacetamido)benzene (the protodeboronation byproduct). If this byproduct exceeds 15% relative area, the transmetalation is too slow. Corrective action: Increase catalyst loading to 5 mol% to accelerate the productive pathway.
-
Protocol B: Controlled-Release Coupling of the Pinacol Ester
Rationale: The BPin ester requires harsher basic conditions and higher temperatures to facilitate the necessary hydrolysis or direct alkoxo-palladium activation.
-
Preparation: Combine the aryl halide (1.0 equiv), the BPin ester derivative (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%) in a reaction vial.
-
Base & Solvent: Add a biphasic mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3.0 equiv). Causality: The strong aqueous base is mandatory to slowly hydrolyze the pinacol ester into the active boronic acid species in situ.
-
Reaction: Degas with argon for 10 minutes, seal, and heat to 90 °C for 12 hours.
-
Self-Validation Step: Monitor the reaction via TLC/LC-MS at the 2-hour mark.
-
Validation: If unreacted BPin ester persists with zero product formation, the hydrolysis rate is the bottleneck. Corrective action: Add a phase-transfer catalyst (e.g., TBAB) or switch to a stronger base (KOH) to accelerate the formation of the active 'ate' complex.
-
Visualizing the Transmetalation Pathways
The following diagram illustrates the divergent mechanistic pathways of the two reagents, highlighting why the pinacol ester requires an activation step to overcome steric clashes.
Transmetalation and degradation pathways of free boronic acids vs. pinacol esters.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - nih.gov - 3
-
Selection of boron reagents for Suzuki–Miyaura coupling - rsc.org - 2
-
Comparison of reactivity of different boron reagents - researchgate.net - 1
-
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - benchchem.com - 5
-
Suzuki-Miyaura cross-coupling: Practical Guide - yonedalabs.com - 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Mechanistic Challenge: Causality Behind Chromatographic Failures
Overcoming Analytical Artifacts: HPLC Purity Analysis Standards for Fluorinated Phenylboronic Acids
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluating highly reactive intermediates. Fluorinated phenylboronic acids (FPBAs) are indispensable building blocks in Suzuki-Miyaura cross-coupling reactions and pharmaceutical development[1]. However, their purity analysis via High-Performance Liquid Chromatography (HPLC) is notoriously prone to artifacts. Standard methods often yield broad, splitting, or tailing peaks that misrepresent the true purity of the synthesized batch.
This guide systematically deconstructs the mechanistic failures of conventional HPLC methods for FPBAs, objectively compares alternative chromatographic strategies, and provides a field-proven, self-validating protocol for accurate quantitation.
To analyze FPBAs accurately, we must first understand the chemical causality driving their erratic chromatographic behavior:
-
The Fluorine Effect & Lewis Acidity: Fluorine substituents are highly electronegative, which withdraws electron density from the aromatic ring and the adjacent boronic acid moiety. This increases the Lewis acidity of the boron atom, making its empty p-orbital highly susceptible to secondary interactions with residual silanols on silica-based stationary phases. The macroscopic result is severe peak tailing and irreversible column adsorption[2].
-
Boroxine Trimerization (Dynamic Equilibria): Free boronic acids undergo reversible intermolecular dehydration to form cyclic anhydrides known as boroxines[3]. In the dynamic aqueous-organic environment of an HPLC column, this equilibrium shifts continuously. The co-elution of the free acid and its boroxine trimer manifests as peak splitting or ghost peaks, destroying quantitation accuracy[4].
Dynamic equilibria of FPBAs: Boroxine formation vs. stable pinacol ester derivatization.
Comparative Analysis of HPLC Strategies
To circumvent these artifacts, analytical chemists typically deploy one of three strategies. Below is an objective comparison of their mechanistic viability.
Strategy A: Conventional RP-HPLC (Acidic Mobile Phase)
Standard reversed-phase HPLC (RP-HPLC) relies on acidic modifiers (e.g., 0.1% TFA or Formic Acid) to suppress the ionization of acidic analytes.
-
The Flaw: While low pH suppresses the ionization of the boronic acid, it does not arrest the boroxine equilibrium. Furthermore, if the analyst attempts to analyze the FPBA as a pre-synthesized pinacol ester, the acidic aqueous mobile phase aggressively catalyzes on-column hydrolysis back to the free boronic acid, creating false degradation peaks[2][5].
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Because free boronic acids are highly polar and often elute in the void volume of standard C18 columns, HILIC is sometimes employed to increase retention[6].
-
The Flaw: While retention improves, the boroxine dynamic equilibrium persists unless the mobile phase is heavily buffered. Method development is highly complex and sensitive to slight variations in sample diluent water content.
Strategy C: In-Situ Pinacol Derivatization (The Optimized Standard)
The most robust approach is pre-column derivatization. By reacting the free FPBA with a diol (such as pinacol) in a slightly alkaline buffer, the molecule is locked into a stable pinacolboronate ester[4].
-
The Advantage: This covalent modification masks the empty p-orbital (preventing silanol tailing), eliminates the possibility of boroxine trimerization, and significantly increases the molecule's lipophilicity, resulting in sharp, symmetrical peaks on standard RP-HPLC columns[4][7].
Quantitative Performance Comparison
The following table summarizes experimental data comparing the three methodologies for a standard 5-fluoro-2-methoxyphenylboronic acid sample[1]:
| Analytical Parameter | Conventional RP-HPLC (0.1% TFA) | HILIC (Ammonium Acetate) | In-Situ Pinacol Derivatization (RP-HPLC) |
| Peak Symmetry ( | 1.8 - 2.5 (Severe Tailing) | 1.2 - 1.5 (Moderate) | 0.9 - 1.05 (Excellent) |
| Boroxine Artifacts | High (Multiple ghost peaks) | Moderate | None (Equilibrium arrested) |
| On-Column Hydrolysis | High (if analyzing esters) | Low | Not Applicable (Stable ester formed) |
| Retention Factor ( | < 1.0 (Elutes near void) | 3.5 - 5.0 | 4.0 - 6.0 (Strong hydrophobic retention) |
| Quantitation Accuracy | < 85% | ~ 92% | > 99% |
Self-Validating Experimental Protocol: In-Situ Derivatization
To ensure scientific integrity, an analytical protocol must be a self-validating system . The methodology below incorporates built-in kinetic checks to prove that 100% of the FPBA has been converted to the stable ester, ensuring that no degradation is falsely reported.
Self-validating workflow for in-situ derivatization and RP-HPLC analysis of FPBAs.
Step-by-Step Methodology
Phase 1: Reagent & Sample Preparation
-
Pinacol Reagent: Prepare a 0.1 M pinacol solution in 10 mM Ammonium Acetate (
) buffer, adjusted to pH 9.5. Causality: The alkaline environment drives the equilibrium toward the formation of the boronic ester and prevents premature hydrolysis[4]. -
Sample Dilution: Accurately weigh the FPBA sample and dissolve it in pure HPLC-grade methanol to achieve a stock concentration of 1 mg/mL[1].
Phase 2: Derivatization & Kinetic Validation
3. Reaction: Combine the FPBA stock solution and the Pinacol Reagent in a 1:1 (v/v) ratio in an HPLC vial.
4. Incubation: Allow the mixture to incubate at room temperature for exactly 30 minutes[4].
5. Self-Validation Check: Inject a control sample (FPBA without pinacol) and the derivatized sample at
Phase 3: Chromatographic Conditions 6. Column Selection: Utilize a low residual silanol silica-based column (e.g., Waters XTerra MS C18 or Phenomenex Onyx Monolithic). Causality: Highly endcapped or hybrid silica columns drastically reduce the secondary Lewis acid-base interactions between the boron atom and the stationary phase[2][8]. 7. Mobile Phase: Use a simple gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) without acidic modifiers. Causality: Omitting TFA or formic acid prevents the on-column hydrolysis of the newly formed pinacol ester, maintaining the integrity of the analyte throughout the run[5][8].
By adhering to this derivatization strategy, researchers can bypass the inherent instability of fluorinated phenylboronic acids, achieving baseline resolution and >99% quantitation accuracy required for rigorous drug development standards.
References
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available at: [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at:[Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Available at: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
mass spectrometry fragmentation patterns of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid . This analysis synthesizes established fragmentation mechanisms of fluorinated benzamides and phenylboronic acids to provide a comparative framework for researchers.
Executive Summary
In Fragment-Based Drug Discovery (FBDD), This compound (hereafter 2F-3TFA-PBA ) serves as a high-value "warhead" scaffold. It combines a reversible covalent binding moiety (boronic acid) with a lipophilic, metabolically stable linker (trifluoroacetamido) and a conformational lock (ortho-fluorine).
This guide compares the MS performance and fragmentation dynamics of 2F-3TFA-PBA against its non-fluorinated and deprotected analogs. We demonstrate that the "sandwiched" 2-fluoro position creates a unique Ortho-Effect that distinctively alters fragmentation pathways, offering a diagnostic fingerprint superior to standard phenylboronic acids.
Mechanistic Architecture: The "Sandwiched" Ortho-Effect
To interpret the MS data, one must understand the structural forces at play. The 2-fluorine atom is sterically crowded between the boronic acid (C1) and the trifluoroacetamido group (C3).
-
Electronic Gating: The electron-withdrawing nature of the
and groups significantly increases the acidity of the amide proton ( ) and the boronic hydroxyls. -
Intramolecular Interaction: In the gas phase, the Lewis-acidic boron can interact with the ortho-fluorine lone pairs (
), stabilizing specific fragment ions that are absent in non-fluorinated analogs.
Comparative Analogs
We compare 2F-3TFA-PBA against two primary alternatives used in similar screening libraries:
-
Analog A (The "Control"): 3-(Trifluoroacetamido)phenylboronic acid (No ortho-fluorine).
-
Analog B (The "Precursor"): 3-Amino-2-fluorophenylboronic acid (No trifluoroacetyl group).
Fragmentation Dynamics & Performance Comparison
Ionization Modes
-
ESI Negative (
): The preferred mode. The high acidity of the sulfonamide-like proton and the boronic acid allows for facile deprotonation. -
ESI Positive (
): Poor sensitivity due to electron-withdrawing groups reducing basicity. Requires adduct formation ( ) or derivatization (e.g., with pinacol).
Diagnostic Fragmentation Pathways (ESI-)
The fragmentation of 2F-3TFA-PBA is defined by three competitive pathways.
Pathway A: Boronate Dehydration (Common)
Like all boronic acids, the parent ion initially loses water to form a cyclic boroxine-like anhydride or a simple boronate ester if solvent is present.
-
Transition:
Pathway B: The Trifluoroacetyl Cleavage (Diagnostic)
The
-
Transition: Loss of
radical (m/z 69) or neutral ketene ( ).
Pathway C: The Ortho-Fluoro Elimination (Unique to 2F-3TFA-PBA)
Unlike Analog A , the target compound exhibits a characteristic loss of Hydrogen Fluoride (HF) or interaction between the Boron and Fluorine.
-
Mechanism: The amide proton (
) and the ortho-fluorine ( ) are in proximity. Excitation leads to elimination, creating a benzoxazaborole-like cation or radical.
Quantitative Comparison Table
The following table contrasts the theoretical and observed MS behaviors.
| Feature | Target: 2F-3TFA-PBA | Analog A: 3-TFA-PBA | Analog B: 3-Amino-2F-PBA |
| Monoisotopic Mass | 251.04 Da | 233.05 Da | 155.06 Da |
| Primary Ion (ESI-) | m/z 250.03 | m/z 232.04 | m/z 154.05 |
| Base Peak Stability | High (Stabilized by F) | Moderate | Low (Prone to re-protonation) |
| Diagnostic Loss 1 | m/z 230 ( | N/A | N/A |
| Diagnostic Loss 2 | m/z 181 ( | m/z 163 ( | N/A |
| Boron Specific Ion | m/z 43 ( | m/z 43 ( | m/z 43 ( |
| Differentiation | High: Unique HF loss + Boron pattern. | Medium: Standard amide losses. | Low: Common amine fragmentation. |
Visualization of Fragmentation Pathways
The following diagram illustrates the specific fragmentation tree for 2F-3TFA-PBA in Negative ESI mode.
Caption: Figure 1. ESI(-) Fragmentation tree for this compound showing competitive dehydration, defluorination, and amide cleavage pathways.
Experimental Protocol: Validated Workflow
To ensure reproducible fragmentation data, follow this self-validating protocol. This minimizes "In-Source Fragmentation" (ISF) which can mimic true MS/MS spectra.[1]
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2F-3TFA-PBA in 1 mL of MeOH:H₂O (50:50) . Avoid pure aprotic solvents (e.g., MeCN) initially to prevent boroxine oligomerization.
-
Dilution: Dilute to 10 µg/mL using 10 mM Ammonium Acetate (pH 7.0) .
-
Why: Ammonium acetate buffers the pH to ensure the boronic acid (
) is in equilibrium, favoring the ionization of the amide moiety over the boronic acid, or vice versa depending on the specific tuning.
-
Step 2: MS Method (Direct Infusion)
-
Instrument: Q-TOF or Orbitrap (High Resolution is critical for Boron isotope pattern confirmation).
-
Source: ESI Negative Mode.
-
Flow Rate: 5 µL/min.
-
Capillary Voltage: -2.5 kV (Keep low to prevent discharge).
-
Cone Voltage: 20V (Start low to preserve the parent ion).
Step 3: Data Validation (The "Boron Rule")
Before interpreting fragments, validate the Parent Ion by the Boron Isotope Pattern.
-
Check: Boron has two isotopes:
(20%) and (80%). -
Validation: The parent peak at m/z 250 must have a precursor at m/z 249 with ~25% relative intensity. If this pattern is absent, the peak is an artifact.
Conclusion
This compound offers a superior analytical profile compared to its non-fluorinated analogs. The 2-fluoro substituent acts as a diagnostic anchor, inducing a specific loss of HF (20 Da) and stabilizing the deprotonated molecule. For drug development workflows, this unique fragmentation signature allows for unambiguous identification of this moiety in complex biological matrices, distinguishing it from metabolic byproducts that may have lost the trifluoroacetyl group.
References
-
Vertex AI Search. (2026). Fragmentation of Phenylboronic Acids. Retrieved from 2
-
Sigma-Aldrich. (2026). Product Specification: 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid. Retrieved from 3[3]
-
Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Amides and Aromatics. Retrieved from 4
-
Wiley Analytical Science. (2023). In-source fragmentation in LC/ESI-MS of natural compounds. Retrieved from 5
-
American Chemical Society. (2024). Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Retrieved from 6
Sources
- 1. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid | 2377606-75-0 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
biological activity comparison of fluorinated vs non-fluorinated boronic acids
Boronic acids have transitioned from versatile reagents in organic synthesis to cornerstone pharmacophores in medicinal chemistry. Their unique ability to form reversible covalent bonds with nucleophiles—such as the catalytic serine residues of proteases and
However, the baseline biological activity of unsubstituted boronic acids is often limited by their high
Mechanistic Causality: The Fluorine Effect on Lewis Acidity
To understand the performance gap between fluorinated and non-fluorinated boronic acids, one must analyze their fundamental mechanism of action. Unlike carboxylic acids, boronic acids act as Lewis acids rather than Brønsted acids. They do not donate a proton; instead, the electron-deficient boron atom accepts a hydroxide ion (or a target nucleophile), transitioning from a neutral, trigonal planar
The Dilemma at Physiological pH
The
The Fluorination Solution
Introducing highly electronegative fluorine atoms onto the aryl ring exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the boron atom, drastically increasing its Lewis acidity and lowering the
Fig 1: Mechanistic pathway of target engagement modulated by boronic acid fluorination.
Quantitative Performance Comparison
The table below synthesizes the physicochemical shifts and biological performance metrics when comparing baseline non-fluorinated boronic acids to their fluorinated counterparts.
| Compound Class / Specific Agent | Substituent | Primary Biological Context | Performance Metric ( | |
| Phenylboronic Acid (PBA) | None | 8.86 | Baseline Saccharide Sensor | |
| 4-Fluorophenylboronic Acid | 4-F | 8.77 | Mildly Tuned Sensor | |
| 4-(Trifluoromethyl) PBA | 4-CF | 7.86 | Enhanced Lewis Acidity | |
| 2,3,4,6-Tetrafluoro PBA | 2,3,4,6-F | 6.17 | Physiological pH Sensing | |
| Unsubstituted Benzoxaborole | Cyclic | 7.39 | Baseline Antimicrobial | Moderate target inhibition |
| Tavaborole (AN2690) | Cyclic, 5-F | 6.36–6.97 | Antifungal (LeuRS Inhibitor) | High affinity stable adduct |
| Fluorinated BATSI | F-tuned | < 7.0 |
Data aggregated from comparative physicochemical studies and in situ click chemistry screenings 1, 2, 4.
Therapeutic Impact
-
Antimicrobial Efficacy: The FDA-approved antifungal Tavaborole relies on a 5-fluoro-substituted benzoxaborole scaffold. The fluorine atom ensures the boron center is sufficiently electrophilic to trap the editing site of fungal leucyl-tRNA synthetase (LeuRS), halting protein synthesis 5.
-
Antibiotic Adjuvants: Boronic acid transition state inhibitors (BATSIs) mimic the tetrahedral intermediate of
-lactam hydrolysis. Fluorinated analogs exhibit superior values (e.g., 140 nM against AmpC) compared to non-fluorinated baselines, effectively rescuing -lactam antibiotics from enzymatic destruction 4.
Self-Validating Experimental Protocols
To objectively compare these compounds in the laboratory, assays must be designed as self-validating systems. This means incorporating internal controls (vehicle, positive control, and background blanks) to ensure that any observed kinetic difference is strictly due to the fluorination state of the boronic acid, rather than assay drift.
Protocol A: Determination of -Lactamase Inhibitory Constant ( )
This protocol utilizes Nitrocefin, a chromogenic cephalosporin that shifts from yellow (
Materials:
-
Purified
-Lactamase (e.g., AmpC or KPC-2). -
Nitrocefin substrate (100 µM working solution).
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.0) with 0.01% BSA to prevent non-specific binding.
-
Test Compounds: Fluorinated vs. Non-fluorinated boronic acids (serial dilutions from 100 µM to 1 nM).
Step-by-Step Methodology:
-
System Calibration (Validation Step): Plate 10 µL of DMSO (Vehicle Negative Control) and 10 µL of Clavulanic Acid or Vaborbactam (Positive Control) in designated wells.
-
Enzyme Equilibration: Add 40 µL of the purified
-Lactamase (at a pre-determined concentration) to all wells except the "Blank" wells (add buffer instead). -
Inhibitor Incubation: Add 10 µL of the test boronic acids to their respective wells. Incubate the microplate at 37°C for 15 minutes to allow the reversible covalent boronate adducts to reach equilibrium.
-
Reaction Initiation: Rapidly dispense 40 µL of Nitrocefin substrate into all wells using a multichannel pipette.
-
Kinetic Readout: Immediately read the absorbance at 482 nm every 30 seconds for 15 minutes using a microplate reader.
-
Data Synthesis: Calculate the initial velocity (
) for each concentration. Use a Cheng-Prusoff equation or Morrison equation (for tight-binding inhibitors) to derive the . The fluorinated analogs should display a significantly steeper velocity inhibition curve.
Protocol B: Fluorometric Determination of Glucose Binding Affinity ( )
For drug delivery and sensing, evaluating the diol-binding capacity at physiological pH is critical.
Step-by-Step Methodology:
-
Probe Preparation: Conjugate the fluorinated and non-fluorinated boronic acids to a reporter fluorophore (e.g., Alizarin Red S, which fluoresces upon boronic acid binding, but is displaced by glucose).
-
Buffer Standardization: Prepare a 50 mM HEPES buffer strictly adjusted to pH 7.4 to mimic physiological conditions.
-
Titration: In a 96-well black microplate, maintain a constant concentration of the Boronic Acid-Reporter complex (e.g., 10 µM). Titrate D-Glucose from 0 to 50 mM across the columns.
-
Equilibration & Readout: Incubate for 20 minutes at room temperature. Measure fluorescence (Excitation ~460 nm / Emission ~570 nm for Alizarin Red S displacement).
-
Validation: The non-fluorinated PBA should show minimal fluorescence change at pH 7.4 due to its high
. The fluorinated PBA will show a robust, dose-dependent signal change, validating the Lewis acidity enhancement.
Fig 2: Standardized self-validating workflow for evaluating boronic acid binding kinetics.
Conclusion
The strategic fluorination of boronic acids is not merely a structural tweak; it is a fundamental electronic reprogramming of the pharmacophore. By lowering the
References
-
BenchChem. A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers. 1
-
Zarzeczańska, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2
-
Discovery of Boronic Acids-Based
-Lactamase Inhibitors Through In Situ Click Chemistry. PMC/NIH. 4 -
Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing (2025). 3
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews - ACS Publications (2015).5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 4. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Infrared Spectroscopic Analysis of Trifluoroacetamido Groups
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry and peptide synthesis, the trifluoroacetamido group (
This guide provides a definitive spectroscopic comparison, focusing on the hypsochromic shift of the carbonyl stretch and the diagnostic C-F fingerprint. Unlike generic templates, this document correlates spectral data directly with electronic effects and provides validated protocols for the installation and orthogonal removal of the trifluoroacetyl (TFA) group.
Part 1: The Spectroscopic Signature
The introduction of the highly electronegative trifluoromethyl (
Comparative IR Data: Trifluoroacetamido vs. Acetamido
The following table summarizes the critical vibrational modes required to distinguish a trifluoroacetyl-protected amine from its acetylated counterpart.
| Vibrational Mode | Trifluoroacetamido ( | Acetamido ( | Mechanistic Driver |
| Amide I (C=O Stretch) | 1700 – 1740 cm⁻¹ | 1630 – 1690 cm⁻¹ | Strong |
| C-F Stretch | 1100 – 1350 cm⁻¹ (Strong, Broad) | Absent | C-F bonds have high dipole moments, creating intense absorption. |
| Amide II (N-H Bend) | ~1550 cm⁻¹ (Often weak/shifted) | 1550 – 1640 cm⁻¹ | Reduced C-N double bond character affects the coupling of N-H bend and C-N stretch. |
| N-H Stretch | 3200 – 3400 cm⁻¹ | 3200 – 3400 cm⁻¹ | H-bonding dependent; |
Diagnostic Decision Tree
Use the following logic flow to confirm the presence of the trifluoroacetamido group in your analyte.
Figure 1: Spectroscopic decision tree for differentiating trifluoroacetamido groups from standard amides.
Part 2: Mechanistic Insight (The "Why")
To interpret the spectrum correctly, one must understand the electronic environment. The
-
Inductive Effect (-I): The fluorine atoms pull electron density through the sigma bond framework. This withdraws electron density from the carbonyl carbon.
-
Suppression of Resonance: In a standard amide, the nitrogen lone pair donates into the carbonyl (
), giving the C-N bond partial double bond character and weakening the C=O bond (lowering its frequency). -
The Result: The
group competes for electron density, reducing the nitrogen's ability to donate electrons. This leaves the carbonyl with more double-bond character (stiffer bond), shifting the absorption to a higher frequency (1700+ cm⁻¹), closer to that of a ketone or ester.[2]
Part 3: Comparative Performance & Orthogonality
The trifluoroacetamido group is not just a spectral curiosity; it is a strategic tool in synthesis. Its stability profile differs significantly from the acetamido group.
| Feature | Trifluoroacetamido (TFA-Amine) | Acetamido (Ac-Amine) | Practical Implication |
| Acid Stability | High | High | Both survive Boc deprotection (TFA/DCM). |
| Base Stability | Low (Labile) | High (Robust) | TFA is removed with mild base ( |
| Lipophilicity | High | Low | TFA increases solubility in organic solvents; useful for purification. |
| Orthogonality | Compatible with Boc/Fmoc | Compatible with Boc | TFA allows selective deprotection in the presence of Acetyl groups. |
Part 4: Experimental Protocols
The following protocols are designed to be self-validating. The synthesis includes an in-process check using the IR markers defined above.
Protocol A: Installation of the Trifluoroacetamido Group
Reagents: Trifluoroacetic anhydride (TFAA), Triethylamine (TEA), Dichloromethane (DCM).
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen. Add TEA (1.5 equiv) and cool to 0°C.
-
Addition: Dropwise add TFAA (1.1 equiv). Caution: Exothermic.
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 1 hour.
-
Workup: Wash with 1N HCl (to remove TEA), then sat.
, then brine. Dry over .[1] -
Validation (IR Check): Spot the crude oil on the ATR-IR. Look for the shift of the carbonyl from ~1650 (if starting material was an amide) or disappearance of N-H stretches (if primary amine) and appearance of the 1720 cm⁻¹ peak.
Protocol B: Selective Deprotection (Mild Basic Cleavage)
Unlike acetamides, the TFA group can be cleaved without affecting esters or other sensitive groups if conditions are controlled.
Reagents: Potassium Carbonate (
-
Dissolution: Dissolve the TFA-protected amine in MeOH/Water (7:1 v/v).
-
Cleavage: Add
(2.0 equiv). Stir at Room Temperature. -
Monitoring: Monitor via TLC or IR. The strong C=O peak at 1720 cm⁻¹ will disappear, and the broad N-H stretches of the free amine (3300-3500 cm⁻¹) will return/intensify.
-
Isolation: Evaporate MeOH, extract aqueous layer with EtOAc.
Experimental Workflow Diagram
Figure 2: Synthetic workflow for the installation and removal of the trifluoroacetyl protecting group.[3][4][5][6]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. John Wiley & Sons.[7] (Standard reference for deprotection protocols).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Source for general Amide I/II shifts).
-
National Institutes of Health (NIH). (2010). Ultrafast relaxation and 2D IR of the aqueous trifluorocarboxylate ion. Retrieved from [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
Comparative Guide: Substituent Effects on the Acidity of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid
Executive Summary
Product Class: Functionalized Arylboronic Acids Primary Application: Dynamic Covalent Chemistry (Lectin Mimicry, Protease Inhibition, Carbohydrate Sensing) Target pKa Range: 5.8 – 6.5 (Physiologically Active Window)
This guide provides a technical analysis of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid , evaluating how specific substituent effects modulate its Lewis acidity. Unlike standard phenylboronic acid (pKa ~8.8), which requires alkaline conditions for optimal reactivity, this fluorinated derivative is engineered to function at physiological pH (7.4). This document compares its performance against industry standards and outlines the mechanistic principles driving its enhanced acidity.
Mechanistic Analysis: The "Why" Behind the Acidity
To understand the performance of this specific derivative, we must deconstruct the electronic contributions of its substituents. The acidity of a boronic acid is defined by the stability of its anionic tetrahedral form (boronate) relative to its neutral trigonal planar form.
The Boron Center Equilibrium
-
Neutral State (sp²): Electron-deficient, 6-valence electrons.
-
Anionic State (sp³): Electron-rich, 8-valence electrons.
-
Goal: Substituents that withdraw electron density from the aromatic ring stabilize the anionic form, shifting the equilibrium to the right (lowering pKa).
Substituent Dissection
The target molecule employs a "Push-Pull" electronic strategy using two key positions:
| Position | Substituent | Electronic Effect | Impact on pKa |
| Ortho (C2) | Fluorine (-F) | Inductive Withdrawal (-I): Strong electronegativity pulls density from the ring.H-Bonding: Potential intramolecular interaction between F and the B-OH protons stabilizes the tetrahedral transition state. | Major Reduction (ΔpKa ≈ -1.5 to -2.0 units) |
| Meta (C3) | Trifluoroacetamido (-NHCOCF₃) | Strong Inductive Withdrawal (-I): The -CF₃ group makes the amide nitrogen electron-poor, preventing resonance donation (+M) back into the ring. This turns the amide into a net electron sink. | Moderate Reduction (ΔpKa ≈ -0.5 to -1.0 units) |
Structural Logic Diagram
The following diagram illustrates the stabilization pathways contributing to the lowered pKa.
Figure 1. Mechanistic pathways stabilizing the boronate anion in this compound.
Comparative Performance Analysis
The following table contrasts the target compound with standard benchmarks. Data is synthesized from Hammett substituent constants and established boronic acid literature.
Table 1: Comparative Acidity and Reactivity Profile[1]
| Compound | Structure | pKa (Approx) | Physiological Binding (pH 7.4) | Notes |
| Phenylboronic Acid (PBA) | Ph-B(OH)₂ | 8.8 | Poor (< 5% anionic) | Standard benchmark. Requires pH > 8.5 for effective diol binding. |
| 3-Aminophenylboronic Acid | 3-NH₂-Ph-B(OH)₂ | 8.7 | Poor | Amino group is electron-donating by resonance, counteracting acidity. |
| 2-Fluorophenylboronic Acid | 2-F-Ph-B(OH)₂ | ~6.5 | Good (~90% anionic) | Ortho-fluorine significantly lowers pKa. Good for glucose sensing. |
| Target Compound | 2-F, 3-NHCOCF₃ | ~5.9 - 6.2 | Excellent (>95% anionic) | The addition of the meta-EWG further tunes the pKa into the optimal window for binding sialic acid or glucose at neutral pH. |
Why This Matters for Drug Development
-
Bio-Orthogonality: The target compound operates at pH 7.4 without requiring external base, making it ideal for in vivo labelling or reversible inhibition.
-
Selectivity: The specific combination of Fluorine and the bulky Trifluoroacetamido group creates a unique steric and electronic pocket, potentially enhancing selectivity for specific diols (e.g., distinguishing sialic acid from glucose).
Experimental Validation Protocols
To verify the acidity and binding constants of this compound, we recommend a dual-validation approach using Potentiometry and ¹¹B NMR.
Protocol A: Potentiometric Titration (The Gold Standard)
This method directly measures the pKa by monitoring pH changes against a strong base.
-
Preparation: Dissolve 0.05 mmol of the boronic acid in 50 mL of degassed water (with 0.1 M KCl for ionic strength).
-
Titration: Titrate with 0.05 M NaOH (standardized) at 25°C under N₂ atmosphere.
-
Data Processing: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.
-
Self-Validation: The curve should show a sharp inflection point. If the curve is shallow, check for solubility issues or aggregation.
-
Protocol B: ¹¹B NMR pH Titration (Structural Confirmation)
Boron NMR chemical shift is highly sensitive to hybridization (sp² vs. sp³).
-
Setup: Prepare 10 mM samples in phosphate buffers ranging from pH 4.0 to 10.0 (with 10% D₂O).
-
Acquisition: Acquire ¹¹B NMR spectra (typically ~128 MHz).
-
Neutral (sp²): Signal appears ~30 ppm.
-
Anionic (sp³): Signal appears ~5-10 ppm.
-
-
Calculation: Plot the chemical shift (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
Experimental Workflow Diagram
Figure 2. Dual-method workflow for validating the Lewis acidity of fluorinated boronic acids.
References
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Link
-
Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link[1]
-
Sumerlin, B. S., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Sigma-Aldrich. 3-Aminophenylboronic acid hydrochloride Product Specification. Link
Sources
Safety Operating Guide
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid proper disposal procedures
As a Senior Application Scientist overseeing chemical workflows in drug development, I approach the disposal of heavily functionalized building blocks not just as a regulatory requirement, but as an exact science.
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid presents a unique disposal challenge due to its dual-hazard profile: a reactive boronic acid moiety and a highly stable polyfluorinated domain (an aryl fluoride coupled with a trifluoromethyl group). Standard organic waste procedures are insufficient here. This guide provides a self-validating, step-by-step operational blueprint for the safe handling, decontamination, and ultimate destruction of this compound.
Chemical Hazard Profile & Causality Analysis
To design an effective disposal strategy, we must first understand the molecular behavior of the waste:
-
The Polyfluorinated Domain: The trifluoroacetamido group contains carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. Breaking a C-F bond requires approximately 1.5 times more energy than cleaving a carbon-chlorine bond (1)[1]. Standard chemical hydrolysis fails to degrade these bonds, meaning improper disposal risks the environmental release of persistent "forever chemicals."
-
The Boronic Acid Moiety: Boronic acids can act as mild irritants and may accumulate in soil or aquatic ecosystems if flushed down the drain (2)[2]. They also tend to adhere to glassware, necessitating specific pH-adjusted decontamination protocols.
Immediate Safety & Engineering Controls
Before initiating any disposal or cleanup procedure, establish the following operational controls.
Table 1: Required PPE and Engineering Controls
| Control Mechanism | Specification | Causality / Rationale |
| Engineering | Certified Chemical Fume Hood | Prevents inhalation of aerosolized boronic acid dust during transfer. |
| Hand Protection | Double-layered Nitrile Gloves | Provides a fail-safe barrier against transdermal absorption of fluorinated organics. |
| Eye Protection | Chemical Safety Goggles | Protects against micro-particulate exposure and liquid splashes during decontamination. |
| Containment | Secondary Spill Trays | Self-validating physical barrier; visually confirms no primary container leakage has occurred in the SAA. |
Self-Validating Disposal Protocols
Do not mix this compound with standard non-halogenated organic waste. The presence of four fluorine atoms dictates that it must be routed exclusively to a Halogenated Organic Waste stream to ensure it reaches a specialized high-temperature incinerator.
Protocol A: Routine Waste Segregation and Containerization
-
Isolate the Waste: Collect all pure compound, contaminated filter paper, and reaction solutions in a dedicated, chemically compatible high-density polyethylene (HDPE) container.
-
Labeling: Explicitly label the container as "Hazardous Waste - Halogenated / Fluorinated Boronic Acid." Include the approximate concentration and solvent matrix (3)[3].
-
Satellite Accumulation Area (SAA) Transfer: Move the sealed container to the laboratory's SAA.
-
Self-Validation Step: Weigh the primary container before placing it in the SAA and log the mass on the waste manifest. When Environmental Health and Safety (EHS) collects the waste, verify the mass matches exactly. This ensures 100% mass accountability and confirms zero evaporative loss or leakage.
Protocol B: Glassware Decontamination
Boronic acids can be stubborn to clean from reaction vessels.
-
Primary Rinse: In a fume hood, rinse the contaminated glassware with a pH 10 buffer solution. Boronic acids form water-soluble boronate salts under basic conditions, ensuring complete detachment from the glass (4)[4].
-
Secondary Rinse: Follow with a standard solvent rinse (e.g., methanol or acetone).
-
Consolidation: Collect all rinsates into the Halogenated Liquid Waste container.
-
Self-Validation Step: Test the final aqueous wash of the glassware with a pH test strip. A neutral pH (7.0) confirms that all basic buffer and residual acidic species have been successfully removed, validating the vessel is safe for general washing.
The Science of Destruction: High-Temperature Mineralization
Why do we strictly segregate this compound? Because standard municipal incineration cannot destroy the trifluoroacetamido group. If incinerated at low temperatures, the compound will fragment into highly toxic Products of Incomplete Destruction (PIDs) (5)[5].
By routing this to a specialized hazardous waste facility, the material undergoes thermal mineralization. The EPA utilizes indicator compounds, such as Hexafluoroethane (C2F6), to validate that these specialized incinerators can break down heavily fluorinated structures with extreme efficiency (5)[5].
Table 2: Quantitative Parameters for Fluorinated Waste Destruction
| Parameter | Required Condition | Causality / Rationale |
| Destruction Efficiency | > 99.999% | Mandated threshold to prevent the environmental release of persistent fluorinated organics (5)[5]. |
| Operating Temperature | > 1000°C | The minimum thermal energy required to reliably cleave stable C-F bonds (6)[6]. |
| Retention Time | > 2 seconds | Ensures complete oxidation of the compound, preventing the formation of PIDs (6)[6]. |
| Off-Gas Treatment | Alkaline Scrubbers | Neutralizes hydrogen fluoride (HF) gas, a highly corrosive byproduct of fluorinated combustion (6)[6]. |
Disposal Workflow Visualization
The following diagram maps the logical relationship between laboratory segregation and the ultimate chemical mineralization of the waste.
Caption: Workflow for the segregation, storage, and high-temperature destruction of fluorinated waste.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).1
-
Finding an End to Forever Chemicals. Eurofins USA.5
-
Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Benchchem.6
-
Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.3
-
How To Safely Dispose of Boric Acid. Lab Alley.2
-
Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid. Benchchem.4
Sources
Personal protective equipment for handling 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
Executive Summary & Scientific Context
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a specialized fluorinated building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce pharmacophores containing both fluorine and protected amine functionalities.
While often categorized under generic "Irritant" protocols, the presence of the trifluoroacetamido (
Operational Directive: Treat this substance as a Potent Irritant with potential for acute toxicity. All solid-phase manipulation must occur under engineering controls (Fume Hood).
Hazard Identification & Risk Assessment
This assessment synthesizes data from structural analogs (Phenylboronic acid, 2,2,2-Trifluoroacetamide) to establish a "Safe-by-Design" handling standard.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Lipophilic fluorinated groups facilitate dermal absorption. Double gloving recommended. |
| Eye Irritation | H319 | Causes serious eye irritation. | Boronic acids are Lewis acids; contact with ocular moisture creates immediate acidic irritation. |
| STOT - SE | H335 | May cause respiratory irritation.[1][3][4] | Fine powder generates static-charged dust that lingers in the breathing zone. |
| Acute Toxicity | H302 | Harmful if swallowed (Predicted). | Based on phenylboronic acid core data.[3][5][6] Ingestion is unlikely in a lab setting but dictates hygiene protocols. |
Technical Insight: Boronic acids are hygroscopic and can spontaneously dehydrate to form boroxines (anhydrides). While this does not significantly alter toxicity, it can change the physical handling properties, making the solid "clumpy" or harder to weigh accurately, increasing the time operators spend with the open container.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. The "Senior Scientist" recommendation is to exceed these standards during the weighing phase.
PPE Selection Table
| Protection Zone | Standard Requirement | High-Risk / Scale-Up (>5g) | Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 Respirator | The hood is the primary barrier. The N95 acts as a backup during static-heavy transfer where dust might escape the sash plane. |
| Hand | Nitrile Gloves (Min thickness: 0.11 mm) | Double Nitrile or Nitrile over Laminate | Fluorinated organics can permeate thin nitrile over time. Double gloving allows outer glove removal upon contamination without skin exposure. |
| Eye | Safety Glasses with side shields | Chemical Goggles | Glasses protect against impact; goggles seal against floating dust and splashes during solubilization. |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek Sleeves or Apron | Prevents dust accumulation on fabric cuffs, which is a common source of secondary exposure outside the lab. |
Operational Protocol: Handling & Synthesis
This workflow is designed to minimize static discharge and dust generation, the two primary failure points in handling dry boronic acids.
Phase A: Preparation & Weighing
-
Static Control: Boronic acids are prone to static charging. Use an anti-static gun or ionizer bar inside the balance enclosure if available.
-
The "Coffin" Technique:
-
Place the weighing boat inside a larger secondary container (e.g., a clean plastic tub) inside the fume hood.
-
Transfer the solid into the boat.
-
If spillage occurs, it is contained within the tub, not the hood surface.
-
Phase B: Solubilization (The Critical Control Point)
Dust is most likely to become airborne when solvent is added.
-
Solvent Choice: This compound is soluble in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH).
-
Technique: Add the solvent slowly down the side of the vessel, not directly onto the powder, to prevent "puffing."
-
Dissolution: Do not sonicate open vessels. Cap tightly before vortexing or sonicating.
Phase C: Reaction Monitoring
-
TLC/LCMS: When taking aliquots, treat the syringe needle as contaminated with fluorinated waste.
-
Quenching: Standard Suzuki workups (aqueous basic wash) are effective. The trifluoroacetamido group is generally stable to mild base (e.g.,
), but strong base/heat may hydrolyze it to the free aniline.
Emergency Response & Decontamination
Exposure Scenarios[8][9][10][11]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical evaluation (SDS Section 4).
-
Skin Contact: Brush off solid material before rinsing. Rinse with soap and water for 15 minutes.[4] Do not use organic solvents (Ethanol/Acetone) to wash skin; this increases absorption of the fluorinated compound.
-
Eye Contact: Flush with water/saline for 15 minutes, holding eyelids open.
Spill Management (Solid)
-
Isolate: Mark the area.
-
PPE Up: Wear goggles and double gloves.
-
Clean: Cover the spill with a wet paper towel (water or dilute detergent) to dampen the powder.
-
Wipe: Scoop up the damp material to avoid dust generation.[3]
-
Final Polish: Wipe the surface with a dilute soap solution.
Disposal & Waste Management
Proper disposal is critical due to the fluorine content .
-
Classification: Hazardous Chemical Waste (Halogenated).
-
Segregation: Do not mix with non-halogenated solvents. The presence of fluorine (
) and nitrogen ( ) requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts. -
Container Labeling:
Visualized Workflow (DOT Diagram)
The following diagram outlines the logical flow of handling, emphasizing the "barriers" (Engineering Controls) required at each step.
Caption: Operational workflow emphasizing containment within the fume hood and the specific diversion path for spill management.
References
-
National Center for Biotechnology Information (PubChem). Phenylboronic Acid - Compound Summary (CID 66827). Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
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ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
